molecular formula C38H74N4O15 B8106320 N-(Azido-PEG3)-N-bis(PEG4-Boc)

N-(Azido-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B8106320
M. Wt: 827.0 g/mol
InChI Key: IYNIRASVYTYNIK-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a useful research compound. Its molecular formula is C38H74N4O15 and its molecular weight is 827.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Azido-PEG3)-N-bis(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azido-PEG3)-N-bis(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N4O15/c1-37(2,3)56-35(43)7-13-45-19-25-51-31-33-54-29-23-49-17-11-42(10-16-48-22-28-53-27-21-47-15-9-40-41-39)12-18-50-24-30-55-34-32-52-26-20-46-14-8-36(44)57-38(4,5)6/h7-34H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNIRASVYTYNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N4O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-Boc) and Related Branched PEG Linkers

Introduction

The strategic design of this linker allows for the precise and controlled assembly of complex biomolecular conjugates. The azide group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The two Boc-protected amine arms, upon deprotection, offer sites for conjugation to various biomolecules, such as ligands for target proteins or E3 ubiquitin ligases in the context of PROTACs.[3] The PEG spacers enhance solubility and can modulate the pharmacokinetic properties of the final conjugate.[4]

Core Properties and Specifications

Based on the analysis of related structures, the anticipated properties of N-(Azido-PEG3)-N-bis(PEG4-Boc) and its common analogs are summarized below. It is crucial to note that the exact values will vary depending on the specific isomer and purity.

Table 1: Physicochemical Properties of Related Branched PEG Linkers

PropertyN-(Azido-PEG3)-N-Boc-PEG4-acid[5][6]N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester[7]N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester[8]
Molecular Formula C24H46N4O11C28H54N4O11C34H67N5O13
Molecular Weight 566.65 g/mol 622.76 g/mol 753.9 g/mol
Purity >95%>96%98%
CAS Number 2112731-95-82112731-94-7Not Available
Storage Conditions -20°C[9]-20°C-20°C[8]
Solubility Soluble in DMSO, DCM, DMFSoluble in DMSO, DCM, DMF[8]Soluble in DMSO, DCM, DMF[8]

Experimental Protocols and Methodologies

The utility of N-(Azido-PEG3)-N-bis(PEG4-Boc) and its analogs lies in their reactive functional groups. Below are generalized protocols for their key applications.

Protocol 1: Boc Deprotection to Expose Primary Amines

The Boc protecting groups can be efficiently removed under acidic conditions to yield free primary amines, which are then available for subsequent conjugation reactions.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc) or related compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC for purification and analysis

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM (e.g., 10 mg/mL).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected product, which can be further purified by HPLC if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is a versatile handle for "click chemistry," allowing for highly efficient and specific conjugation to alkyne-containing molecules.

Materials:

  • Azido-functionalized PEG linker

  • Alkyne-containing molecule (e.g., a protein ligand)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/water mixture)

  • HPLC for purification and analysis

Procedure:

  • Dissolve the azido-PEG linker and the alkyne-containing molecule in a suitable solvent mixture like DMSO/water.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO4 in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, the desired triazole-linked product can be purified by preparative HPLC.

Logical and Experimental Workflows

The following diagrams illustrate the key reactions and logical steps in utilizing branched PEG linkers like N-(Azido-PEG3)-N-bis(PEG4-Boc).

Boc_Deprotection_Workflow Start N-(Azido-PEG3)-N-bis(PEG4-Boc) Reaction Acidic Conditions (e.g., TFA in DCM) Start->Reaction Product N-(Azido-PEG3)-N-bis(PEG4-NH2) Reaction->Product

Caption: Boc Deprotection Workflow.

PROTAC_Synthesis_Pathway Linker Deprotected Linker (Azido-PEG-bis-Amine) Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Intermediate Amide Coupling Target_Ligand Target Protein Ligand (with alkyne group) PROTAC Final PROTAC Molecule Target_Ligand->PROTAC Click Chemistry (CuAAC or SPAAC) Intermediate->PROTAC

Caption: PROTAC Synthesis Pathway.

Applications in Drug Development

The primary application for this class of linkers is in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The branched nature of N-(Azido-PEG3)-N-bis(PEG4-Boc) could allow for the attachment of two E3 ligase ligands, potentially increasing the avidity and efficacy of the resulting PROTAC.

Beyond PROTACs, these linkers are valuable in creating other complex bioconjugates. For instance, they can be used to attach multiple copies of a targeting ligand to a nanoparticle or to conjugate two different imaging agents to a single carrier molecule for multimodal imaging. The azide functionality also allows for their use in bioconjugation to cells or other biological systems that have been metabolically engineered to display alkyne groups.

N-(Azido-PEG3)-N-bis(PEG4-Boc) and its related analogs are powerful tools for researchers in chemistry, biology, and medicine. Their heterotrifunctional nature provides a versatile platform for the construction of sophisticated molecular architectures with precise control over the placement of different functionalities. While the exact compound of interest may be a custom synthesis product, the principles and protocols outlined in this guide, based on closely related structures, provide a solid foundation for its successful application in the laboratory.

References

An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-Boc): A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for the heterobifunctional linker, N-(Azido-PEG3)-N-bis(PEG4-Boc). This molecule is of significant interest to researchers and professionals in the fields of drug development, chemical biology, and materials science, particularly for its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

Core Chemical Structure and Properties

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a branched polyethylene glycol (PEG) derivative designed with distinct functional moieties. The structure consists of a central nitrogen atom to which three PEG chains are attached. One chain is a PEG3 (three ethylene glycol units) terminating in an azide (-N3) group. The other two chains are identical PEG4 (four ethylene glycol units) arms, each terminating in a tert-butyloxycarbonyl (Boc) protected amine.

The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the efficient and specific conjugation of the linker to molecules bearing an alkyne or a strained cyclooctyne group, respectively. The Boc-protected amines on the other two arms provide latent reactivity. The Boc protecting group can be removed under acidic conditions to reveal primary amines, which can then be coupled to various molecules, such as targeting ligands or payloads, typically through amide bond formation. The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Chemical and Physical Properties of N-(Azido-PEG3)-N-bis(PEG4-Boc)

PropertyValue
Molecular Formula C35H68N4O13
Molecular Weight 752.9 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility due to the PEG chains.
Storage Conditions Store at -20°C, protected from light and moisture. Azide-containing compounds are potentially energetic and should be handled with care.[1][2][3][4][5]

Applications in Drug Development: PROTAC Synthesis

A primary application of N-(Azido-PEG3)-N-bis(PEG4-Boc) is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker provides a modular approach to PROTAC assembly, allowing for the independent coupling of a ligand for the target protein and a ligand for the E3 ligase.

The general workflow for utilizing this linker in PROTAC synthesis is as follows:

  • Deprotection: The two Boc-protected amines are deprotected using an acid, such as trifluoroacetic acid (TFA), to yield the free primary amines.

  • Ligand Conjugation: The resulting di-amine can then be coupled to a carboxylic acid-containing ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Click Chemistry: The azide group on the third arm is then reacted with an alkyne-functionalized ligand for the target protein of interest via a click reaction (CuAAC or SPAAC).

This stepwise approach allows for the flexible and efficient synthesis of a library of PROTAC molecules with varying ligands and linker orientations.

Experimental Protocols

The following are representative protocols for the deprotection of the Boc groups and a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These protocols are general and may require optimization for specific substrates and reaction scales.

Protocol 1: Boc Deprotection

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve N-(Azido-PEG3)-N-bis(PEG4-Boc) in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting crude product, the TFA salt of the deprotected amine, can be used directly in the next step or purified by an appropriate method such as flash chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized linker (from Protocol 1, after conjugation to an E3 ligase ligand)

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • tert-Butanol/Water or DMSO/Water solvent mixture

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the azide-functionalized linker and a slight excess (1.1-1.5 equivalents) of the alkyne-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1 or DMSO/H2O 3:1).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).

  • To the reaction mixture, add the copper catalyst components in the following order, with gentle mixing after each addition:

    • CuSO4 (typically 0.1-0.2 equivalents)

    • THPTA (typically 0.5-1.0 equivalents)

    • Sodium ascorbate (typically 1-2 equivalents)

  • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude PROTAC product can be purified by flash column chromatography on silica gel or by preparative HPLC.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes involving N-(Azido-PEG3)-N-bis(PEG4-Boc).

PROTAC_Synthesis_Workflow cluster_linker Linker Activation cluster_conjugation PROTAC Assembly Linker N-(Azido-PEG3)-N- bis(PEG4-Boc) DeprotectedLinker Deprotected Linker (di-amine) Linker->DeprotectedLinker  TFA/DCM Intermediate Linker-E3 Ligand Conjugate DeprotectedLinker->Intermediate  HATU E3Ligand E3 Ligase Ligand (with COOH) E3Ligand->Intermediate TargetLigand Target Protein Ligand (with Alkyne) PROTAC Final PROTAC TargetLigand->PROTAC Intermediate->PROTAC  CuAAC or SPAAC PROTAC_Mechanism cluster_system Cellular Protein Degradation Machinery cluster_protac PROTAC Action E3 E3 Ubiquitin Ligase TernaryComplex Ternary Complex (E3-PROTAC-Target) E3->TernaryComplex Proteasome Proteasome Ub Ubiquitin UbTarget Ubiquitinated Target Protein Ub->UbTarget PROTAC PROTAC PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex TernaryComplex->UbTarget  Ubiquitination UbTarget->Proteasome  Degradation

References

Synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N-(Azido-PEG3)-N-bis(PEG4-Boc), a heterotrifunctional polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic strategy, detailed experimental protocols, and the role of this linker in the PROTAC mechanism of action.

Introduction

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a key building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][2] This linker possesses three distinct functional groups: an azide for "click" chemistry conjugation to a warhead targeting a protein of interest (POI), and two Boc-protected amine-terminated PEG arms that can be deprotected to couple with an E3 ligase ligand. The PEG spacers enhance the solubility and optimize the spatial orientation of the final PROTAC molecule, facilitating the formation of a productive ternary complex between the POI and the E3 ligase.[3]

Proposed Synthesis Route

The synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc) can be envisioned through a multi-step convergent approach. The core of the strategy involves the sequential N-alkylation of a primary amine with two Boc-protected PEG4 chains, followed by the introduction of the azido-PEG3 moiety.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Preparation of PEG4 Building Block cluster_1 Assembly of the bis-Boc-PEG4 Amine Core cluster_2 Preparation of Azido-PEG3 Building Block cluster_3 Final Assembly A HO-PEG4-NH-Boc B HO-PEG4-OTs A->B Tosylation C Boc-NH-PEG4-NH2 D N-(Boc-PEG4)-N-bis(PEG4-OH) C->D N-Alkylation H N-(Azido-PEG3)-N-bis(PEG4-Boc) D->H N-Alkylation E HO-PEG3-OH F HO-PEG3-N3 E->F Azidation G TsO-PEG3-N3 F->G Tosylation G->H

Caption: Proposed synthetic workflow for N-(Azido-PEG3)-N-bis(PEG4-Boc).

Experimental Protocols

This section provides detailed experimental procedures for each key step in the proposed synthesis.

Synthesis of Mono-tosylated Boc-NH-PEG4-OH (Boc-NH-PEG4-OTs)

Protocol:

  • To a solution of Boc-NH-PEG4-OH (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Boc-NH-PEG4-OTs.

Synthesis of N,N-bis(Boc-NH-PEG4)-amine

Protocol:

  • Dissolve Boc-NH-PEG4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a suitable base such as cesium carbonate (2.5 eq).

  • Add a solution of Boc-NH-PEG4-OTs (2.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield N,N-bis(Boc-NH-PEG4)-amine.

Synthesis of Mono-azido-PEG3-OH

Protocol:

  • To a solution of PEG3-diol (1.0 eq) in a suitable solvent such as DMF, add sodium azide (1.1 eq).

  • To this suspension, slowly add a solution of a suitable activating agent, for example, methanesulfonyl chloride (1.1 eq) in DMF at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate mono-azido-PEG3-OH.

Synthesis of Mono-tosylated-mono-azido-PEG3 (TsO-PEG3-N3)

Protocol:

  • Follow the procedure described in section 3.1, using mono-azido-PEG3-OH as the starting material.

Synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc)

Protocol:

  • To a solution of N,N-bis(Boc-NH-PEG4)-amine (1.0 eq) in anhydrous DMF, add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add a solution of TsO-PEG3-N3 (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final product, N-(Azido-PEG3)-N-bis(PEG4-Boc).

Data Presentation

The following table summarizes the expected molecular weights and typical yields for the key intermediates and the final product in the proposed synthetic route.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
N-Boc-amino-PEG4-alcoholBoc-NH-PEG4-OHC13H27NO6293.36>95
N-Boc-amino-PEG4-tosylateBoc-NH-PEG4-OTsC20H33NO8S447.5480-90
N,N-bis(Boc-NH-PEG4)-amine-C35H71N3O14757.9550-70
Mono-azido-PEG3-alcoholHO-PEG3-N3C6H13N3O3175.1840-60
Mono-tosyl-mono-azido-PEG3TsO-PEG3-N3C13H19N3O5S345.3780-90
N-(Azido-PEG3)-N-bis(PEG4-Boc)-C41H81N5O16916.1130-50

Role in PROTAC-Mediated Protein Degradation

N-(Azido-PEG3)-N-bis(PEG4-Boc) serves as a versatile linker for the construction of PROTACs. The azide group allows for the facile and efficient attachment of a warhead that binds to the target protein of interest (POI) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). Following deprotection of the Boc groups, the resulting primary amines can be readily coupled to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

The assembled PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

References

In-Depth Technical Guide: N-(Azido-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, applications, and experimental considerations for the trifunctional PROTAC linker, N-(Azido-PEG3)-N-bis(PEG4-Boc). This polyethylene glycol (PEG)-based linker is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Molecular Properties

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal azide group for bioorthogonal conjugation and two Boc-protected amine functionalities. The branched PEG structure enhances solubility and provides flexibility, which are crucial parameters in optimizing the efficacy of a PROTAC molecule.

PropertyValueSource(s)
Molecular Weight 827.01 g/mol [1]
827.02 g/mol [2]
Molecular Formula C38H74N4O15[1][2]
CAS Number 2353409-58-0[1][2]
Purity >96%[2]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and DCM[3]
Storage Store at -20°C, keep in dry and avoid sunlight[3][4]

Mechanism of Action in Targeted Protein Degradation

PROTACs are bifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component that connects the POI-binding ligand and the E3 ligase-binding ligand, and its composition and length significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The azide functionality of N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for its conjugation to a ligand (either for the POI or the E3 ligase) that has been modified with an alkyne group, via a "click chemistry" reaction. The two Boc-protected amines can be deprotected under acidic conditions to reveal primary amines, which can then be conjugated to a second ligand containing a carboxylic acid or other amine-reactive functional group.

Below is a representative two-step protocol for the synthesis of a PROTAC using this linker. This protocol assumes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Step 1: CuAAC Conjugation of Alkyne-Modified Ligand 1

  • Reagent Preparation :

    • Dissolve the alkyne-modified ligand 1 (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG4-Boc) (1.1 equivalents) in a suitable solvent such as DMF or a mixture of DMSO/water.

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO4) (0.1 equivalents).

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate (0.5 equivalents).

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 equivalents), to stabilize the copper(I) catalyst and improve reaction efficiency.[5]

  • Reaction Setup :

    • In a reaction vessel, combine the solution of the alkyne-modified ligand 1 and the azide linker.

    • Add the THPTA solution, followed by the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[5]

  • Reaction and Monitoring :

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.

  • Purification :

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography to obtain the pure Ligand 1-Linker conjugate.

Step 2: Boc Deprotection and Amide Coupling of Ligand 2

  • Boc Deprotection :

    • Dissolve the purified Ligand 1-Linker conjugate in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

  • Amide Coupling :

    • Dissolve the deprotected Ligand 1-Linker amine (1 equivalent) and Ligand 2 containing a carboxylic acid (1.2 equivalents) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification :

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the highly pure product.

PROTAC_Synthesis_Workflow start Start reagent_prep Reagent Preparation: - Alkyne-Ligand 1 - Azido-Linker - Cu(I) Catalyst System start->reagent_prep click_reaction CuAAC Click Reaction reagent_prep->click_reaction purify1 Purification 1 (Flash Chromatography) click_reaction->purify1 intermediate Intermediate: Ligand 1-Linker-(Boc)2 purify1->intermediate deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection amine_intermediate Amine Intermediate: Ligand 1-Linker-(NH2)2 deprotection->amine_intermediate amide_coupling Amide Coupling: - Carboxy-Ligand 2 - HATU/DIPEA amine_intermediate->amide_coupling purify2 Purification 2 (Prep-HPLC) amide_coupling->purify2 final_protac Final PROTAC Molecule purify2->final_protac

Representative PROTAC synthesis workflow.

Applications in Drug Development

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a versatile linker for the construction of PROTAC libraries. The ability to conjugate two different ligands allows for a modular approach to PROTAC design, enabling the rapid synthesis and screening of multiple PROTAC candidates to identify the optimal combination of target ligand, linker, and E3 ligase ligand for potent and selective protein degradation. This linker is particularly valuable in the development of therapies for oncology, neurodegenerative diseases, and other conditions driven by the accumulation of pathogenic proteins.

References

Technical Guide: N-(Azido-PEG3)-N-bis(PEG4-Boc) - A Trifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the trifunctional polyethylene glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG4-Boc). This versatile molecule plays a crucial role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker molecule featuring a central nitrogen atom derivatized with three distinct chains. One chain is an azido-terminated triethylene glycol (PEG3), providing a reactive handle for "click chemistry." The other two identical chains are tert-butoxycarbonyl (Boc)-protected tetraethylene glycol (PEG4) moieties, which, upon deprotection, reveal primary amines for conjugation.

PropertyValueReference
CAS Number 2353409-58-0[1]
Molecular Formula C₃₈H₇₄N₄O₁₃[1]
Molecular Weight 827.01 g/mol [1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents[2]

Synthesis and Purification

While a specific, detailed synthesis protocol for N-(Azido-PEG3)-N-bis(PEG4-Boc) is not publicly available in peer-reviewed literature, a representative synthesis can be postulated based on established methods for the preparation of similar multi-arm PEG derivatives. The following is a generalized, two-step experimental protocol.

Experimental Protocol: Representative Synthesis

Step 1: Boc-Protection of Bis(PEG4-amine)

  • Dissolve commercially available bis(HO-PEG4)-amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-bis(PEG4-Boc)-amine.

Step 2: Azido-PEGylation of the Central Amine

  • Dissolve the N,N-bis(PEG4-Boc)-amine intermediate in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a pre-activated azido-PEG3 derivative, such as Azido-PEG3-NHS ester (1.1 equivalents), and a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

Purification Protocol

The crude N-(Azido-PEG3)-N-bis(PEG4-Boc) is typically purified using flash column chromatography on silica gel.

  • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or heptane).

  • Dissolve the crude product in a minimal amount of the column eluent.

  • Load the sample onto the column.

  • Elute the product using a gradient of a polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol) in the non-polar solvent.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized N-(Azido-PEG3)-N-bis(PEG4-Boc) should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the ethylene glycol repeating units, the Boc protecting groups, and the methylene groups adjacent to the azide and central nitrogen.
¹³C NMR Resonances for the carbons of the PEG chains, the Boc groups, and the carbons alpha to the azide and central amine.
Mass Spectrometry (e.g., ESI-MS) A molecular ion peak corresponding to the calculated molecular weight (827.01 g/mol ) plus a proton or other adducts (e.g., [M+H]⁺, [M+Na]⁺).
HPLC A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.

Applications in PROTAC Development

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4] The PEG chains in this linker enhance the solubility and cell permeability of the resulting PROTAC.[5]

The azide group allows for the attachment of an alkyne-modified ligand for the protein of interest (POI) or the E3 ligase via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[3][4] The two Boc-protected amines, after deprotection, can be coupled to a carboxylic acid-functionalized ligand for the other binding partner (E3 ligase or POI).

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG4-Boc).

PROTAC_Synthesis_Workflow start N-(Azido-PEG3)-N-bis(PEG4-Boc) deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection coupling1 Amide Coupling with E3 Ligase Ligand-COOH (e.g., HATU, DIPEA) deprotection->coupling1 intermediate1 Azido-PEG-E3 Ligase Ligand coupling1->intermediate1 click_chem Click Chemistry with POI Ligand-Alkyne (e.g., Cu(I) catalyst) intermediate1->click_chem final_protac Final PROTAC click_chem->final_protac

A representative workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC synthesized with this linker is to induce the degradation of a target protein. The following diagram illustrates this cellular mechanism.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

The mechanism of PROTAC-mediated protein degradation.

References

Solubility Profile of N-(Azido-PEG3)-N-bis(PEG4-Boc) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(Azido-PEG3)-N-bis(PEG4-Boc), a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker essential for the synthesis of targeted protein degraders. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally analogous molecules to provide a robust predictive assessment of its solubility characteristics in common organic solvents.

Core Concepts and Predictive Analysis

The solubility of a molecule is fundamentally governed by its structural and electronic properties. The N-(Azido-PEG3)-N-bis(PEG4-Boc) molecule possesses distinct domains that influence its interaction with various solvents:

  • Azido Group: The azide functional group is a versatile handle for "click chemistry" reactions, particularly copper-catalyzed or strain-promoted alkyne-azide cycloadditions.[1]

  • PEG (Polyethylene Glycol) Chains: The PEGylated structure, consisting of a PEG3 and two PEG4 chains, imparts significant hydrophilicity and flexibility. This feature is known to enhance the aqueous solubility of conjugated molecules and improve their pharmacokinetic properties.[2][3]

  • Boc (tert-Butyloxycarbonyl) Groups: The two bulky, nonpolar t-Boc protecting groups contribute to solubility in lipophilic organic solvents.[4]

Based on these structural features, a high degree of solubility in a range of common polar organic solvents can be anticipated.

Inferred Solubility Data

The following table summarizes the predicted solubility of N-(Azido-PEG3)-N-bis(PEG4-Boc) based on the known solubility of structurally similar PEGylated molecules.[4] It is important to note that these values are predictive and should be confirmed experimentally for precise applications.

Solvent ClassificationSolventPredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
N,N-Dimethylformamide (DMF)High
N,N-Dimethylacetamide (DMAc)High
Acetonitrile (ACN)Moderate to High
Chlorinated Dichloromethane (DCM)High
Chloroform (CHCl3)High
Ethers Tetrahydrofuran (THF)Moderate
Alcohols Methanol (MeOH)Moderate to High
Ethanol (EtOH)Moderate
Aqueous WaterLow (hydrophobic Boc groups)

Interpretation: The presence of the PEG chains is expected to confer good solubility in polar aprotic and chlorinated solvents.[2][4] The large, nonpolar t-Boc groups will likely enhance solubility in less polar organic solvents but limit solubility in aqueous solutions.

Experimental Protocols

For precise applications, it is highly recommended that researchers perform their own solubility tests. The following is a detailed methodology for determining the solubility of N-(Azido-PEG3)-N-bis(PEG4-Boc).

Objective: To determine the quantitative solubility of N-(Azido-PEG3)-N-bis(PEG4-Boc) in various organic solvents.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Selected organic solvents (e.g., DMSO, DMF, DCM, ACN, THF, Methanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of N-(Azido-PEG3)-N-bis(PEG4-Boc) (e.g., 10 mg) and add it to a known volume of the test solvent (e.g., 1 mL) in a vial.

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with continuous agitation to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved N-(Azido-PEG3)-N-bis(PEG4-Boc).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of the compound in the tested solvent, typically expressed in mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the role of N-(Azido-PEG3)-N-bis(PEG4-Boc) in PROTAC synthesis and the experimental workflow for solubility determination.

PROTAC_Synthesis cluster_reactants Reactants cluster_assembly PROTAC Assembly POI_Ligand Target Protein (POI) Ligand (with alkyne group) Intermediate Linker-POI Ligand Conjugate POI_Ligand->Intermediate Click Chemistry (Azide-Alkyne Cycloaddition) E3_Ligase_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Linker N-(Azido-PEG3)-N-bis(PEG4-Boc) Linker->Intermediate Intermediate->PROTAC Deprotection (Boc) & Amide Coupling

Caption: Role of N-(Azido-PEG3)-N-bis(PEG4-Boc) as a linker in PROTAC synthesis.

Solubility_Workflow start Start: Weigh Compound & Add Solvent equilibration Equilibrate for 24h with Agitation start->equilibration centrifugation Centrifuge to Pellet Excess Solid equilibration->centrifugation filtration Filter Supernatant (0.22 µm filter) centrifugation->filtration dilution Dilute Filtered Sample filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis end End: Determine Solubility analysis->end

Caption: Experimental workflow for determining the solubility of the compound.

References

An In-Depth Technical Guide to the Stability and Storage of Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of azido-polyethylene glycol (PEG) linkers and best practices for their storage and handling. Understanding these properties is critical for ensuring the integrity and successful application of these versatile molecules in bioconjugation, drug delivery, and materials science.

Introduction to Azido-PEG Linkers

Azido-PEG linkers are heterobifunctional molecules that combine the hydrophilicity and biocompatibility of a polyethylene glycol spacer with the versatile reactivity of an azide (-N₃) group. The azide functionality is a cornerstone of "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Additionally, the azide group can participate in the Staudinger ligation with phosphine-containing reagents.[1] The PEG spacer enhances the solubility of the linker and resulting conjugates, reduces aggregation, and can improve the pharmacokinetic properties of biotherapeutics.[3]

The stability of an azido-PEG linker is determined by the individual stabilities of the azide group, the PEG backbone, and any other functional groups present on the linker, such as an N-hydroxysuccinimide (NHS) ester for amine conjugation.

Factors Influencing the Stability of Azido-PEG Linkers

Several environmental factors can impact the shelf-life and performance of azido-PEG linkers. These include temperature, pH, light, and moisture.

Thermal Stability

Azide Group: Organic azides are generally stable at ambient and refrigerated temperatures. However, they are known to be thermally labile at elevated temperatures, typically decomposing above 175°C for alkyl azides with a low nitrogen-to-carbon ratio. Thermal decomposition of azides can generate highly reactive nitrene intermediates, which can lead to a variety of unpredictable side reactions and loss of function. Therefore, it is crucial to avoid exposing azido-PEG linkers to high temperatures.

PEG Backbone: The polyethylene glycol chain is susceptible to thermal degradation, particularly in the presence of oxygen. This degradation often proceeds via a random chain scission oxidation mechanism.[4] Studies have shown that PEG 6000 undergoes significant degradation when heated at 63°C in air over several days.[5]

pH Stability

Azide Group: The azide group is stable across a wide pH range. However, it is important to avoid strongly acidic conditions, which can lead to the protonation of the azide and the formation of the highly toxic and explosive hydrazoic acid (HN₃).[6]

Other Functional Groups: Many azido-PEG linkers are heterobifunctional, incorporating other pH-sensitive groups. For example, NHS esters are commonly used to react with primary amines. These esters are highly susceptible to hydrolysis, especially at neutral to alkaline pH. The rate of hydrolysis increases significantly with increasing pH.[7]

Photostability

Azide Group: Organic azides can be sensitive to light, particularly UV radiation. Photochemical decomposition can also lead to the formation of reactive nitrene intermediates, similar to thermal decomposition. It is therefore recommended to protect azido-PEG linkers and their solutions from light.

Moisture and Hydrolytic Stability

As mentioned, functional groups like NHS esters are prone to hydrolysis. Therefore, it is essential to protect azido-PEG-NHS ester linkers from moisture. When preparing solutions, especially in hygroscopic solvents like DMSO, it is advisable to use a fresh, unopened bottle of the solvent to minimize water content.[6]

Degradation Pathways

Understanding the potential degradation pathways of azido-PEG linkers is crucial for troubleshooting and for developing stability-indicating analytical methods.

  • Hydrolysis of NHS Esters: This is a primary degradation pathway for amine-reactive azido-PEG linkers, resulting in an unreactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis is accelerated at higher pH and temperature.

  • Decomposition of the Azide Group: Through thermal or photolytic stress, the azide group can decompose, releasing nitrogen gas and forming a nitrene. This highly reactive species can then undergo various reactions, leading to a loss of the desired "click" reactivity.

  • Oxidation of the PEG Backbone: In the presence of oxygen, the PEG chain can undergo oxidative degradation, leading to chain scission and the formation of various by-products, including aldehydes and carboxylic acids.

Below is a diagram illustrating the hydrolysis of an azido-PEG-NHS ester.

G Azido_PEG_NHS Azido-PEG-NHS Ester Hydrolyzed_Product Azido-PEG-Carboxylic Acid (Inactive) Azido_PEG_NHS->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide H2O H₂O (Moisture) H2O->Hydrolyzed_Product

Caption: Hydrolysis of an Azido-PEG-NHS Ester.

Recommended Storage and Handling

To ensure the long-term stability and performance of azido-PEG linkers, the following storage and handling procedures are recommended:

  • Solid Form: Store the solid linker material at -20°C or lower in a tightly sealed container, protected from light and moisture. A desiccator is recommended.

  • In Solution: It is best to prepare solutions fresh for each use. If a stock solution must be prepared, dissolve the linker in a high-quality, anhydrous solvent such as DMSO or DMF. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.

Quantitative Stability Data

While comprehensive long-term stability data for a wide range of azido-PEG linkers is not always readily available, the stability of the most labile functional groups, such as NHS esters, has been studied. The following table summarizes the hydrolysis half-lives of various PEG-NHS esters at pH 8 and 25°C. This data can serve as a useful guide for understanding the relative stability of different linker chemistries.

PEG NHS Ester Linker TypeEster AbbreviationHydrolysis Half-life (minutes) at pH 8, 25°C
PEG-Succinimidyl ValerateSVA33.6
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl CarbonateSC20.4
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinamideSSA3.2
PEG-Succinimidyl CarboxymethylatedSCM0.75

Note: The half-life of an NHS ester typically triples when the pH is lowered by one unit.

Experimental Protocols

Protocol for a Forced Degradation Study of an Azido-PEG Linker

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an azido-PEG linker.

Objective: To evaluate the stability of the azido-PEG linker under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

  • Azido-PEG linker

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • HPLC system with UV or CAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the azido-PEG linker in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid azido-PEG linker in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.

  • Photolytic Degradation: Expose the solid linker and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: Store a sample of the stock solution at -20°C, protected from light.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method.

    • Column: C18 reverse-phase (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (for the azide group) or Charged Aerosol Detector (CAD) for universal detection.

    • Injection Volume: 10 µL

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products. The percentage of remaining intact linker should be calculated.

Below is a diagram of the general workflow for a forced degradation study.

G start Prepare Azido-PEG Linker Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify & Quantify Degradation Products analysis->end

Caption: Workflow for a Forced Degradation Study.

Key Reaction Protocols Involving Azido-PEG Linkers

The following are simplified diagrams of the key signaling pathways or reaction schemes where azido-PEG linkers are employed.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

G Azido_PEG Azido-PEG-R₁ Triazole R₁-PEG-Triazole-R₂ Azido_PEG->Triazole Alkyne R₂-Alkyne Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Triazole Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

G Azido_PEG Azido-PEG-R₁ Triazole R₁-PEG-Triazole-R₂ Azido_PEG->Triazole Strained_Alkyne R₂-Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole Copper-free 'click'

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation:

G Azido_PEG Azido-PEG-R₁ Aza_ylide Aza-ylide Intermediate Azido_PEG->Aza_ylide Phosphine R₂-Phosphine Phosphine->Aza_ylide Amide_Bond R₁-PEG-Amide-R₂ Aza_ylide->Amide_Bond Intramolecular Rearrangement

Caption: Staudinger Ligation.

Conclusion

The stability of azido-PEG linkers is a critical parameter that dictates their successful application in various fields. While the azide group and PEG backbone are relatively stable under recommended storage conditions, other functional groups, such as NHS esters, are more labile. By understanding the factors that influence stability, potential degradation pathways, and by adhering to proper storage and handling protocols, researchers can ensure the integrity and reactivity of these powerful bioconjugation reagents. For critical applications, it is always recommended to perform in-house stability assessments under the specific experimental conditions to be used.

References

The Strategic Application of N-(Azido-PEG3)-N-bis(PEG4-Boc) in Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This in-depth technical guide explores the role and potential applications of N-(Azido-PEG3)-N-bis(PEG4-Boc), a complex and versatile linker, in the rational design and synthesis of next-generation PROTACs.

Core Concepts: The PROTAC Mechanism of Action

PROTACs are innovative chemical entities designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI. This "kiss of death" marks the POI for degradation by the 26S proteasome, thereby removing it from the cellular environment. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

N-(Azido-PEG3)-N-bis(PEG4-Boc): A Branched Linker for Complex Architectures

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker characterized by a branched structure. It features a central nitrogen atom from which three chains extend: one terminated with an azide group (Azido-PEG3) and two identical chains terminated with Boc-protected amines (bis-PEG4-Boc). This unique architecture offers several advantages in PROTAC development:

  • Click Chemistry Handle: The terminal azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the efficient and specific conjugation of the linker to a POI ligand or an E3 ligase ligand that has been functionalized with an alkyne group.

  • Dual Functionality: The two Boc-protected amine terminals provide latent reactive sites. Following deprotection under acidic conditions, these amines can be coupled to other molecules, such as a second POI ligand, an E3 ligase ligand, or a targeting moiety. This opens up the possibility of creating multivalent or dual-specific PROTACs.

  • Enhanced Physicochemical Properties: PEG linkers are widely used in PROTAC design to improve solubility and cell permeability, which are often challenging for these relatively large molecules.[3][4] The hydrophilic nature of the PEG chains in N-(Azido-PEG3)-N-bis(PEG4-Boc) can enhance the overall aqueous solubility of the resulting PROTAC.

  • Precise Length and Flexibility: The defined length of the PEG chains provides control over the distance between the two ends of the PROTAC, which is a critical parameter for the stability and productivity of the ternary complex. The flexibility of the PEG chains can also be advantageous in allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

Potential Applications in PROTAC Development

  • Homodimeric PROTACs: The two Boc-protected arms could be used to attach two identical POI ligands, potentially increasing the avidity for the target protein and enhancing the stability of the ternary complex.

  • Heterodimeric PROTACs: The linker could be used to conjugate two different POI ligands, creating a PROTAC capable of degrading multiple targets simultaneously.

  • Dual E3 Ligase PROTACs: It is conceivable to attach two different E3 ligase ligands, which might broaden the cellular contexts in which the PROTAC is active or mitigate resistance mechanisms.

Experimental Protocols

Detailed experimental protocols for the use of N-(Azido-PEG3)-N-bis(PEG4-Boc) are not yet published. However, the following general procedures for PROTAC synthesis and characterization using click chemistry and Boc deprotection are widely applicable.

Protocol 1: Synthesis of a PROTAC using CuAAC (Click Chemistry)

This protocol describes the conjugation of an alkyne-functionalized POI ligand to N-(Azido-PEG3)-N-bis(PEG4-Boc).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and a slight molar excess of N-(Azido-PEG3)-N-bis(PEG4-Boc) in a suitable solvent mixture (e.g., DMSO/water).

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, purify the product by preparative HPLC to obtain the Boc-protected PROTAC precursor.

Protocol 2: Boc Deprotection and Second Ligand Conjugation

This protocol outlines the removal of the Boc protecting groups and subsequent coupling of an E3 ligase ligand.

Materials:

  • Boc-protected PROTAC precursor from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve the Boc-protected PROTAC precursor in DCM.

  • Add TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc groups. Monitor by LC-MS.

  • Evaporate the solvent and TFA under reduced pressure.

  • Dissolve the resulting amine-functionalized intermediate, the E3 ligase ligand with a carboxylic acid, and HATU in DMF.

  • Add DIPEA to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Characterization of PROTACs

A comprehensive characterization of the synthesized PROTAC is crucial to validate its activity and mechanism of action.

Assay Purpose Typical Method(s)
Binding Affinity To determine the binding affinity of the PROTAC to the target protein and the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Formation To confirm that the PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase.Proximity-based assays (e.g., FRET, BRET), Co-immunoprecipitation (Co-IP), Size Exclusion Chromatography (SEC)
Protein Degradation To quantify the degradation of the target protein in cells.Western Blotting, In-Cell Western, Quantitative Mass Spectrometry (proteomics)
Degradation Kinetics To determine the rate of protein degradation (Dmax and DC50).Time-course and dose-response Western Blotting or proteomics experiments.
Selectivity To assess the selectivity of the PROTAC for the intended target protein.Global proteomics (e.g., TMT-based quantification) to identify off-target degradation.
Cellular Viability To evaluate the cytotoxic effects of the PROTAC.MTT assay, CellTiter-Glo assay

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its characterization.

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays synthesis Synthesis using N-(Azido-PEG3)-N-bis(PEG4-Boc) purification HPLC Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding Binding Affinity Assays (SPR, ITC) characterization->binding ternary Ternary Complex Formation (FRET, Co-IP) characterization->ternary degradation Protein Degradation (Western Blot, Proteomics) characterization->degradation kinetics Degradation Kinetics (DC50, Dmax) degradation->kinetics selectivity Selectivity Profiling (Global Proteomics) degradation->selectivity viability Cell Viability Assays degradation->viability

References

The Ascendancy of Branched PEG Linkers: A Technical Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the architecture of the linker molecule is a critical determinant of efficacy, stability, and pharmacokinetic profile. While linear polyethylene glycol (PEG) linkers have been instrumental in improving the properties of biopharmaceuticals, branched PEG linkers are emerging as a superior alternative, offering multifaceted advantages for next-generation drug design. This in-depth technical guide explores the core principles of branched PEG linkers, their comparative performance against linear counterparts, and the experimental methodologies underpinning their application.

Introduction: Beyond Linearity - The Rationale for Branched PEG Architecture

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely employed to enhance the solubility, stability, and circulation half-life of therapeutic molecules.[1][2] The transition from linear to branched PEG architectures stems from the need to overcome certain limitations of linear linkers, especially in the context of ADCs where achieving a high drug-to-antibody ratio (DAR) without inducing aggregation or compromising antibody function is paramount.[3][4]

Branched PEG linkers feature multiple PEG arms extending from a central core.[5][6] This unique structure provides several key benefits:

  • Higher Drug Loading Capacity: Branched linkers allow for the attachment of multiple payload molecules to a single conjugation site on a biomolecule, facilitating the creation of ADCs with a higher DAR.[7][8] This is crucial for delivering a potent therapeutic effect, especially when the target antigen density on cancer cells is low.[3]

  • Improved Pharmacokinetics: The globular, three-dimensional structure of branched PEGs creates a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[2][9] This increased size leads to reduced renal clearance and a prolonged in vivo half-life.[7][9] Studies have shown that a "pendant" or branched PEG configuration can lead to more favorable pharmacokinetics with slower clearance rates and higher plasma concentrations over time.[7][8]

  • Enhanced Stability and Solubility: The hydrophilic shield provided by the multiple PEG arms can more effectively mask the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility and stability of the bioconjugate.[4][10]

  • Reduced Immunogenicity: The dense PEG cloud can better shield the protein or payload from immune recognition, potentially lowering the risk of an immune response.[][12]

Quantitative Performance Analysis: Branched vs. Linear PEG Linkers

The theoretical advantages of branched PEG linkers are substantiated by quantitative experimental data. The following tables summarize key performance metrics from comparative studies.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM) against HER2+ BT-474 cellsReference
Homogeneous DAR 2 (Linear Linker)20.35[13]
Homogeneous DAR 6 ("Short" Branched Linker)60.68[13]
Homogeneous DAR 6 ("Long" Branched Linker with PEG4 spacer)60.074[13]
Heterogeneous DAR 6 (Conventional Thiol-Maleimide)~60.071[13]

Data from Grygorash et al., 2022. The study highlights that the length of the branched linker is a critical factor, with the "long" branched linker ADC demonstrating significantly higher potency, comparable to the heterogeneous control. The reduced activity of the "short" branched linker may be due to steric hindrance affecting the enzymatic cleavage of the linker.[13][14]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationKey Pharmacokinetic ObservationReference
Linear PEG LinkerStandard clearance rate[7][8]
Pendant (Branched) PEG LinkerSlower clearance rates and higher plasma concentrations over time[7][8]

Data extracted from Tedeschini et al., 2021. This study suggests that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[7][8]

Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Unmodified HSA-3.5[7]
Linear206.1[7]
Branched206.4[7]

This data indicates that for the same total molecular weight, a branched PEG can create a slightly larger hydrodynamic radius, which contributes to reduced renal clearance.[7]

Experimental Workflows and Methodologies

The successful implementation of branched PEG linkers in bioconjugation relies on robust and well-defined experimental protocols.

Conceptual Workflow for ADC Synthesis with a Branched Linker

The following diagram illustrates a common two-step workflow for the synthesis of a homogeneous ADC using a branched linker, involving enzymatic conjugation followed by a bioorthogonal click chemistry reaction.

ADC_Synthesis_Workflow cluster_step1 Step 1: Enzymatic Conjugation cluster_step2 Step 2: Bioorthogonal Conjugation (SPAAC) Antibody Deglycosylated Antibody (IgG) MTGase Microbial Transglutaminase (MTGase) Antibody->MTGase BranchedLinker Branched Amino- Triazide Linker BranchedLinker->MTGase Intermediate Antibody-Linker Intermediate MTGase->Intermediate Selective transamidation at Q295 FinalADC Homogeneous DAR 6 ADC Intermediate->FinalADC Strain-Promoted Azide-Alkyne Cycloaddition Payload Payload-BCN (e.g., MMAE-BCN) Payload->FinalADC

Caption: Workflow for homogeneous ADC synthesis.

General Protocol for Amine-Reactive Branched PEGylation (NHS Ester Chemistry)

This protocol outlines the conjugation of a branched PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Branched PEG NHS Ester.

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., Tris or glycine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the branched PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not store the reconstituted reagent.[15][16]

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Remove unreacted PEG reagent and byproducts by size exclusion chromatography (desalting column) or dialysis.

Synthesis of a Branched Amino-Triazide Linker

The synthesis of custom branched linkers is a multi-step process. The diagram below outlines a representative synthetic scheme for a "long" branched amino-triazide linker, as described by Grygorash et al. (2022).

Branched_Linker_Synthesis cluster_synthesis Synthesis of a 'Long' Branched Amino-Triazide Linker Start Starting Materials Intermediate1 Boc-protected Amino-PEG4-acid Start->Intermediate1 Multi-step synthesis Intermediate2 Branched Core Intermediate Intermediate1->Intermediate2 Coupling to diaminopropionic acid derivative FinalLinker Amino-PEG4-triazide Linker Intermediate2->FinalLinker Deprotection and azide installation

Caption: Synthetic pathway for a branched linker.

Cellular Processing of ADCs with Branched PEG Linkers

The ultimate efficacy of an ADC is determined by its journey into the target cancer cell and the subsequent release of its cytotoxic payload. The branched PEG linker plays a role throughout this process.

ADC_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC with Branched PEG Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage (Enzymatic) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Cellular uptake and processing of an ADC.

  • Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of the cancer cell. The branched PEG linker, due to its size and flexibility, should not sterically hinder this crucial interaction.[7]

  • Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.[17]

  • Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, a cleavable moiety within the linker is broken down, releasing the cytotoxic payload. The design of the branched linker, particularly its length, can influence the efficiency of this enzymatic cleavage.[13][14]

  • Cytotoxicity: The freed payload can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.

Conclusion and Future Directions

Branched PEG linkers represent a significant advancement in bioconjugation technology, offering tangible benefits in terms of drug loading, pharmacokinetics, and stability. The quantitative data clearly demonstrates their potential to create more potent and effective biotherapeutics, particularly in the competitive field of antibody-drug conjugates. As our understanding of the structure-activity relationships of these complex linkers deepens, we can expect to see the development of even more sophisticated, multi-functional branched architectures. Future innovations may include the incorporation of different payload types on a single linker for combination therapy or the design of linkers that respond to more specific intracellular triggers, further enhancing the precision and efficacy of targeted drug delivery. The continued exploration of branched PEG linkers is a promising avenue for the development of safer and more effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG4-Boc) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the heterobifunctional linker, N-(Azido-PEG3)-N-bis(PEG4-Boc), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the general principles, experimental protocols, and relevant signaling pathways for researchers engaged in the development of novel protein degraders.

Introduction to N-(Azido-PEG3)-N-bis(PEG4-Boc) in PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. The choice of linker is critical as it influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a versatile, polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. Its key features include:

  • An Azide Group: This functional group enables covalent linkage to an alkyne-modified ligand (either for the POI or the E3 ligase) via highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • Branched PEG Chains: The PEGylated structure enhances the hydrophilicity and solubility of the resulting PROTAC molecule, which can be a significant challenge for these often large and complex compounds. The PEG chains also provide a flexible spacer, allowing for optimal orientation of the two ligands to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[3][4][5]

  • Boc-Protected Amines: The two tert-butyloxycarbonyl (Boc)-protected amine functionalities offer points for further chemical modification. Following deprotection under acidic conditions, these primary amines can be conjugated to a second ligand, typically through amide bond formation. This branched structure allows for the potential creation of multi-specific or bivalent PROTACs.

PROTAC Mechanism of Action: A Signaling Pathway

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by bringing the POI into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent recognition and degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with N-(Azido-PEG3)-N-bis(PEG4-Boc) linker) POI_bound POI PROTAC->POI_bound Binds E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound Binds POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase_bound->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Purification & Characterization cluster_evaluation Biological Evaluation Ligand1_Alkyne Ligand 1 Synthesis (with Alkyne) Click_Reaction Click Chemistry (CuAAC or SPAAC) Ligand1_Alkyne->Click_Reaction Linker N-(Azido-PEG3)-N-bis(PEG4-Boc) Linker->Click_Reaction Boc_Deprotection Boc Deprotection Click_Reaction->Boc_Deprotection Amide_Coupling Amide Coupling Boc_Deprotection->Amide_Coupling Ligand2_COOH Ligand 2 Synthesis (with COOH) Ligand2_COOH->Amide_Coupling Purification Purification (HPLC) Amide_Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_Vitro_Binding In Vitro Binding Assays Characterization->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) In_Vitro_Binding->Cellular_Degradation Functional_Assays Functional Assays (Cell Viability, etc.) Cellular_Degradation->Functional_Assays

References

Application Notes and Protocols for CuAAC-Mediated N-(Azido-PEG3)-N-bis(PEG4-Boc) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an invaluable tool in drug development, bioconjugation, and materials science.[2][3]

This document provides detailed protocols for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc), a heterobifunctional PEG-based linker, with an alkyne-functionalized molecule.[4] The structure of this linker, featuring a terminal azide for click chemistry and two Boc-protected amine-terminated PEG chains, makes it particularly useful in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The polyethylene glycol (PEG) spacers enhance solubility, reduce immunogenicity, and improve the pharmacokinetic properties of the resulting conjugate.[5]

Key Applications

The versatile nature of N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for its application in various fields:

  • PROTAC Synthesis: As a PROTAC linker, it can connect a warhead that binds to a target protein with an E3 ligase-binding moiety.[4]

  • Bioconjugation: The azide handle allows for the precise attachment of this bifunctional PEG linker to proteins, peptides, nucleic acids, or other biomolecules that have been modified to contain an alkyne group.[2]

  • Drug Delivery: The PEG chains can improve the solubility and circulation half-life of conjugated drugs.

  • Fluorescent Labeling: An alkyne-functionalized fluorophore can be "clicked" onto the linker for imaging applications.

Chemical Reaction Pathway

The core of the application is the CuAAC reaction, which covalently links the azide group of N-(Azido-PEG3)-N-bis(PEG4-Boc) with a terminal alkyne on a molecule of interest. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[6][7]

Caption: CuAAC reaction of N-(Azido-PEG3)-N-bis(PEG4-Boc) with an alkyne.

Quantitative Reaction Parameters

Successful conjugation relies on the careful optimization of reaction parameters. The following table summarizes the generally recommended ranges for a standard CuAAC protocol. These may require adjustment depending on the specific substrates and desired outcome.

ParameterRecommended RangeNotes
Alkyne Substrate 1.0 equivalentTypically the limiting reagent.
N-(Azido-PEG3)-N-bis(PEG4-Boc) 1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.[1]
Copper(II) Sulfate (CuSO₄) 0.01 - 0.1 equivalentsFinal concentration often ranges from 50 µM to 2 mM.[8]
Sodium Ascorbate 0.1 - 1.0 equivalentsShould be prepared fresh. A 5- to 10-fold excess over CuSO₄ is common.[9]
THPTA Ligand 0.05 - 0.5 equivalentsA 1:5 to 2:5 molar ratio of Cu(I):Ligand is recommended to stabilize the catalyst.[7][8]
Solvent aq. Buffer, DMSO, DMF, t-BuOHCo-solvents may be needed to ensure solubility of all reactants.[1]
Reaction Temperature Room Temperature to 70°CMost reactions proceed efficiently at room temperature.[3]
Reaction Time 30 minutes - 24 hoursReaction progress should be monitored (e.g., by LC-MS or TLC).[7][10]

Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation reaction.

Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal catalytic activity.

ReagentStock ConcentrationSolventStorage
Alkyne-Molecule 10 mMDMSO or appropriate solvent-20°C
N-(Azido-PEG3)-N-bis(PEG4-Boc) 10 mMDMSO-20°C
Copper(II) Sulfate (CuSO₄) 100 mMDeionized WaterRoom Temperature
THPTA Ligand 100 mMDeionized Water-20°C
Sodium Ascorbate 1 MDeionized WaterPrepare Fresh Before Use
Experimental Workflow for CuAAC Conjugation

The following diagram outlines the general workflow for performing the CuAAC conjugation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, Na-Ascorbate) mix_az_alk 1. Mix Azide and Alkyne in Reaction Solvent prep_reagents->mix_az_alk premix_cat 2. Premix CuSO4 and THPTA Ligand add_cat 3. Add Catalyst Premix to Reaction mix_az_alk->add_cat premix_cat->add_cat Add deoxygenate 4. Deoxygenate Mixture (N2 or Ar bubble for 15-30 min) add_cat->deoxygenate initiate 5. Initiate with Fresh Sodium Ascorbate deoxygenate->initiate incubate 6. Incubate at Room Temperature (Protect from light) initiate->incubate monitor Monitor Reaction Progress (LC-MS / TLC) incubate->monitor quench Quench Reaction (Optional) monitor->quench purify Purify Conjugate (SEC, HPLC, or Aqueous Biphasic Extraction) quench->purify characterize Characterize Final Product (MS, NMR) purify->characterize

Caption: General workflow for CuAAC conjugation.

Step-by-Step Conjugation Protocol

This protocol is a general guideline for a 200 µL final reaction volume.

  • Combine Reactants: In a microcentrifuge tube, add the alkyne-functionalized molecule and N-(Azido-PEG3)-N-bis(PEG4-Boc) from their respective stock solutions. Add the reaction solvent (e.g., a mixture of PBS and DMSO) to achieve the desired final concentration, ensuring all components remain dissolved.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the required volume of the 100 mM CuSO₄ stock solution to the 100 mM THPTA stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is recommended as a starting point.[8] Vortex briefly.

  • Add Catalyst: Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Deoxygenate: To prevent the oxidation of the Cu(I) catalyst, deoxygenate the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes.[1]

  • Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared 1 M sodium ascorbate solution.[8]

  • Incubate: Cap the reaction tube and allow it to incubate at room temperature for 1-4 hours. For less reactive substrates, the reaction may be left overnight. Protect the reaction from light, as it can be sensitive.

  • Monitor Progress: The reaction progress can be monitored by techniques such as LC-MS, checking for the consumption of starting materials and the formation of the desired product mass.

Purification of the Conjugate

The purification strategy will depend on the nature of the conjugated molecule. PEGylated compounds can present challenges due to their heterogeneity.[11][12]

  • Size Exclusion Chromatography (SEC): Effective for separating the typically larger conjugate from smaller unreacted molecules, catalyst, and ligands.

  • Reverse-Phase HPLC (RP-HPLC): Can be used for high-resolution purification, especially for smaller molecule conjugates.

  • Aqueous Biphasic Systems (ABS): This liquid-liquid extraction technique has been shown to be effective for the purification of PEGylated proteins, separating them from their unreacted forms.[11][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive Cu(I) catalyst due to oxidation.Ensure proper deoxygenation. Use freshly prepared sodium ascorbate solution.[1]
Poor substrate solubility.Add a co-solvent (e.g., DMSO, t-BuOH) to improve solubility.
Incompatible buffer components.Avoid buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA) that can interfere with the copper catalyst.[1]
Side Product Formation Dimerization of the alkyne (Glaser coupling).Perform the reaction under strictly anaerobic conditions. Increase the concentration of the stabilizing ligand.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and highly efficient method for conjugation. The use of N-(Azido-PEG3)-N-bis(PEG4-Boc) as a linker allows for the introduction of a hydrophilic, bifunctional spacer, making it a valuable tool in drug discovery and the development of complex biomolecules. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired conjugate.

References

Application Note: Boc Deprotection of N-(Azido-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the acidic removal of tert-butyloxycarbonyl (Boc) protecting groups from N-(Azido-PEG3)-N-bis(PEG4-Boc), a branched PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This protocol employs a standard and effective method using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4][5] The resulting deprotected amine can then be used for subsequent conjugation reactions.

Chemical Reaction

The deprotection reaction proceeds via acid-catalyzed hydrolysis of the carbamate functional groups. The lone pair of electrons on the carbamate oxygen is protonated by the acid, leading to the cleavage of the t-butyl group as a stable carbocation, which is then eliminated as isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as a TFA salt.

G reactant N-(Azido-PEG3)-N-bis(PEG4-Boc) product N-(Azido-PEG3)-N-bis(PEG4-amine) • 2TFA reactant->product Deprotection reagent + TFA (Trifluoroacetic Acid) in DCM

Caption: Boc deprotection of the PEGylated amine.

Experimental Protocol

This protocol outlines the step-by-step procedure for the Boc deprotection of N-(Azido-PEG3)-N-bis(PEG4-Boc).

Materials
  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (Na₂SO₄) (for neutralization, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates or LC-MS for reaction monitoring

Procedure
  • Dissolution: Dissolve N-(Azido-PEG3)-N-bis(PEG4-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[3][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed. This typically takes 1-2 hours.[3]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

  • TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3]

  • Product Isolation: The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection protocol.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Product dissolve Dissolve Substrate in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at 0°C to RT (1-2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate co_evaporate Co-evaporate with Toluene (3x) concentrate->co_evaporate product_salt TFA Salt of Deprotected Amine co_evaporate->product_salt neutralize Optional: Neutralize with NaHCO3 product_salt->neutralize free_amine Free Amine neutralize->free_amine

Caption: Workflow for Boc deprotection.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Boc deprotection of PEGylated amines. The exact values may need to be optimized for the specific substrate and scale of the reaction.

ParameterValueReference
Substrate Concentration0.1 - 0.2 M in DCM[3]
TFA Concentration20 - 50% (v/v)[3][6]
Reaction Temperature0°C to Room Temperature[3]
Reaction Time1 - 2 hours[3]
Expected Yield>95% (as TFA salt)[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.[3] Inadequate reaction time or temperature.[3] Steric hindrance from the PEG chains.[3]Increase the concentration of TFA (e.g., from 20% to 50%).[3] Extend the reaction time and continue to monitor.[3] Consider a stronger acid system like 4M HCl in 1,4-dioxane.[3]
Side Product Formation Acid-labile functional groups elsewhere in the molecule. Degradation of the PEG chain under harsh acidic conditions.Use the lowest effective concentration of TFA and monitor the reaction closely.[8] Ensure the reaction is performed at the recommended temperature.
Difficulty in Isolating the Product The product may be a viscous oil or difficult to precipitate.If direct use of the TFA salt is not possible, consider purification by chromatography after neutralization. Precipitation by adding a non-polar solvent like diethyl ether can also be attempted.[3]

References

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG4-Boc) in Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[][2] ADCs consist of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[][2][] The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the payload remains attached to the antibody in circulation and is released only upon internalization into the target cancer cell.[][2][]

Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, stability, and pharmacokinetic properties.[][2] The N-(Azido-PEG3)-N-bis(PEG4-Boc) linker is a heterobifunctional, branched PEG linker designed for advanced bioconjugation applications in ADC development. This linker features a terminal azide group for click chemistry-based payload conjugation and two Boc-protected amine groups, which, after deprotection, can be conjugated to the antibody. The branched nature of this linker allows for the potential attachment of multiple drug molecules, thereby increasing the drug-to-antibody ratio (DAR).

Chemical Structure and Properties

A table summarizing the key properties of a related molecule, N-(Azido-PEG3)-N-Boc-PEG4-acid, is provided below for reference.

PropertyValueReference
Chemical Name N-(Azido-PEG3)-N-Boc-PEG4-acid[4]
CAS Number 2112731-95-8[4][5]
Molecular Formula C24H46N4O11[4][5]
Molecular Weight 566.7 g/mol [4]
Purity >98%[4]
Storage -20°C[4]

Principle of Application

The use of N-(Azido-PEG3)-N-bis(PEG4-Boc) in ADC preparation is a two-stage process. First, the Boc-protected amine groups on the linker are deprotected to reveal primary amines. These amines are then conjugated to the antibody, typically through reaction with activated carboxylic acid groups on the antibody (e.g., on glutamic or aspartic acid residues) or through a bifunctional coupling agent. In the second stage, the cytotoxic payload, functionalized with an alkyne or a strained alkyne group, is attached to the azide group of the linker via a click chemistry reaction. This modular approach allows for the precise and efficient synthesis of ADCs with a potentially higher and more homogenous DAR.

Experimental Workflow

The general workflow for preparing an ADC using the N-(Azido-PEG3)-N-bis(PEG4-Boc) linker is depicted below.

ADC_Preparation_Workflow cluster_linker_prep Linker Preparation cluster_antibody_conjugation Antibody Conjugation cluster_payload_conjugation Payload Conjugation (Click Chemistry) cluster_characterization ADC Characterization Boc_Deprotection Boc Deprotection of N-(Azido-PEG3)-N-bis(PEG4-Boc) Antibody_Activation Antibody Carboxyl Group Activation (EDC/NHS) Boc_Deprotection->Antibody_Activation Linker_Conjugation Conjugation of Deprotected Linker to Antibody Antibody_Activation->Linker_Conjugation Purification1 Purification of Antibody-Linker Conjugate (SEC) Linker_Conjugation->Purification1 Click_Reaction Click Reaction with Alkyne-Payload Purification1->Click_Reaction Purification2 Purification of Final ADC (SEC) Click_Reaction->Purification2 Characterization DAR, Purity, and Aggregation Analysis Purification2->Characterization

General workflow for ADC synthesis.

Protocols

The following protocols provide a general framework for the preparation of an ADC using the N-(Azido-PEG3)-N-bis(PEG4-Boc) linker. These are representative protocols and may require optimization for specific antibodies and payloads.

Protocol 1: Boc Deprotection of N-(Azido-PEG3)-N-bis(PEG4-Boc) Linker

This protocol describes the removal of the Boc protecting groups from the linker to expose the primary amine functionalities required for antibody conjugation.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(Azido-PEG3)-N-bis(PEG4-Boc) in DCM (e.g., 10 mg/mL).

  • Add an excess of TFA (e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected linker, N-(Azido-PEG3)-N-bis(PEG4-amine).

  • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 2: Conjugation of Deprotected Linker to Antibody

This protocol details the attachment of the deprotected linker to the antibody via amide bond formation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Deprotected N-(Azido-PEG3)-N-bis(PEG4-amine) linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[6]

  • N-Hydroxysuccinimide (NHS)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)[6]

  • Size-exclusion chromatography (SEC) system[6]

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., MES buffer, pH 6.0) to a concentration of 5-10 mg/mL.[6]

  • Antibody Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Linker Conjugation: Dissolve the deprotected linker in anhydrous DMF or DMSO. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody.[7][8] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][8]

  • Quenching: Add the quenching solution to stop the reaction.[6] Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and reagents.[6][8]

Protocol 3: Payload Conjugation via Click Chemistry

This protocol describes the attachment of an alkyne-functionalized payload to the azide-functionalized antibody-linker conjugate using either Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC_Workflow Reagent_Prep Prepare Reagents: - Antibody-Linker Conjugate - Alkyne-Payload - CuSO4 - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) Reaction_Setup Combine Antibody-Linker, Alkyne-Payload, and Copper-Ligand Complex Reagent_Prep->Reaction_Setup Initiation Initiate Reaction with Sodium Ascorbate Reaction_Setup->Initiation Incubation Incubate for 1-4 hours at Room Temperature Initiation->Incubation Purification Purify ADC using Size-Exclusion Chromatography Incubation->Purification Characterization Characterize Final ADC Purification->Characterization

Experimental workflow for CuAAC.

Materials:

  • Purified antibody-linker conjugate

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate (CuSO4)[8]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand[8]

  • Sodium ascorbate[8]

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)[8]

  • Anhydrous DMSO[8]

Procedure:

  • Reagent Preparation: Dissolve the alkyne-payload in DMSO to a stock concentration of 10 mM.[8] Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[7]

  • Catalyst Premix: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio.[8]

  • Reaction Setup: In a reaction vessel, combine the antibody-linker conjugate with the alkyne-payload (typically a 4-10 fold molar excess).[6] Add the pre-mixed copper catalyst.

  • Initiation: Add sodium ascorbate to initiate the reaction.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][8]

  • Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst.[6][8]

SPAAC_Workflow Reagent_Prep Prepare Reagents: - Antibody-Linker Conjugate - DBCO-Payload Reaction_Setup Combine Antibody-Linker and DBCO-Payload in Reaction Buffer Reagent_Prep->Reaction_Setup Incubation Incubate for 4-24 hours at Room Temperature or 37°C Reaction_Setup->Incubation Purification Purify ADC using Size-Exclusion Chromatography Incubation->Purification Characterization Characterize Final ADC Purification->Characterization

Experimental workflow for SPAAC.

Materials:

  • Purified antibody-linker conjugate

  • DBCO or BCN-functionalized drug payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation: Dissolve the DBCO-payload in DMSO to a stock concentration of 10 mM.

  • Reaction Setup: Combine the antibody-linker conjugate and the DBCO-payload in the reaction buffer. A 3- to 5-fold molar excess of the DBCO-drug per azide is a common starting point.[8]

  • Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C.[7][8]

  • Purification: Purify the final ADC using SEC.[7]

Data Presentation

The following tables should be used to record and summarize the quantitative data from the ADC preparation experiments.

Table 1: Summary of Antibody-Linker Conjugation

Parameter Batch 1 Batch 2 Batch 3
Antibody Concentration (mg/mL)
Linker:Antibody Molar Ratio
Reaction Time (h)
Reaction Temperature (°C)
Linker-to-Antibody Ratio (LDR) by MS
Yield (%)

| Purity by SEC (%) | | | |

Table 2: Summary of Payload Conjugation

Parameter Batch 1 Batch 2 Batch 3
Payload:Linker Molar Ratio
Click Chemistry Method
Reaction Time (h)
Reaction Temperature (°C)
Drug-to-Antibody Ratio (DAR) by HIC/MS
Yield (%)
Purity by SEC (%)
Monomer Content by SEC (%)

| Free Drug Content (%) | | | |

Conclusion

The N-(Azido-PEG3)-N-bis(PEG4-Boc) linker offers a versatile and powerful tool for the construction of advanced antibody-drug conjugates. Its branched structure allows for the potential to achieve higher drug-to-antibody ratios, while the combination of amine and azide functionalities provides a modular and efficient conjugation strategy. The protocols provided herein offer a starting point for researchers to develop and optimize the preparation of ADCs using this promising linker technology. Careful characterization and optimization of each step are critical to ensure the quality, stability, and efficacy of the final ADC product.

References

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG4-Boc) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(Azido-PEG3)-N-bis(PEG4-Boc), a heterobifunctional polyethylene glycol (PEG) linker, in the field of targeted drug delivery. This document outlines its primary applications in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), complete with detailed experimental protocols, representative data, and visualizations of relevant biological pathways.

Introduction to N-(Azido-PEG3)-N-bis(PEG4-Boc)

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a versatile linker molecule designed for the precise and efficient conjugation of biomolecules to therapeutic agents. Its key structural features include:

  • An Azide (-N₃) Group: This functional group serves as a handle for "click chemistry," most notably the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent linkage to molecules functionalized with a strained alkyne (e.g., DBCO, BCN).[1]

  • Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) protecting groups can be readily removed under acidic conditions to yield primary amines. These amines can then be conjugated to molecules bearing amine-reactive functional groups, such as NHS esters or activated carboxylic acids.

  • PEG Spacers: The polyethylene glycol chains enhance the solubility and stability of the resulting conjugate, reduce potential immunogenicity, and can improve pharmacokinetic properties.[2]

This unique combination of functionalities allows for a modular and controlled approach to the synthesis of complex bioconjugates for targeted therapies.

Key Applications and Experimental Workflows

The primary applications of N-(Azido-PEG3)-N-bis(PEG4-Boc) in targeted drug delivery are in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The workflow for ADC synthesis using this linker typically involves two main stages: linker activation and payload conjugation.

ADC_Workflow cluster_0 Step 1: Linker Activation and Antibody Conjugation cluster_1 Step 2: Payload Conjugation via Click Chemistry Linker N-(Azido-PEG3)-N-bis(PEG4-Boc) Deprotection Boc Deprotection (e.g., TFA in DCM) Linker->Deprotection Activated_Linker Activated Linker (Free Amines) Deprotection->Activated_Linker Conjugation1 Amine-NHS Ester Coupling Activated_Linker->Conjugation1 Antibody Monoclonal Antibody (with NHS ester) Antibody->Conjugation1 Azide_Antibody Azide-Functionalized Antibody Conjugation1->Azide_Antibody SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Antibody->SPAAC Payload Alkyne-Modified Payload (e.g., DBCO-Drug) Payload->SPAAC ADC Final Antibody-Drug Conjugate (ADC) SPAAC->ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, this linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The synthesis of a PROTAC using this linker allows for precise control over the linker length and composition, which is critical for optimal ternary complex formation and degradation efficacy.[3][4]

PROTAC_Workflow cluster_0 Step 1: Sequential Ligand Conjugation cluster_1 Step 2: Final PROTAC Assembly Linker N-(Azido-PEG3)-N-bis(PEG4-Boc) Deprotection Boc Deprotection Linker->Deprotection Activated_Linker Linker with Free Amines Deprotection->Activated_Linker Conjugation1 Amine-NHS Ester Coupling Activated_Linker->Conjugation1 E3_Ligand E3 Ligase Ligand (e.g., with NHS ester) E3_Ligand->Conjugation1 Intermediate Azide-Linker-E3 Ligand Conjugation1->Intermediate SPAAC SPAAC Reaction Intermediate->SPAAC Target_Ligand Target Protein Ligand (with Alkyne) Target_Ligand->SPAAC PROTAC Final PROTAC Molecule SPAAC->PROTAC

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of N-(Azido-PEG3)-N-bis(PEG4-Boc) in ADC and PROTAC synthesis and evaluation. Optimization may be required for specific molecules and applications.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting groups to expose the primary amines.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve N-(Azido-PEG3)-N-bis(PEG4-Boc) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting deprotected linker (as a TFA salt) can be used directly in the next step or further purified.

Protocol 2: Conjugation to an NHS-Ester Activated Molecule (Antibody or E3 Ligand)

This protocol outlines the conjugation of the deprotected linker to a molecule containing an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected N-(Azido-PEG3)-N-bis(PEG4-amine) linker (from Protocol 1)

  • NHS-ester activated molecule (e.g., antibody, E3 ligase ligand)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the deprotected linker in a minimal amount of DMF or DMSO.

  • Prepare the NHS-ester activated molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for an antibody).

  • Add a 10- to 20-fold molar excess of the linker solution to the activated molecule solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purify the azide-functionalized conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterize the conjugate to determine the linker-to-molecule ratio.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-functionalized molecule and an alkyne-modified payload or ligand.

Materials:

  • Azide-functionalized molecule (from Protocol 2)

  • DBCO- or BCN-functionalized payload/ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Prepare a stock solution of the DBCO- or BCN-functionalized molecule in DMSO (e.g., 10-20 mM).

  • To the azide-functionalized molecule in the reaction buffer, add a 3- to 5-fold molar excess of the DBCO/BCN-functionalized molecule solution per azide group.

  • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction time will depend on the specific reactants.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the final conjugate using an appropriate chromatography method to remove unreacted payload/ligand.

  • Characterize the final product (e.g., determine the Drug-to-Antibody Ratio).

Protocol 4: In Vitro Cytotoxicity Assay (for ADCs)

This protocol describes the evaluation of the cytotoxic potential of a synthesized ADC using an MTT assay.[3]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Synthesized ADC and unconjugated antibody (as control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the ADC and controls.

  • Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the data and fitting it to a dose-response curve.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model (for ADCs)

This protocol provides a general outline for assessing the in vivo anti-tumor efficacy of an ADC.[5][6][7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells that overexpress the target antigen

  • Synthesized ADC, vehicle control, and unconjugated antibody control

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the tumor cells into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC).

  • Administer the treatments (e.g., via intravenous injection) at a predetermined dose and schedule.

  • Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from the characterization and evaluation of targeted drug delivery constructs. The data shown here is representative of what might be expected from studies involving similar PEGylated linkers in PROTAC and ADC development.

Table 1: In Vitro Cellular Activity of BCL-xL PROTACs with PEG Linkers

CompoundLinker CompositionIC₅₀ (MOLT-4 cells, nM)[3][4]
PROTAC 1Alkane Chain85.2
PROTAC 2Short PEG Chain43.7
PROTAC 3 Optimized PEG Chain 21.5
ABT-263 (Control)-475.0

Table 2: In Vivo Anti-Tumor Efficacy of a HER2-Targeted ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)[5][6]Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
Unconjugated Antibody101250 ± 20016.7
HER2-ADC 10 150 ± 50 90.0

Signaling Pathways in Targeted Drug Delivery

The mechanism of action of ADCs and PROTACs involves the modulation of specific cellular signaling pathways.

ADC-Mediated Apoptosis

ADCs deliver a cytotoxic payload to cancer cells, which often induces apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

ADC_Apoptosis cluster_0 Cellular Uptake and Payload Release cluster_1 Induction of Apoptosis ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Internalization Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage or Microtubule Disruption Payload->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of ADC-induced apoptosis.

PROTAC-Mediated Protein Degradation

PROTACs induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.

PROTAC_Degradation PROTAC PROTAC Molecule Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BCL-xL) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Protein Polyubiquitinated Target Protein Ubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a valuable tool for the development of targeted drug delivery systems. Its defined structure and versatile reactivity enable the synthesis of homogeneous and potent ADCs and PROTACs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this linker in their specific therapeutic applications.

References

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG4-Boc) in Reaction with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group for "click chemistry" and two Boc-protected polyethylene glycol (PEG) chains, offers a versatile platform for the synthesis of complex biomolecular conjugates.[1][2] The azide moiety allows for highly efficient and specific ligation with terminal alkynes through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[][4] The PEG components enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates, making this linker particularly valuable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6]

These application notes provide detailed protocols for the use of N-(Azido-PEG3)-N-bis(PEG4-Boc) in reactions with terminal alkynes, guidance on the synthesis of biomolecular conjugates, and illustrative data for reaction outcomes.

Key Applications

The primary utility of N-(Azido-PEG3)-N-bis(PEG4-Boc) lies in its ability to bridge two molecular entities with high precision and efficiency.

  • PROTAC Synthesis: This linker is extensively used in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety. The PEG spacer optimizes the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex for target protein degradation.[1][7]

  • Antibody-Drug Conjugate (ADC) Development: In ADC development, the linker can be conjugated to a monoclonal antibody, and a potent cytotoxic drug modified with a terminal alkyne can be "clicked" onto the azide terminus. The PEG chains can help to improve the solubility and reduce the aggregation of the final ADC.[5][6]

  • Bioconjugation and Labeling: The azide group serves as a versatile handle for the attachment of alkyne-modified fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for a variety of research applications.[8][9]

Reaction with Terminal Alkynes: An Overview

N-(Azido-PEG3)-N-bis(PEG4-Boc) reacts with terminal alkynes to form a stable 1,2,3-triazole ring. This reaction can be achieved through two primary "click chemistry" methodologies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regiospecific reaction that yields the 1,4-disubstituted triazole isomer. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as TBTA or THPTA, is often used to protect the copper(I) from oxidation and improve reaction efficiency.[][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.[4][11]

Data Presentation

While specific quantitative data for the reaction of N-(Azido-PEG3)-N-bis(PEG4-Boc) is not extensively available in the peer-reviewed literature, the following tables provide illustrative data based on typical outcomes for similar PEGylated azide linkers in bioconjugation reactions.

Table 1: Illustrative Data for CuAAC Reaction of N-(Azido-PEG3)-N-bis(PEG4-Boc) with an Alkyne-Modified Peptide

ParameterValueMethod of Analysis
Reactants
N-(Azido-PEG3)-N-bis(PEG4-Boc)1.2 eq-
Alkyne-Peptide1.0 eq-
CuSO₄0.1 eq-
THPTA0.5 eq-
Sodium Ascorbate1.0 eq-
Reaction Conditions
SolventPBS, pH 7.4-
TemperatureRoom Temperature-
Reaction Time1 hourLC-MS
Reaction Outcome
Yield>90%HPLC
Purity>95%HPLC
Product ConfirmationExpected mass observedLC-MS

Table 2: Illustrative Data for SPAAC Reaction of N-(Azido-PEG3)-N-bis(PEG4-Boc) with a DBCO-Labeled Antibody

ParameterValueMethod of Analysis
Reactants
N-(Azido-PEG3)-N-bis(PEG4-Boc)5.0 eq-
DBCO-Antibody1.0 eq-
Reaction Conditions
SolventPBS, pH 7.4-
Temperature4°C-
Reaction Time12 hoursSDS-PAGE
Reaction Outcome
Conjugation Efficiency>85%SDS-PAGE, UV-Vis
Purity>95% (after purification)SEC-HPLC
Product ConfirmationShift in molecular weightSDS-PAGE

Experimental Protocols

The following are detailed protocols for the CuAAC and SPAAC reactions of N-(Azido-PEG3)-N-bis(PEG4-Boc) with a terminal alkyne-modified molecule (e.g., a drug, peptide, or fluorescent probe).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc) to a molecule containing a terminal alkyne.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving hydrophobic molecules

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG4-Boc) in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO, DMF, or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified molecule to PBS, pH 7.4, to the desired final concentration (e.g., 1 mM).

    • Add N-(Azido-PEG3)-N-bis(PEG4-Boc) to the reaction mixture at a 1.2 to 2-fold molar excess over the alkyne-modified molecule.

    • In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio. Let the mixture stand for 2-3 minutes to form the copper(I)-ligand complex.

    • Add the copper-ligand complex to the reaction mixture to a final concentration of 0.1-0.5 mM of copper.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method such as SEC to remove excess reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc) to a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Strained alkyne-modified molecule (e.g., DBCO-protein)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving hydrophobic molecules

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG4-Boc) in DMSO or water.

    • Prepare the strained alkyne-modified molecule in PBS, pH 7.4, at a suitable concentration (e.g., 1-5 mg/mL for a protein).

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-modified molecule to PBS, pH 7.4.

    • Add the N-(Azido-PEG3)-N-bis(PEG4-Boc) stock solution to the reaction mixture. A 3- to 10-fold molar excess of the azide linker over the strained alkyne is recommended to ensure efficient conjugation. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain the stability of biomolecules like proteins.

  • Incubation:

    • Gently mix the reaction and incubate at 4°C or room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the specific strained alkyne. The progress of the reaction can be monitored by SDS-PAGE for protein conjugations or LC-MS for smaller molecules.

  • Purification:

    • After the incubation period, purify the conjugate using an appropriate method, such as SEC, to remove the excess unreacted azide linker.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Linker N-(Azido-PEG3)-N-bis(PEG4-Boc) (R-N3) Triazole_Product 1,4-disubstituted 1,2,3-Triazole Azide_Linker->Triazole_Product Alkyne_Substrate Terminal Alkyne (R'-C≡CH) Alkyne_Substrate->Triazole_Product CuSO4 CuSO4 (CuII) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate CuI->Triazole_Product Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC_Mechanism cluster_reactants Reactants Azide_Linker N-(Azido-PEG3)-N-bis(PEG4-Boc) (R-N3) Triazole_Product 1,2,3-Triazole (Mixture of regioisomers) Azide_Linker->Triazole_Product [3+2] Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO) (R'-Cyclooctyne) Strained_Alkyne->Triazole_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prepare_Stocks Prepare Stock Solutions (Linker, Alkyne, Catalyst) Mix_Reactants Combine Linker and Alkyne Substrate Prepare_Stocks->Mix_Reactants Add_Catalyst Add Catalyst (CuAAC) or Incubate (SPAAC) Mix_Reactants->Add_Catalyst Monitor_Reaction Monitor Progress (LC-MS, HPLC, SDS-PAGE) Add_Catalyst->Monitor_Reaction Purify_Product Purify Conjugate (SEC, HPLC) Monitor_Reaction->Purify_Product Final_Product Characterized Conjugate Purify_Product->Final_Product

Caption: General Experimental Workflow for Bioconjugation.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heterobifunctional polyethylene glycol (PEG) linkers in bioconjugation. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and small molecules, is a critical strategy in drug development and research to improve the therapeutic efficacy and safety of various compounds.[1] Heterobifunctional PEG linkers, possessing two different reactive termini, enable the precise and sequential conjugation of two distinct molecules, which is instrumental in the construction of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][]

The inclusion of a PEG spacer in bioconjugation offers several advantages, including enhanced solubility of hydrophobic molecules, increased stability and circulation half-life, and reduced immunogenicity.[1][2][][4] The defined length of discrete PEG linkers provides precise control over the distance between the conjugated molecules, a crucial factor for optimizing biological activity.[2] This document details the core principles, key quantitative parameters, and experimental protocols for common bioconjugation techniques using heterobifunctional PEG linkers.

Core Principles of Bioconjugation with Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are designed with two distinct functional groups at each end of the PEG chain, allowing for specific and controlled conjugation of two different molecules.[4] This dual reactivity is essential for creating complex bioconjugates. For example, one end of the linker can be designed to react with a specific functional group on a protein (like an amine or a thiol), while the other end is available to conjugate with a small molecule drug, a fluorescent dye, or another biomolecule.[4]

Commonly used reactive groups on heterobifunctional PEG linkers include:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines, commonly found on the lysine residues of proteins, to form stable amide bonds.[5][6]

  • Maleimides: These selectively react with sulfhydryl (thiol) groups, typically from cysteine residues, to form stable thioether bonds.[5][6]

  • Dibenzocyclooctyne (DBCO) and other strained alkynes: These are used in copper-free "click chemistry" reactions with azide-containing molecules, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[7][8][9]

  • Azides: These react with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (SPAAC) in copper-free click chemistry.[10][11]

The choice of linker and its reactive ends depends on the available functional groups on the molecules to be conjugated and the desired stability of the final conjugate.

Quantitative Data for Common Bioconjugation Reactions

The efficiency of bioconjugation reactions is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize typical quantitative parameters for common heterobifunctional PEG linker reactions.

Table 1: Reaction Conditions for NHS-PEG-Maleimide Linkers

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Functional Group Primary Amines (-NH2)Sulfhydryls (-SH)
pH Range 7.0 - 9.0[5]6.5 - 7.5[5]
Molar Excess of Linker 10- to 50-fold over protein[5][12]10- to 20-fold over thiol-containing molecule[13]
Reaction Time 30 minutes to 2 hours[5]30 minutes to 2 hours[5]
Temperature 4°C to Room Temperature[5]4°C to Room Temperature[5]
Common Buffers Phosphate-buffered saline (PBS)PBS (thiol-free)[1]

Table 2: Reaction Conditions for DBCO-PEG-NHS Linkers (Copper-Free Click Chemistry)

ParameterAmine-Reactive (NHS Ester)Azide-Reactive (DBCO)
Target Functional Group Primary Amines (-NH2)Azides (-N3)
pH Range 7.0 - 9.0[14]Physiological pH (e.g., 7.4)
Molar Excess of Linker Varies, typically 5:1 to 20:1 over antibody[2]Often near equimolar or slight excess
Reaction Time 1 - 2 hours[2]Typically rapid, from minutes to a few hours
Temperature Room Temperature[2]Room Temperature
Common Buffers PBSPBS, Tris buffers

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow and the chemical transformations is crucial for understanding and implementing bioconjugation techniques.

Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation A Biomolecule 1 (e.g., Antibody) C Activated Biomolecule 1 A->C Reaction 1 B Heterobifunctional PEG Linker B->C D Removal of Excess Linker (e.g., SEC, Dialysis) C->D G Activated Biomolecule 1 (Purified) D->G E Biomolecule 2 (e.g., Small Molecule Drug) F Final Bioconjugate E->F G->F Reaction 2

General workflow for a two-step bioconjugation reaction.

Detailed Experimental Protocols

The following are detailed protocols for common bioconjugation reactions using heterobifunctional PEG linkers.

Protocol 1: Two-Step Protein-Small Molecule Conjugation using NHS-PEG-Maleimide

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[2]

NHS_Maleimide_Reaction Antibody {Antibody |  -NH2} ActivatedAb {Activated Antibody |  -NH-CO-PEG-Maleimide} Antibody:lysine->ActivatedAb:amine Step 1: NHS Ester Reaction pH 7.2-8.5 Linker NHS-PEG-Maleimide NHS PEG Maleimide Linker:nhs->ActivatedAb:amine ADC {Antibody-Drug Conjugate |  Antibody-NH-CO-PEG-S-Drug} ActivatedAb->ADC:conjugate Step 2: Maleimide Reaction pH 6.5-7.5 Drug {Thiol-containing Drug |  -SH} Drug:thiol->ADC:conjugate SPAAC_Reaction cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Click Chemistry Conjugation Protein {Protein |  -NH2} ActivatedProtein {DBCO-Protein |  -NH-CO-PEG-DBCO} Protein:lysine->ActivatedProtein:amine pH 7.0-9.0 Linker DBCO-PEG-NHS NHS PEG DBCO Linker:nhs->ActivatedProtein:amine FinalConjugate {Final Conjugate | Protein-Linker-Triazole-Molecule} ActivatedProtein->FinalConjugate SPAAC (Copper-Free) AzideMolecule {Azide-Molecule |  -N3} AzideMolecule:azide->FinalConjugate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(Azido-PEG3)-N-bis(PEG4-Boc) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My overall yield for the N-(Azido-PEG3)-N-bis(PEG4-Boc) synthesis is significantly lower than expected. What are the common causes?

A: Low overall yield in this multi-step synthesis can arise from several factors. The most common issues are incomplete Boc protection, undesired side reactions during pegylation, or product loss during purification. It is crucial to analyze each step of the reaction sequence to pinpoint the source of the low yield.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of the initial amine, azido-PEG3, and Boc-anhydride reagents. Impurities can interfere with the reaction.

  • Step-wise Reaction Monitoring: Monitor the progress of each reaction step (e.g., Boc protection, pegylation) using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step.

  • Optimize Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

2. Q: I suspect the initial Boc protection of the primary amine is incomplete. How can I improve the efficiency of this step?

A: Incomplete Boc protection is a frequent cause of low yield, as the unprotected amine can undergo undesirable side reactions in subsequent steps.

Troubleshooting Steps:

  • Choice of Base: The choice and amount of base are critical. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). Ensure at least a stoichiometric amount of base is used relative to the amine.

  • Reaction Solvent: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

  • Boc Anhydride Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Boc anhydride (Boc₂O) to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) may improve the rate, but be cautious of potential side reactions.[1]

3. Q: I am observing the formation of multiple products, suggesting side reactions are occurring. What are the likely side products and how can I minimize them?

A: The formation of side products is a common issue, particularly during the pegylation steps.

Potential Side Reactions and Solutions:

  • Over-alkylation: The secondary amine formed after the first PEGylation can potentially react with another PEG chain, leading to undesired byproducts. To minimize this, use a controlled stoichiometry of the pegylation reagent and consider a stepwise addition of the reagent.

  • Urea Formation: Sterically hindered amines can sometimes react with Boc₂O to form urea derivatives. This can be mitigated by using alternative reaction conditions, such as reacting the amine with NaH or NaHMDS before adding Boc₂O.[]

  • Reaction with Azide Group: While generally stable, the azide group could potentially react under harsh conditions. Ensure the reaction conditions are mild and compatible with the azide functionality.

4. Q: I am having difficulty purifying the final N-(Azido-PEG3)-N-bis(PEG4-Boc) product. What purification strategies are recommended?

A: The purification of PEGylated compounds can be challenging due to their solubility characteristics and the potential for closely related impurities.

Purification Recommendations:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying this type of compound. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or DCM/methanol), is often effective.

  • Reverse-Phase HPLC: For higher purity requirements, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

  • Extraction: A series of aqueous extractions can be used to remove water-soluble impurities and unreacted starting materials.

Quantitative Data Summary

The following table summarizes the potential impact of key reaction parameters on the yield of N-(Azido-PEG3)-N-bis(PEG4-Boc).

ParameterLow SettingOptimal RangeHigh SettingPotential Impact on Yield
Boc₂O (eq.) < 1.01.1 - 1.5> 2.0Incomplete protection at low settings; potential for side reactions and purification issues at high settings.
Base (eq.) < 1.01.0 - 1.5> 2.0Incomplete reaction at low settings; potential for base-catalyzed side reactions at high settings.
Temperature (°C) < 2020 - 40> 50Sluggish reaction at low temperatures; increased risk of side product formation at higher temperatures.
Reaction Time (h) < 24 - 12> 24Incomplete reaction with short reaction times; potential for product degradation or side reactions with prolonged times.

Experimental Protocols

Protocol 1: Synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc)

This protocol outlines a general procedure for the synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc).

Materials:

  • 1-(2-Aminoethoxy)-2-(2-azidoethoxy)ethane

  • (2-(2-(2-tert-butoxycarbonylaminoethoxy)ethoxy)ethoxy)acetic acid (PEG4-Boc)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

  • Activation of PEG4-Boc: To a solution of (2-(2-(2-tert-butoxycarbonylaminoethoxy)ethoxy)ethoxy)acetic acid (2.2 eq.) and NHS (2.2 eq.) in anhydrous DCM, add DCC (2.2 eq.) at 0°C. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Coupling Reaction: To a solution of 1-(2-Aminoethoxy)-2-(2-azidoethoxy)ethane (1.0 eq.) and TEA (3.0 eq.) in anhydrous DMF, add the activated PEG4-Boc solution from step 1 dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to obtain the pure N-(Azido-PEG3)-N-bis(PEG4-Boc).

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification PEG4_Boc PEG4-Boc-Acid Activated_PEG Activated PEG4-Boc-NHS PEG4_Boc->Activated_PEG DCM, 0°C to RT NHS_DCC NHS, DCC NHS_DCC->Activated_PEG Final_Product N-(Azido-PEG3)-N-bis(PEG4-Boc) Activated_PEG->Final_Product DMF, 0°C to RT Azido_PEG3_Amine Azido-PEG3-Amine Azido_PEG3_Amine->Final_Product TEA TEA TEA->Final_Product Workup Aqueous Workup Final_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: Synthetic workflow for N-(Azido-PEG3)-N-bis(PEG4-Boc).

troubleshooting_low_yield Start Low Yield Observed Check_Starting_Materials Check Purity of Starting Materials? Start->Check_Starting_Materials Incomplete_Reaction Incomplete Reaction? Check_Starting_Materials->Incomplete_Reaction No Impure_Materials Purify/Source New Reagents Check_Starting_Materials->Impure_Materials Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Time Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Modify_Conditions Modify Conditions to Minimize Side Reactions: - Controlled Addition - Milder Base/Solvent Side_Products->Modify_Conditions Yes Optimize_Purification Optimize Purification Method: - Different Solvent System - RP-HPLC Purification_Issue->Optimize_Purification Yes Success Improved Yield Purification_Issue->Success No Impure_Materials->Start Optimize_Conditions->Success Modify_Conditions->Success Optimize_Purification->Success

References

avoiding side reactions with azido-PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azido-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Section 1: Azide Group Stability

Q1: My azide group is unexpectedly being converted to an amine. What is causing this side reaction?

This is a common issue known as azide reduction. The most frequent cause is the presence of phosphine-based reagents, such as triphenylphosphine (PPh₃) or tributylphosphine (PBu₃), which can reduce azides to amines via the Staudinger reduction.[1][2] This reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct.[1][3] Other reducing agents used in bioconjugation, such as TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol), can also cause this unwanted reduction, potentially leading to the loss of your azide handle or even cleavage of the peptide chain in certain contexts.[4]

Q2: How can I prevent the unintended reduction of my azide group?

To prevent this side reaction, carefully review your experimental design to eliminate any reducing agents that are not essential for your primary reaction.

  • Avoid Phosphines: If you are not performing a Staudinger ligation, avoid phosphine-based reagents.

  • Alternative Disulfide Reduction: If disulfide bond reduction is necessary, consider the timing of this step. Performing it before introducing the azide-functionalized molecule can prevent unintended reactions.

  • Traceless Staudinger Ligation: If you are performing a ligation, ensure you are using a "traceless" Staudinger ligation protocol, which is designed to form an amide bond without leaving residual atoms from the phosphine reagent.[5] In this reaction, an iminophosphorane intermediate is acylated intramolecularly, and subsequent hydrolysis yields the desired amide and a phosphine oxide.[5]

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: My CuAAC "click" reaction has a very low yield. What are the most common causes?

Low yields in CuAAC reactions can stem from several factors:

  • Poor Reagent Quality: The purity of your azido-PEG linker, alkyne, copper source (e.g., CuSO₄), and reducing agent (e.g., sodium ascorbate) is critical.[6][7] Sodium ascorbate can oxidize over time, so using a fresh solution is recommended.[6]

  • Oxygen Contamination: The active catalyst for CuAAC is Cu(I), which is sensitive to oxidation by atmospheric oxygen.[8][9] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) or with degassed solvents.

  • Insufficient Reducing Agent: A sufficient amount of a reducing agent like sodium ascorbate is needed to maintain the copper in the active Cu(I) state.[6]

  • Steric Hindrance: If the azide or alkyne is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a longer PEG linker to increase accessibility.[6]

  • Inappropriate Ligand: A copper-chelating ligand (e.g., THPTA) is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[8] The choice and concentration of the ligand can be critical.

Q2: I'm observing a significant amount of alkyne homodimerization (Glaser coupling). How can I prevent this?

Alkyne homodimerization is a common side reaction in CuAAC, promoted by the presence of oxygen. To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere over the reaction.[6]

  • Sufficient Reducing Agent: Use an adequate concentration of sodium ascorbate to keep the copper in the Cu(I) state, which disfavors the oxidative homocoupling pathway.[6]

Q3: I am working with a sensitive protein. Can the CuAAC reaction conditions damage it?

Yes, standard CuAAC conditions can be detrimental to some biomolecules. The combination of copper and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can lead to protein oxidation and aggregation.[8][9] Furthermore, byproducts of ascorbate can react with lysine and arginine residues.[9] To mitigate this, use a copper-chelating ligand like THPTA, which helps protect the biomolecule from copper-mediated damage.[8] Always add the ligand to the copper sulfate solution before adding the mixture to your substrates and initiating the reaction with sodium ascorbate.[8][9]

Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q1: I chose SPAAC to avoid copper toxicity, but are there still potential side reactions?

While SPAAC avoids the use of a copper catalyst, it is not entirely without potential issues. The high reactivity of strained cyclooctynes, which drives the reaction, can also lead to side reactions.[] The stability of the cyclooctyne reagent itself is a key consideration; some highly reactive variants can be prone to decomposition or self-reaction.[11] Additionally, steric hindrance between a bulky cyclooctyne and a sterically demanding azide can slow down the desired reaction.[12]

Section 4: PEG Linker Stability and Purity

Q1: I suspect my azido-PEG linker is degrading during my experiment or in storage. What could be the cause?

PEG linkers can be susceptible to two main types of degradation:

  • Hydrolysis: Many PEG linkers are synthesized with ester bonds connecting the PEG chain to the functional end-groups. These ester bonds are susceptible to hydrolytic cleavage, especially under non-neutral pH conditions.[13][14][15] This can lead to the loss of the azide functionality.

  • Oxidation: The polyether backbone of PEG is prone to auto-oxidation, especially when exposed to air, light, or trace metal ions.[16][17] This process can generate reactive impurities such as peroxides, formaldehyde, and formic acid.[18][19][20] These impurities can then cause unwanted side reactions, such as the N-formylation of amine-containing drugs.[19]

Q2: How should I properly handle and store my azido-PEG linkers?

Proper handling is crucial. Azido-PEG linkers with NHS esters, for example, are moisture-sensitive and should be stored at -20°C with a desiccant.[21] To prevent condensation, the vial should be allowed to equilibrate to room temperature before opening.[21] It is best to dissolve the reagent immediately before use, as the NHS-ester moiety can readily hydrolyze.[21] In general, storing all azido-PEG linkers protected from light and moisture at a low temperature (-20°C) is recommended to maintain stability.[22]

Troubleshooting Guides

This guide provides a systematic approach to resolving common issues encountered when using azido-PEG linkers.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Poor Reagent Quality: Azide, alkyne, or catalyst is degraded or impure.Verify the purity and integrity of all reagents using analytical methods (e.g., NMR, MS).[6] Use fresh sodium ascorbate for CuAAC.[6]
Inefficient Reaction Conditions (CuAAC): Suboptimal temperature, solvent, or catalyst concentration.Increase reaction temperature or prolong reaction time.[6] Ensure all reactants are fully dissolved; a co-solvent system like DMSO/water may be necessary.[23]
Oxygen Contamination (CuAAC): Oxidation of Cu(I) catalyst to inactive Cu(II).Degas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[8]
Azide Reduction: Unintended conversion of the azide group to an amine.Check for and eliminate sources of reducing agents like phosphines (TCEP, PPh₃) from your reaction mixture.[4]
Multiple Spots on TLC/LC-MS Side Reactions (CuAAC): Alkyne homodimerization (Glaser coupling).Ensure sufficient reducing agent is present and minimize oxygen exposure.[6]
Side Reactions (General): Reaction with other functional groups on the linker (e.g., NHS ester hydrolysis, reaction of a chloroalkyl group with nucleophiles).For NHS esters, avoid amine-containing buffers (e.g., Tris, glycine) and use fresh solutions.[21] For other reactive groups, ensure the reaction medium is free of competing nucleophiles.[6]
PEG Linker Degradation: Hydrolysis or oxidation of the linker.Check the pH of your reaction; avoid strongly acidic or basic conditions if your linker contains ester bonds.[13] Use high-purity linkers and store them properly to prevent oxidation.[18]
Product is Formed but Difficult to Isolate PEG-Related Purification Issues: PEGylated compounds are often soluble in a wide range of solvents and can be difficult to purify by standard silica gel chromatography.Consider alternative purification methods such as reverse-phase HPLC, precipitation by adding a non-solvent, dialysis, or size-exclusion chromatography.[6]
Residual Copper Catalyst (CuAAC): Copper ions remain complexed with the product.Wash the crude product with an aqueous solution of a chelating agent like EDTA or pass the product solution through a short plug of silica gel.[7]

Experimental Protocols

Protocol 1: General Procedure for a Robust CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare separate, fresh stock solutions of your azido-PEG-molecule (1 equivalent) and your alkyne-containing molecule (1.0-1.2 equivalents) in a suitable degassed solvent (e.g., a 1:1 mixture of t-BuOH and water or a DMSO/water mixture).[7]

    • Prepare a fresh aqueous stock solution of a copper-chelating ligand (e.g., THPTA) at a concentration that will yield 0.25-0.5 equivalents in the final reaction.[7]

    • Prepare a fresh aqueous stock solution of Copper(II) sulfate (CuSO₄) to yield 0.01-0.05 equivalents.[7]

    • Prepare a fresh aqueous stock solution of sodium ascorbate to yield 0.5-1.0 equivalents.[7]

  • Reaction Setup (Order of Addition is Critical):

    • In a clean, inert-atmosphere reaction vessel, combine the solutions of your azide and alkyne substrates.

    • Add the ligand solution to the substrate mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[8]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate) if applicable.[7]

    • To remove residual copper, wash the organic layer with an aqueous EDTA solution.[7]

    • Purify the product using an appropriate method for PEGylated compounds, such as reverse-phase HPLC or precipitation.[6]

Visualizations

troubleshooting_workflow start Low/No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_reduction Suspect Azide Reduction? start->check_reduction reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok reduction_present Reducing Agent Present? check_reduction->reduction_present replace_reagents Use fresh/purified reagents reagents_ok->replace_reagents No optimize_conditions Optimize T, time, solvent, [catalyst] reagents_ok->optimize_conditions Yes conditions_ok->check_reduction Yes conditions_ok->optimize_conditions No reduction_present->optimize_conditions No remove_reductant Eliminate reducing agent (e.g., TCEP, PPh3) reduction_present->remove_reductant Yes end_success Successful Reaction replace_reagents->end_success optimize_conditions->end_success remove_reductant->end_success

Caption: Troubleshooting workflow for low-yield reactions.

staudinger_reactions cluster_start Reactants cluster_desired Staudinger Ligation (Desired) cluster_side Staudinger Reduction (Side Reaction) Azide R-N3 (Azide) Iminophosphorane_L Iminophosphorane Intermediate Azide->Iminophosphorane_L Iminophosphorane_R Iminophosphorane Intermediate Azide->Iminophosphorane_R Phosphine R'3P (Phosphine) Phosphine->Iminophosphorane_L Phosphine->Iminophosphorane_R Amide R-NH-C(O)-R'' (Amide Product) Iminophosphorane_L->Amide Intramolecular Acyl Transfer + Hydrolysis PhosphineThioester with Phosphinothioester Amine R-NH2 (Amine Byproduct) Iminophosphorane_R->Amine Hydrolysis Water with H2O

Caption: Desired Staudinger Ligation vs. side reaction.

cuaac_cycle cluster_CuAAC CuAAC Catalytic Cycle (Desired) cluster_Glaser Glaser Coupling (Side Reaction) CuI Cu(I)-Ligand Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Alkyne Azide Azide Triazole_Product Triazole Product Cu_Acetylide->Triazole_Product + Azide CuII Cu(II) Cu_Acetylide->CuII + O2 Triazole_Product->CuI Regenerates Catalyst Dimer_Product Alkyne Dimer CuII->Dimer_Product + Cu(I) Acetylide NaAscorbate Sodium Ascorbate (Reducing Agent) CuII->NaAscorbate Oxidation by O2 NaAscorbate->CuI Reduces Cu(II) to Cu(I)

Caption: CuAAC cycle and the competing Glaser coupling side reaction.

References

Technical Support Center: Challenges in Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) modified molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

A1: The Boc group is an acid-labile protecting group for amines. The deprotection mechanism involves acid-catalyzed hydrolysis of the carbamate. The acid protonates the carbamate, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decomposes into the free amine and carbon dioxide. The tert-butyl cation can be trapped by scavengers or can eliminate a proton to form isobutylene.[1]

Q2: What are the standard reaction conditions for Boc deprotection of PEGylated compounds?

A2: Standard conditions typically involve treating the Boc-protected PEGylated compound with a strong acid in an anhydrous organic solvent. The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM), often at a concentration of 20-50% (v/v).[2] Reaction times usually range from 30 minutes to a few hours at room temperature.[1] Another frequently used method is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][2]

Q3: Why is my Boc deprotection incomplete?

A3: Incomplete Boc deprotection in PEGylated compounds can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely cleave the Boc group.[2]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require more time or gentle heating to reach completion.[2]

  • Steric Hindrance: The bulky PEG chain can sterically hinder the acid's access to the Boc-protected amine, slowing down the reaction rate, especially for high molecular weight PEGs.[2][3]

  • Poor Solubility: The chosen solvent might not provide adequate solubility for both the PEGylated compound and the acid, leading to a heterogeneous reaction mixture and incomplete reaction.[2]

Q4: What are the most common side reactions during Boc deprotection of PEGylated compounds?

A4: The primary side reactions of concern are:

  • t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the molecule, such as electron-rich aromatic rings or thiols, leading to byproducts with a mass increase of 56 Da.

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group, forming an undesired amide byproduct.[1]

  • Degradation of Acid-Sensitive Groups: If the PEGylated compound contains other acid-labile functional groups (e.g., esters, other protecting groups), they may be partially or completely cleaved under the deprotection conditions.[4] One user reported a 10-20% loss of ester bonds when using TFA in DCM.[4]

Q5: Why is the use of "scavengers" recommended?

A5: Scavengers are added to the reaction mixture to "trap" the reactive tert-butyl cations generated during the deprotection. This prevents the cations from reacting with nucleophilic sites on the deprotected molecule, thus minimizing the formation of t-butylated side products. A common scavenger is triisopropylsilane (TIS).[2]

Q6: How can I monitor the progress of the deprotection reaction?

A6: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar, Boc-protected starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any side products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during the Boc deprotection of your PEGylated compound.

Problem 1: Incomplete Deprotection

Your analysis (TLC, LC-MS) shows a significant amount of starting material remaining.

G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Detected q1 Are reaction conditions adequate? start->q1 sol1 Increase acid concentration (e.g., 20% to 50% TFA) or switch to a stronger acid (e.g., 4M HCl in dioxane). q1->sol1 No sol2 Extend reaction time and monitor progress. q1->sol2 No q2 Is the PEGylated compound fully dissolved? q1->q2 Yes end Deprotection Complete sol1->end sol2->end sol3 Test alternative solvents to improve solubility. q2->sol3 No q2->end Yes sol3->end G cluster_1 Troubleshooting Side Product Formation start Side Products Detected q1 Mass consistent with t-butylation (+56 Da)? start->q1 sol1 Add a scavenger (e.g., 2.5-5% TIS) to the reaction mixture. q1->sol1 Yes q2 Is an acid-sensitive group present? q1->q2 No end Clean Deprotection sol1->end sol2 Use milder deprotection conditions (e.g., lower acid concentration, shorter time) or consider an alternative, orthogonal protecting group strategy (e.g., Fmoc). q2->sol2 Yes q2->end No sol2->end

References

Technical Support Center: Preventing Aggregation in N-(Azido-PEG3)-N-bis(PEG4-Boc) Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG4-Boc) conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing and troubleshooting aggregation, a common challenge encountered during bioconjugation experiments. By understanding the causes of aggregation and implementing optimized protocols, you can significantly improve the yield, purity, and biological activity of your final conjugate.

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a branched, heterobifunctional Polyethylene Glycol (PEG) linker designed for advanced bioconjugation, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features a terminal azide (N₃) group for highly specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), and two tert-butyloxycarbonyl (Boc) protected amine groups.[1][2] While the PEG components enhance the hydrophilicity and solubility of conjugates, the hydrophobic Boc protecting groups, the branched structure, and suboptimal reaction conditions can contribute to aggregation.[3][4][5][6][7]

This guide provides a structured approach to troubleshooting, answers to frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation reactions.

Troubleshooting Guide

This guide addresses common aggregation-related problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: A precipitate forms immediately after adding the N-(Azido-PEG3)-N-bis(PEG4-Boc) linker to my aqueous reaction buffer.

  • Potential Cause 1: Poor Linker Solubility. The N-(Azido-PEG3)-N-bis(PEG4-Boc) linker, especially with its hydrophobic Boc groups, may have limited solubility in purely aqueous buffers.[5][8]

    • Recommended Solution: Prepare a concentrated stock solution of the linker in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Add this stock solution to your reaction mixture dropwise while gently stirring. This prevents localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent remains low (typically <10% v/v) to avoid denaturing your biomolecule.[8]

  • Potential Cause 2: High Local Concentration. Adding the linker solution too quickly or in a single bolus can create localized supersaturation, causing the linker or the initial conjugate to precipitate.

    • Recommended Solution: Add the linker stock solution slowly and incrementally to the reaction vessel with gentle, continuous mixing. This maintains a homogenous solution and prevents the formation of aggregates.[8]

Problem 2: The reaction mixture becomes cloudy over time, or size-exclusion chromatography (SEC) analysis shows a significant high-molecular-weight peak.

  • Potential Cause 1: High Reactant Concentration. High concentrations of the target biomolecule (e.g., protein, antibody) increase the frequency of intermolecular interactions, which can lead to aggregation, especially after conjugation with the relatively hydrophobic linker.[9][10][11]

    • Recommended Solution: Reduce the concentration of your biomolecule. If you observe aggregation, try performing the reaction at a lower concentration (e.g., <5 mg/mL) and compensate with a larger reaction volume.[12]

  • Potential Cause 2: Suboptimal Buffer Conditions. The pH, ionic strength, and composition of the reaction buffer can significantly impact the stability and solubility of the biomolecule and the final conjugate.[10][12][13] Aggregation can be more pronounced if the reaction pH is near the isoelectric point (pI) of the protein.[13]

    • Recommended Solution: Optimize the reaction buffer. Ensure the pH is in a range where your biomolecule is most stable (often pH 6.5-7.5 for many protein conjugations).[12][14] Modulate the ionic strength by titrating salts like NaCl or KCl (e.g., 50-200 mM).[9] Consider screening different buffer systems (e.g., phosphate, HEPES).

  • Potential Cause 3: Excessive Molar Ratio of Linker. Using a large molar excess of the PEG linker can lead to uncontrolled or over-modification of the biomolecule, increasing surface hydrophobicity and promoting aggregation.[9][12]

    • Recommended Solution: Perform a titration study to determine the optimal molar ratio of the linker to your biomolecule. Start with a low ratio (e.g., 2:1 or 3:1 linker:biomolecule) and incrementally increase it to find the lowest effective concentration that provides sufficient conjugation without causing aggregation.[10][12]

  • Potential Cause 4: Intermolecular Cross-linking. The branched nature of the N-(Azido-PEG3)-N-bis(PEG4-Boc) linker, particularly after Boc deprotection, presents multiple reactive sites that could potentially lead to intermolecular cross-linking if not properly controlled, resulting in high-molecular-weight aggregates.[6]

    • Recommended Solution: Maintain dilute reaction conditions and carefully control the stoichiometry to favor intramolecular reactions or conjugation to a single target molecule.[6]

Problem 3: The conjugate is soluble immediately after the reaction but aggregates during purification or upon storage.

  • Potential Cause 1: Concentration-Dependent Aggregation. During purification steps like ultrafiltration or column chromatography, the conjugate can become highly concentrated, exceeding its solubility limit and leading to aggregation.[8]

    • Recommended Solution: If possible, perform purification at a lower concentration. When concentrating the sample, consider adding stabilizing excipients (see Table 2) to the buffer to improve solubility.

  • Potential Cause 2: Inappropriate Purification or Storage Buffer. The buffer used for purification and final storage may lack the necessary components to keep the conjugate stable and soluble.

    • Recommended Solution: Use a well-optimized buffer for purification and storage, often containing stabilizers like glycerol (5-20%), sucrose (50-250 mM), or arginine.[12][14] Size-exclusion chromatography (SEC) is often the preferred method for purifying PEGylated proteins as it effectively removes aggregates.[12]

  • Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing the purified conjugate can induce mechanical stress and lead to the formation of aggregates.[12]

    • Recommended Solution: Aliquot the purified conjugate into single-use volumes before freezing. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on N-(Azido-PEG3)-N-bis(PEG4-Boc) and their functions? A1: This is a heterobifunctional linker.[6] Its key reactive groups are:

  • Azide (N₃) Group: This group is used for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with an alkyne-modified molecule in a highly specific and efficient manner.[1][15]

  • Boc-Protected Amines: The two tert-butyloxycarbonyl (Boc) groups act as protecting groups for primary amines.[16] This allows for a sequential conjugation strategy. The Boc groups can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal free amines, which can then be conjugated to other molecules, for example, through NHS-ester chemistry.[17][18]

Q2: What is the purpose of the PEG chains in this linker? A2: The polyethylene glycol (PEG) chains serve multiple important functions in bioconjugation. They are highly water-soluble, which helps to improve the overall solubility of the final conjugate, especially if it includes a hydrophobic payload.[3][4] They also act as flexible, hydrophilic spacers that can reduce steric hindrance and mask the conjugate from the immune system, potentially extending its circulation time in vivo.[3][19]

Q3: How do the Boc groups influence aggregation? A3: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic.[5] Its presence on the linker increases the overall hydrophobicity of the molecule, which can be a major contributor to poor solubility and aggregation during the initial conjugation steps.[5] Once the conjugation is complete, deprotecting the Boc groups to reveal the more polar primary amines can significantly improve the solubility of the final product.[5]

Q4: What are the recommended solvents for preparing a stock solution of the linker? A4: Anhydrous, water-miscible organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[8]

Q5: Which buffer additives are most effective at preventing aggregation during the conjugation reaction? A5: Several classes of additives can be used to stabilize biomolecules and prevent aggregation. The optimal choice and concentration depend on the specific biomolecule. Common additives include salts (NaCl, KCl), sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and certain amino acids (arginine, glutamate).[9][12][14] For proteins with free cysteines, a non-thiol reducing agent like TCEP can prevent the formation of non-native disulfide bonds that may lead to aggregation.[9][14]

Data Presentation

Table 1: Recommended Starting Conditions for Conjugation Reactions

This table provides general starting parameters that should be optimized for each specific biomolecule and application.

ParameterRecommended Starting ConditionRationale & Key ConsiderationsCitations
Biomolecule Concentration 1-5 mg/mLHigher concentrations can increase reaction rates but also significantly raise the risk of aggregation. Start low if aggregation is observed.[9][12]
Linker:Biomolecule Molar Ratio 2:1 to 10:1A high excess of the linker can lead to over-PEGylation and aggregation. Titrate to find the lowest effective ratio.[9][10][12]
Reaction Buffer pH 6.5 - 7.5This range is optimal for many protein conjugation chemistries and helps maintain protein stability. Avoid the biomolecule's pI.[12][13][14]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can slow down aggregation but may require longer reaction times.[10][12]
Mixing Gentle, continuous rotation or stirringAvoid vigorous vortexing or shaking, which can cause mechanical stress and denaturation, leading to aggregation.[10]
Organic Solvent <10% (v/v)If using an organic solvent (e.g., DMSO) to dissolve the linker, keep the final concentration low to prevent protein denaturation.[8]
Table 2: Common Buffer Additives to Mitigate Aggregation

These excipients can be included in the reaction or storage buffer to enhance conjugate solubility and stability.

Additive ClassExamplesTypical ConcentrationMechanism of ActionCitations
Salts NaCl, KCl50 - 200 mMModulate electrostatic interactions that can lead to aggregation.[9]
Sugars Sucrose, Trehalose50 - 250 mMStabilize protein structure through preferential hydration, making the folded state more favorable.[12][14]
Polyols Glycerol, Sorbitol5 - 20% (v/v)Act as cryoprotectants and protein stabilizers, similar to sugars.[10][12][14]
Amino Acids L-Arginine, L-Glutamate50 - 250 mMCan suppress protein-protein interactions and prevent aggregation.[12]
Reducing Agents TCEP (non-thiol based)1 - 5 mMPrevents the formation of incorrect disulfide bonds which can cause aggregation. Does not interfere with maleimide or azide chemistry.[9][14][20]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Prepare Alkyne-Modified Biomolecule in Optimized Buffer r1 Perform CuAAC Reaction (Add Linker Dropwise) p1->r1 p2 Prepare Linker Stock (e.g., 10 mM in DMSO) p2->r1 r2 Optional: Boc Deprotection (TFA) r1->r2 u1 Purify Conjugate (e.g., Size-Exclusion Chromatography) r1->u1 If Boc protection is desired r2->u1 a1 Characterize Final Product (e.g., LC-MS, SDS-PAGE) u1->a1

Caption: A generalized experimental workflow for bioconjugation.

G start Aggregation Observed? immediate Immediate Precipitation? start->immediate Yes gradual Gradual Aggregation (Cloudiness / SEC Peak)? start->gradual No cause_sol Poor Linker Solubility immediate->cause_sol Likely Cause cause_loc High Local Concentration immediate->cause_loc Likely Cause cause_conc High Reactant Concentration gradual->cause_conc Possible Cause cause_buf Suboptimal Buffer (pH, Ionic Strength) gradual->cause_buf Possible Cause cause_ratio Excessive Linker Molar Ratio gradual->cause_ratio Possible Cause sol_dmso Dissolve Linker in DMSO/DMF Add Dropwise cause_sol->sol_dmso Solution cause_loc->sol_dmso Solution sol_conc Lower Biomolecule Concentration cause_conc->sol_conc Solution sol_buf Optimize Buffer pH & Add Stabilizers cause_buf->sol_buf Solution sol_ratio Titrate Linker: Biomolecule Ratio cause_ratio->sol_ratio Solution

Caption: A decision tree for troubleshooting aggregation issues.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating the azide-linker to an alkyne-modified protein. Conditions should be optimized for your specific system.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • N-(Azido-PEG3)-N-bis(PEG4-Boc) linker.

  • Anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein at a desired concentration (e.g., 2 mg/mL) in the reaction buffer. Ensure the buffer is degassed and free of interfering components.[10]

  • Linker Preparation: Dissolve the N-(Azido-PEG3)-N-bis(PEG4-Boc) linker in anhydrous DMSO to create a 10-20 mM stock solution.[8]

  • Reaction Assembly: a. To the protein solution, add the copper ligand (e.g., THPTA) to a final concentration of 5 molar equivalents relative to the copper. b. Add the linker-DMSO stock solution to the desired final molar excess (e.g., 5-fold excess over the protein) and mix gently. c. In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction to initiate the click reaction. The final concentration of copper is typically 50-100 µM.[8]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle end-over-end rotation.[12] Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification: Once the reaction is complete, purify the conjugate to remove excess reagents and potential aggregates using size-exclusion chromatography (SEC) with a suitable buffer (e.g., PBS, pH 7.4).[12]

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting groups from the PEG-linker conjugate using trifluoroacetic acid (TFA). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

Materials:

  • Lyophilized or solvent-evaporated Boc-protected conjugate.

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • (Optional) Scavenger, such as triisopropylsilane (TIS).

Procedure:

  • Dissolution: Dissolve the dried Boc-protected conjugate in DCM to a concentration of 0.1-0.2 M.[17]

  • Reaction Setup: Cool the solution to 0°C in an ice bath.

  • Deprotection: Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If your molecule contains sensitive groups, add a scavenger like TIS (2.5-5% v/v).[17]

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[17]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by an appropriate method (e.g., LC-MS).

  • Workup: Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). The deprotected product can then be purified, for example, by precipitation with a non-polar solvent like diethyl ether or by preparative HPLC.[17]

Protocol 3: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a powerful tool to quantify the amount of monomer, dimer, and higher-order aggregates in a sample.

Procedure:

  • System Equilibration: Equilibrate an appropriate SEC column (selected based on the molecular weight of your conjugate) with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture or purified conjugate into the mobile phase. Filter the sample through a 0.2 µm syringe filter before injection to protect the column.[10]

  • Analysis: Inject the prepared sample onto the SEC column. Monitor the elution profile using UV detection at 280 nm (for proteins) or another relevant wavelength.

  • Data Interpretation:

    • High-molecular-weight species (aggregates) will elute first.

    • The desired monomeric conjugate will elute next.

    • Unconjugated protein and low-molecular-weight reagents will elute last.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all protein-related peaks.[10]

References

Navigating the Cellular Maze: A Technical Guide to Improving PROTAC Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

1. Why are PEG linkers commonly used in PROTAC design?

PEG linkers are frequently incorporated into PROTAC structures due to several advantageous properties.[1][2] Composed of repeating ethylene glycol units, they impart hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][4] This improved solubility is beneficial for physiological compatibility.[3] Additionally, PEG linkers offer a straightforward way to adjust the length and composition of the linker, which is a critical factor for degradation efficiency.[1][2] Their bifunctional nature also allows for the efficient assembly of PROTAC constructs.[1][2]

2. How do PEG linkers influence the cell permeability of PROTACs?

The impact of PEG linkers on cell permeability is multifaceted.[4] While their inherent hydrophilicity can sometimes be a barrier to passive diffusion across the lipid cell membrane, their flexibility can be a significant advantage.[4] PEG linkers can allow the PROTAC molecule to adopt a folded or more compact conformation.[4][5] This "molecular chameleon" effect can shield the polar surface area of the PROTAC, presenting a less polar structure that is more favorable for membrane traversal.[4][6] However, it is a delicate balance, as excessive PEGylation can lead to reduced cellular uptake.[4]

3. Is a longer PEG linker always better for PROTAC efficacy?

Not necessarily. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[7] If a linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, and there can be a higher entropic penalty upon binding.[7][8] Studies have shown that there is generally an optimal range for linker length, and exceeding this can lead to a decrease in potency.[7]

4. What is the "hook effect" and how does it relate to PROTAC design?

The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9] This occurs because at these higher concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9] Linker design can influence the stability of the ternary complex and potentially modulate the hook effect.[4]

5. Are there alternatives to PEG linkers for improving cell permeability?

Yes, other linker compositions are used in PROTAC design. Alkyl-based linkers are common but tend to be more hydrophobic, which can limit aqueous solubility.[3] Rigid linkers, such as those containing triazole or cycloalkane moieties (like piperazine or piperidine), are also utilized.[3][5] These rigid structures can help to reduce oxidative degradation and may be necessary to achieve the optimal orientation for the ternary complex.[3][5] The choice between flexible (like PEG) and rigid linkers depends on the specific requirements of the PROTAC system being developed.[3]

Troubleshooting Guide

Issue 1: My PEGylated PROTAC shows low cell permeability in a PAMPA assay.

  • Possible Cause 1: Suboptimal Linker Length. The number of PEG units significantly impacts permeability. Studies have shown that shorter linkers often result in higher permeability.[10] For example, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker.[10]

    • Troubleshooting Step: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, and 6 units) to empirically determine the optimal length for your system.[]

  • Possible Cause 2: Excessive Hydrophilicity. While PEG linkers enhance solubility, too many ethylene glycol units can make the molecule too polar to efficiently cross the lipophilic cell membrane.[4]

    • Troubleshooting Step: Consider a hybrid linker approach, incorporating short alkyl chains alongside PEG units to balance hydrophilicity and lipophilicity.

  • Possible Cause 3: Lack of Favorable Conformation. The PROTAC may not be adopting a folded conformation to shield its polar surface area.

    • Troubleshooting Step: Computational modeling can be used to predict the conformational dynamics of your PROTAC. Additionally, consider introducing more rigid elements into the linker to encourage a more favorable pre-organized conformation for membrane passage.[5]

Issue 2: My PROTAC has good solubility but poor degradation efficiency in cells.

  • Possible Cause 1: Incorrect Linker Length for Ternary Complex Formation. Even with good permeability, if the linker length is not optimal, it will fail to form a stable and productive ternary complex between the target protein and the E3 ligase.[7][8]

    • Troubleshooting Step: As with permeability issues, synthesize and test PROTACs with a range of PEG linker lengths. The optimal length for ternary complex formation may differ from that for maximal permeability. A balance must be struck.

  • Possible Cause 2: High Efflux Ratio. The PROTAC may be actively transported out of the cell by efflux pumps.

    • Troubleshooting Step: Perform a Caco-2 permeability assay, which can provide an efflux ratio and indicate if active transport is a significant factor.[12] If efflux is high, medicinal chemistry efforts may be needed to modify the PROTAC to avoid recognition by efflux transporters.

  • Possible Cause 3: Metabolic Instability. The linker may be susceptible to cleavage by cellular enzymes.[3]

    • Troubleshooting Step: Assess the metabolic stability of your PROTAC in liver microsomes or hepatocytes. If the linker is found to be a site of metabolism, consider replacing it with a more stable alternative, such as a triazole-containing linker, or modifying the PEG linker to block metabolic sites.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of PEG linker length on PROTAC permeability.

Table 1: Impact of PEG Linker Length on Permeability of VH032-Based PROTACs

Compound SeriesNumber of PEG Units in LinkerApparent Permeability (Papp) (x 10⁻⁶ cm/s)
MZ20.6
MZ30.03
AT1~0.005
AT2~0.0025
CM/CMP1~0.004
CM/CMP3~0.002
MZP2~0.008
MZP4~0.004

Data adapted from a study on VH032-based PROTACs, illustrating that shorter PEG linkers generally lead to higher permeability.[10]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane.[12]

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[12]

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The filter plate is placed on top of the acceptor plate.

    • The donor wells (in the filter plate) are filled with a solution of the test PROTAC.

    • The entire assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

    • The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

2. Caco-2 Permeability Assay

The Caco-2 assay is a cell-based method that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess compound permeability. This assay can evaluate both passive diffusion and active transport.[12]

  • Principle: This assay measures the transport of a compound across a Caco-2 cell monolayer grown on a semi-permeable membrane. Transport can be measured in both directions (apical to basolateral and basolateral to apical) to determine both permeability and the efflux ratio.[12]

  • Methodology:

    • Caco-2 cells are seeded onto filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is verified using methods such as measuring the transepithelial electrical resistance (TEER).

    • For the apical to basolateral permeability assessment, the test PROTAC is added to the apical (donor) side, and the amount that transports to the basolateral (acceptor) side over time is measured.

    • For the basolateral to apical permeability assessment, the test PROTAC is added to the basolateral (donor) side, and the amount that transports to the apical (acceptor) side is measured.

    • Samples are taken from the acceptor compartment at various time points and analyzed by LC-MS/MS.

    • The Papp value is calculated for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell Interior cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Facilitates Ubiquitination Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC mechanism of action leading to target protein degradation.

Permeability_Assay_Workflow start Start: PROTAC Candidate pampa PAMPA Assay (Passive Permeability) start->pampa decision Permeability Acceptable? pampa->decision Analyze Papp caco2 Caco-2 Assay (Passive + Active Transport) end Proceed to Further In Vitro/In Vivo Studies caco2->end Analyze Papp & Efflux Ratio decision->caco2 Yes optimize Optimize Linker (Length, Composition) decision->optimize No optimize->pampa Re-evaluate

Caption: Experimental workflow for assessing PROTAC cell permeability.

Caption: Troubleshooting logic for low PROTAC efficacy.

References

Technical Support Center: Managing Steric Hindrance in Branched PEG Linker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance during bioconjugation reactions involving branched polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of branched PEGylation?

A2: Steric hindrance is a phenomenon where the size and three-dimensional structure of a molecule, such as a branched PEG linker, physically obstructs a chemical reaction. In bioconjugation, the bulky, multi-arm nature of branched PEG can block the reactive groups on the linker from accessing their target functional groups (e.g., amines or thiols) on a biomolecule. This can also impede the binding of the final PEGylated conjugate to its biological target.[1] While PEG linkers are often used to create space between two molecules, the linker itself can be a source of hindrance.[1]

Q2: How do branched PEG linkers differ from linear PEG linkers in terms of steric effects?

A2: Branched PEG linkers have multiple PEG chains radiating from a central core, creating a more crowded molecular architecture compared to a single-chain linear PEG of the same molecular weight. This dense structure provides more effective shielding of the conjugated molecule from enzymes and the immune system.[2][3] However, this increased bulk can also lead to greater steric hindrance during the conjugation reaction itself, potentially lowering reaction efficiency compared to linear PEGs.[4][5] Choose branched PEG linkers when significant molecular shielding or a longer half-life is the primary goal.[6]

Q3: What are the primary factors influencing steric hindrance in these reactions?

A3: Several factors contribute to the degree of steric hindrance:

  • PEG Linker Architecture: The number of arms, arm length, and overall molecular weight of the branched PEG significantly impact its size and bulkiness.[7][8]

  • Biomolecule Structure: The accessibility of target functional groups on the protein or peptide is crucial. Groups located in molecular clefts or buried within the protein's tertiary structure are more susceptible to hindrance.

  • Reaction Stoichiometry: Using an excessive molar ratio of a bulky PEG linker can lead to partially reacted products and purification challenges due to crowding at the reaction site.[9]

  • Reaction Conditions: Parameters like pH, temperature, and solvent can influence the conformation of both the biomolecule and the PEG linker, affecting the accessibility of reactive sites.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during branched PEGylation experiments and provides actionable solutions.

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

Question: My reaction shows a low yield of the desired PEGylated product, with significant amounts of unreacted biomolecule remaining. What could be the cause?

Answer: Low conjugation efficiency is a common problem often rooted in steric hindrance or suboptimal reaction conditions.

Potential Cause Recommended Solution & Action Steps
Steric Hindrance Optimize Linker Choice: If possible, switch to a branched PEG with longer, more flexible arms or a lower number of arms to reduce crowding near the reactive site. Alternatively, a long-chain linear PEG may be more suitable if the shielding requirements of a branched structure are not essential.[6][10]
Inaccessible Target Groups Perform Site-Directed Mutagenesis: If the target functional group (e.g., cysteine) is in a sterically hindered location, consider engineering a mutant with the target residue relocated to a more accessible surface position.[11]
Suboptimal pH Adjust Reaction Buffer pH: The optimal pH depends on the conjugation chemistry. For NHS-ester reactions targeting amines, a pH of 7.0-9.0 is typical.[12][13] For maleimide chemistry targeting thiols, a pH of 6.5-7.5 is recommended to ensure the thiol group is deprotonated and reactive while minimizing hydrolysis of the maleimide group.[13]
Incorrect Molar Ratio Optimize Reagent-to-Protein Ratio: While a molar excess of the PEG linker is necessary, an extremely high ratio can exacerbate steric hindrance. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1 of PEG to protein) to find the optimal balance between yield and over-PEGylation.[1][12]
Oxidized Thiols (for Cysteine conjugation) Pre-treat with a Reducing Agent: If targeting cysteine residues, ensure they are in a reduced state. Pre-incubate the protein with a reducing agent like TCEP or DTT. Crucially , the reducing agent must be removed via a desalting column or dialysis before adding the maleimide-PEG linker to prevent it from reacting with your linker.[1]

Issue 2: Formation of Aggregates or Precipitates

Question: My reaction mixture becomes cloudy, or I observe precipitation during the conjugation or purification steps. Why is this happening?

Answer: Aggregation can occur due to improper reaction conditions or changes in the solubility profile of the biomolecule after conjugation.

Potential Cause Recommended Solution & Action Steps
Non-specific Interactions Add Excipients to Mobile Phase: During purification by Size Exclusion Chromatography (SEC), non-specific binding between the conjugate and the column matrix can occur. Adding arginine (e.g., 200 mM) to the mobile phase can disrupt these interactions and improve peak shape and recovery.[14]
Poor Conjugate Solubility Optimize Buffer Conditions: The final conjugate may have different solubility requirements than the starting biomolecule. Test different buffer compositions, pH levels, or add solubility-enhancing excipients.
High Protein Concentration Reduce Initial Concentration: High concentrations of reactants can sometimes promote aggregation. Try running the reaction at a lower protein concentration.

Issue 3: Difficulty in Purifying and Characterizing the Final Product

Question: I am struggling to separate the desired multi-PEGylated product from partially-PEGylated species and unreacted PEG. How can I improve purification and characterization?

Answer: The heterogeneity of branched PEGylation products presents a significant analytical challenge.[15] Advanced chromatography and mass spectrometry techniques are often required.

Potential Cause Recommended Solution & Action Steps
Product Heterogeneity Use High-Resolution Chromatography: Size Exclusion Chromatography (SEC) is a primary method for separating PEGylation products based on their hydrodynamic size.[14][16] For more complex mixtures, Ion Exchange Chromatography (IEC) can be used to separate species based on charge differences that may arise from PEGylating charged residues like lysine.[15]
Co-elution of Impurities Employ 2D Liquid Chromatography (2D-LC): For complex samples where unreacted PEG reagent co-elutes with the product, an online 2D-LC system can be effective. A common setup uses SEC in the first dimension to separate the high-molecular-weight conjugate from the low-molecular-weight PEG reagent, followed by a second dimension separation (e.g., Reversed Phase) for further analysis.[12][16]
Difficulty with MS Analysis Use Native Mass Spectrometry (MS): The large size and heterogeneity of branched PEG conjugates make MS analysis challenging. Native MS conditions, which preserve the protein's folded state and reduce the charge state distribution, can simplify the resulting spectra and allow for more accurate mass determination of different PEGylated species.[15]
Lack of UV Chromophore on PEG Use a Universal Detector: Quantifying residual PEG reagent is difficult as it often lacks a UV chromophore. Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in line with your HPLC system, as these detectors can quantify any non-volatile analyte.[12][16]

Visualizing Experimental and Troubleshooting Workflows

To effectively manage branched PEGylation reactions, a structured approach is essential. The following diagrams illustrate a typical experimental workflow and a decision-making process for troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis A Prepare Biomolecule (e.g., Protein in Buffer) C Pre-Reaction Check (e.g., Reduce Thiols) A->C B Prepare Branched PEG-Linker Stock D Combine Reactants (Optimize Molar Ratio) B->D C->D E Incubate (Control Time & Temp) D->E F Quench Reaction (Optional) E->F G Purification (e.g., SEC, IEC) F->G H Characterization (SDS-PAGE, MS, HPLC) G->H I Final Product H->I

Fig. 1: General workflow for a branched PEGylation experiment.

G Start Problem: Low Reaction Yield Q1 Is conjugation chemistry-specific? (e.g., Thiol vs. Amine) Start->Q1 Thiol_Path Thiol-Specific (Maleimide) Q1->Thiol_Path Yes Amine_Path Amine-Specific (NHS) Q1->Amine_Path Yes Q2 Are reaction conditions optimized? Q1->Q2 No / Unsure Thiol_Sol Check for free thiols. Pre-treat with TCEP/DTT and remove reducing agent. Thiol_Path->Thiol_Sol Amine_Sol Optimize pH (7.0-9.0). Check for buffer interference (e.g., Tris). Amine_Path->Amine_Sol Sol_Cond Titrate PEG:Protein molar ratio. Test different temperatures and incubation times. Q2->Sol_Cond No Q3 Is steric hindrance from the PEG likely? Q2->Q3 Yes Sol_Steric Consider a linker with a longer spacer arm or fewer branches. Evaluate target site accessibility. Q3->Sol_Steric Yes

References

Technical Support Center: Impact of PEG Linker Flexibility on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Polyethylene Glycol (PEG) linker flexibility on the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. It consists of a ligand that binds to the POI, a ligand that recruits the E3 ligase, and a chemical linker connecting the two.[1] The linker is a critical component that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] Flexible linkers like PEG are often used to provide the necessary pliability for the two proteins to orient correctly for ubiquitination and subsequent degradation of the target protein.[1]

Q2: How does the flexibility of a PEG linker influence ternary complex formation and PROTAC efficiency?

The flexibility of a PEG linker can be a double-edged sword.

  • Advantages of Flexibility: A flexible linker can allow the PROTAC to adopt multiple conformations, increasing the probability of achieving an energetically favorable orientation for the ternary complex to form. This adaptability is crucial for accommodating the unique surface topographies of different target proteins and E3 ligases.[1]

  • Disadvantages of Excessive Flexibility: Conversely, a linker that is too long or overly flexible can have a high entropic penalty upon binding, which can destabilize the ternary complex. This can lead to non-productive binding events where the target protein's ubiquitination sites are not accessible to the E2 ubiquitin-conjugating enzyme.

Q3: How does PEG linker length impact the degradation efficiency (DC50 and Dmax) of a PROTAC?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.

  • Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation.

  • Too Long: An excessively long linker may not effectively bring the two proteins together for efficient ubiquitin transfer, or it could lead to the formation of non-productive ternary complexes.[3] This can also contribute to the "hook effect," where degradation efficiency decreases at higher PROTAC concentrations due to the formation of binary complexes.

  • Optimal Length: An optimal linker length balances the need to bridge the two proteins effectively while minimizing entropic penalties, leading to a stable and productive ternary complex. This is often reflected in lower DC50 (half-maximal degradation concentration) and higher Dmax (maximum degradation) values.

Q4: What is "cooperativity" in the context of PROTACs and how is it measured?

Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[4]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein. This is generally desirable as it leads to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.

  • No Cooperativity (α = 1): The binding events are independent.

Cooperativity is a critical factor for the efficiency of a PROTAC and can be measured using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[4][5] The cooperativity factor is calculated by dividing the binary binding affinity (KD) by the ternary binding affinity (KD).[5]

Q5: Can a PROTAC with negative cooperativity still be an effective degrader?

Yes, it is possible. While positive cooperativity is generally favorable for forming a stable ternary complex, some PROTACs exhibiting negative cooperativity have still been shown to be effective degraders.[4] Other factors, such as the overall stability of the ternary complex and the rate of ubiquitination, also play a significant role in the degradation efficiency.

Troubleshooting Guide

Issue 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.

  • Potential Cause: Inefficient Ternary Complex Formation.

    • Troubleshooting Step: The linker length or flexibility may not be optimal for the specific protein pair. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units) to empirically determine the optimal length.

  • Potential Cause: Unfavorable Ternary Complex Conformation.

    • Troubleshooting Step: Even if a ternary complex forms, the linker may orient the target protein in a way that its lysine residues are not accessible for ubiquitination. Consider altering the attachment points of the linker on either the target protein ligand or the E3 ligase ligand.

  • Potential Cause: Poor Cell Permeability.

    • Troubleshooting Step: The hydrophilicity of the PEG linker might be hindering its ability to cross the cell membrane. Consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or a hybrid of PEG and alkyl chains. Cellular permeability can be assessed using assays like the parallel artificial membrane permeability assay (PAMPA).

Issue 2: I am observing a "hook effect," where the degradation efficiency of my PROTAC decreases at higher concentrations.

  • Potential Cause: Formation of Non-productive Binary Complexes.

    • Troubleshooting Step: At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. This is an inherent property of the PROTAC mechanism.

  • Mitigation Strategy: Enhance Ternary Complex Cooperativity.

    • Troubleshooting Step: A well-designed linker can promote positive cooperativity, making the ternary complex more stable and shifting the hook effect to higher concentrations. Experiment with different linker compositions and rigidities to enhance protein-protein interactions within the ternary complex.

Issue 3: My biophysical assays (SPR, ITC) for ternary complex formation are giving inconsistent or weak signals.

  • Potential Cause: Protein Quality and Integrity.

    • Troubleshooting Step: Ensure that your purified target protein and E3 ligase are correctly folded, pure, and not aggregated. Use techniques like dynamic light scattering (DLS) to assess the quality of your protein preparations.

  • Potential Cause: PROTAC Integrity.

    • Troubleshooting Step: Confirm the chemical structure, purity, and concentration of your PROTAC molecule using methods like NMR and mass spectrometry.

  • Potential Cause: Assay Conditions.

    • Troubleshooting Step: For ITC, ensure that the buffers for all components are precisely matched to minimize large heats of dilution. For SPR, optimize the immobilization of one of the binding partners to ensure its activity is retained.

Data Presentation

The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC APEG25085
PROTAC BPEG41595
PROTAC CPEG62590
PROTAC DPEG88070

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Influence of Linker Length on Degradation Potency of BTK-Targeting PROTACs in Mino Cells

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1Non-covalent2.297
RC-1PEG215.095
RC-2PEG48.098
RC-3PEG65.599

Data is illustrative and compiled from various sources in the literature.

Table 3: Ternary Complex Affinities and Cooperativity for a BRD4-Targeting PROTAC (MZ1)

Binding InteractionK D (nM)TechniqueCooperativity (α)
MZ1 to VHL (binary)29SPR-
MZ1 to BRD4 BD2 (binary)1SPR-
VHL:MZ1:BRD4 BD2 (ternary)1SPR26

Data compiled from published literature.[6]

Experimental Protocols

1. Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer system

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Methodology:

    • Cell Seeding and Treatment:

      • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

      • Allow cells to adhere overnight.

      • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis and Protein Quantification:

      • After treatment, wash the cells with ice-cold PBS and lyse them.

      • Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples for SDS-PAGE.

      • Separate proteins by gel electrophoresis and transfer them to a membrane.

      • Block the membrane and incubate with primary antibodies overnight.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal.

      • Quantify band intensities using densitometry software.

      • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol provides a general framework for measuring the kinetics of PROTAC-induced ternary complex formation.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5, SA)

    • Purified, biotinylated E3 ligase (e.g., VCB complex)

    • Purified target protein

    • PROTAC of interest

    • Running buffer (e.g., HBS-EP+)

  • Methodology:

    • Immobilization of E3 Ligase:

      • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

    • Binary Interaction Analysis (PROTAC to E3 Ligase):

      • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

    • Ternary Complex Formation Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

      • Inject these solutions over the immobilized E3 ligase surface to measure the ternary complex formation kinetics and affinity.

    • Data Analysis:

      • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic and affinity constants.

      • Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.

3. Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

This protocol describes how to use ITC to determine the thermodynamics of binary and ternary complex formation and to calculate cooperativity.

  • Materials:

    • ITC instrument

    • Purified target protein

    • Purified E3 ligase complex

    • PROTAC of interest

    • Dialysis buffer (ensure all components are in the same buffer)

  • Methodology:

    • Binary Titration (PROTAC into E3 Ligase):

      • Place the E3 ligase solution in the ITC cell.

      • Titrate the PROTAC solution from the syringe into the cell.

      • Analyze the data to determine the binding affinity (KD1), enthalpy (ΔH1), and stoichiometry (n1).

    • Binary Titration (PROTAC into Target Protein):

      • Place the target protein solution in the ITC cell.

      • Titrate the PROTAC solution into the cell.

      • Analyze the data to determine the binding affinity (KD2), enthalpy (ΔH2), and stoichiometry (n2).

    • Ternary Titration (PROTAC into E3 Ligase + Target Protein):

      • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

      • Titrate the PROTAC solution into the pre-formed binary complex.

      • Analyze the data to determine the apparent binding affinity for ternary complex formation (KD,ternary).

    • Data Analysis and Cooperativity Calculation:

      • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->Ternary_Complex Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Varying PEG Linkers) Synthesis Chemical Synthesis Design->Synthesis QC Purification & QC (NMR, MS) Synthesis->QC SPR SPR Analysis (Kinetics, Affinity) QC->SPR ITC ITC Analysis (Thermodynamics, Cooperativity) QC->ITC Cell_Treatment Cell Treatment with PROTACs QC->Cell_Treatment Data_Analysis Analyze Data & Establish SAR SPR->Data_Analysis ITC->Data_Analysis Western_Blot Western Blot (Degradation: DC50, Dmax) Cell_Treatment->Western_Blot Permeability Permeability Assays (e.g., PAMPA) Cell_Treatment->Permeability Western_Blot->Data_Analysis Permeability->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Improvement

Caption: Experimental workflow for PROTAC development and analysis.

References

Technical Support Center: Monitoring N-(Azido-PEG3)-N-bis(PEG4-Boc) Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of reactions involving N-(Azido-PEG3)-N-bis(PEG4-Boc). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the monitoring of PEGylation and PROTAC synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG3)-N-bis(PEG4-Boc) and what is its primary application?

A1: N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional polyethylene glycol (PEG)-based linker. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end of the molecule has an azide group that can react with an alkyne-containing molecule via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). The other end features two PEG chains capped with tert-butyloxycarbonyl (Boc) protecting groups, which can be deprotected to reveal primary amines for further conjugation.

Q2: Why is LC-MS a suitable method for monitoring reactions with this linker?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates compounds in a mixture and provides their mass-to-charge ratio (m/z). This allows for the simultaneous identification and quantification of reactants, products, and byproducts in a reaction mixture, offering real-time monitoring of reaction progress.

Q3: What are the expected ions for N-(Azido-PEG3)-N-bis(PEG4-Boc) in ESI-MS?

A3: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to see several adducts of the molecule. The most common ones are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium adduct [M+NH₄]⁺. Due to the presence of multiple ether oxygens in the PEG chains, sodium adducts are often prominent.

Q4: I am observing significant fragmentation of the Boc group. Is this normal?

A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain ESI-MS conditions, particularly with higher source temperatures or cone voltages. It can fragment to produce a neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene). To minimize this, it is advisable to use gentle source conditions.

Q5: What are common side reactions in a CuAAC reaction that I should be aware of?

A5: Common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) include the homocoupling of the alkyne partner (Glaser coupling) and oxidation of the copper(I) catalyst, which can stall the reaction. Additionally, if other reactive functional groups are present on your molecules, they might undergo side reactions under the reaction conditions.

Experimental Protocols

Representative Reaction: CuAAC of N-(Azido-PEG3)-N-bis(PEG4-Boc) with Propargyl Alcohol

This protocol describes a general procedure for the copper-catalyzed click reaction between N-(Azido-PEG3)-N-bis(PEG4-Boc) and propargyl alcohol, which can be monitored by LC-MS.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Propargyl alcohol

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and t-butanol)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG4-Boc) (e.g., 10 mM in DMSO).

  • Prepare a stock solution of propargyl alcohol (e.g., 100 mM in DMSO).

  • Prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a solution of CuSO₄ and THPTA in water (e.g., 100 mM CuSO₄, 500 mM THPTA).

  • In a reaction vial, add the solvent, the N-(Azido-PEG3)-N-bis(PEG4-Boc) stock solution, and the propargyl alcohol stock solution.

  • Initiate the reaction by adding the sodium ascorbate solution followed by the CuSO₄/THPTA solution.

  • Maintain the reaction at room temperature with stirring.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it significantly with the LC-MS mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) before injection.

LC-MS Method for Reaction Monitoring
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detector: ESI in positive ion mode.

  • Scan Range: m/z 150-1500.

  • Source Conditions: Use gentle conditions to minimize in-source fragmentation. Tune the capillary voltage, source temperature, and cone voltage for optimal signal of the parent ions.

Data Presentation

Table 1: Expected m/z Values for Reactants and Product in the Representative Reaction

Compound NameMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+NH₄]⁺ (m/z)
N-(Azido-PEG3)-N-bis(PEG4-Boc) (Reactant 1)C₃₇H₇₀N₄O₁₅815.0816.0838.0833.0
Propargyl Alcohol (Reactant 2)C₃H₄O56.0757.0779.0774.07
Triazole ProductC₄₀H₇₄N₄O₁₆871.1872.1894.1889.1

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No product peak observed 1. Reaction has not started or is very slow. 2. Inefficient ionization of the product. 3. Product is not eluting from the column.1. Verify the addition of all reagents, especially the catalyst (copper and sodium ascorbate). 2. Optimize MS source conditions. Check for different adducts (e.g., [M+Na]⁺). 3. Modify the LC gradient to a higher percentage of organic solvent.
Multiple unknown peaks 1. Side reactions (e.g., alkyne homocoupling). 2. Impurities in starting materials. 3. In-source fragmentation.1. Analyze the m/z of the unknown peaks to identify potential byproducts. 2. Run a blank injection of each starting material. 3. Use gentler MS source conditions (lower temperature and cone voltage).
Broad or tailing peaks for PEGylated compounds 1. Interaction of the PEG chains with the column stationary phase. 2. Poor solubility of the compound in the mobile phase.1. Use a column with a wider pore size. 2. Increase the column temperature. 3. Ensure the mobile phase composition is appropriate for the solubility of your compounds.
Signal suppression or inconsistent peak areas 1. High salt concentration from the reaction mixture quenching the ESI signal. 2. Matrix effects from reaction components.1. Dilute the sample further before injection. 2. Perform a simple sample cleanup like a solid-phase extraction (SPE) if dilution is not sufficient.
Loss of Boc group observed in the mass spectrum 1. In-source fragmentation. 2. Reaction conditions are too harsh (e.g., acidic).1. Lower the source temperature and cone voltage on the mass spectrometer. 2. Ensure the reaction pH is neutral or slightly basic if compatible with the reaction.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring LC-MS Monitoring Reactant_1 N-(Azido-PEG3)-N- bis(PEG4-Boc) Reaction_Vessel Reaction Mixture Reactant_1->Reaction_Vessel Reactant_2 Alkyne Substrate Reactant_2->Reaction_Vessel Catalyst CuSO4 / Na-Ascorbate Catalyst->Reaction_Vessel Sampling Aliquots at Time Points Reaction_Vessel->Sampling Reaction Progress Quenching Dilution/ Quenching Sampling->Quenching LC_MS LC-MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (Peak Integration) LC_MS->Data_Analysis

Caption: Experimental workflow for LC-MS reaction monitoring.

troubleshooting_guide Start Problem with LC-MS Data Check_Reactants No Product Peak? Start->Check_Reactants Check_Purity Unexpected Peaks? Start->Check_Purity Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape MS_Conditions Optimize MS Source Conditions Check_Reactants->MS_Conditions Yes LC_Method Adjust LC Gradient Check_Reactants->LC_Method Yes Reactant_Solution Reactant_Solution Check_Reactants->Reactant_Solution Yes Fragmentation_Check Lower Source Energy Check_Purity->Fragmentation_Check Yes Side_Reaction_Check Identify Byproducts (e.g., Dimer) Check_Purity->Side_Reaction_Check Yes Impurity_Check Impurity_Check Check_Purity->Impurity_Check Yes Temperature Increase Column Temp. Check_Peak_Shape->Temperature Yes Suppression Dilute Sample Further Check_Peak_Shape->Suppression Yes Column_Choice Column_Choice Check_Peak_Shape->Column_Choice Yes

Caption: Troubleshooting decision tree for LC-MS analysis.

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of N-(Azido-PEG3)-N-bis(PEG4-Boc) Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), the choice of linker and the ability to analytically verify its structure and purity are paramount. This guide provides a detailed comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-(Azido-PEG3)-N-bis(PEG4-Boc) conjugates and a key alternative, DBCO-functionalized PEG linkers. The focus is on providing actionable experimental protocols and comparative data to inform analytical strategy.

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a discrete polyethylene glycol (dPEG®) linker featuring a terminal azide group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] Its branched structure with Boc-protected amine groups allows for further functionalization. The precise molecular weight of discrete PEG linkers, as opposed to polydisperse traditional PEGs, simplifies mass spectrometry analysis.[2]

Performance Comparison: Azide-PEG vs. DBCO-PEG Linkers

The primary distinction between these linkers lies in their conjugation chemistry. While both are staples of bioconjugation, the choice between them has significant implications for the experimental workflow.

FeatureN-(Azido-PEG3)-N-bis(PEG4-Boc)DBCO-PEG Linkers
Conjugation Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Conditions Requires a copper catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate).Catalyst-free; proceeds under physiological conditions.[3]
Biocompatibility The copper catalyst can be cytotoxic, requiring its removal from the final product.Highly biocompatible, ideal for use in living systems.[3]
Reaction Speed Generally fast.Very fast and highly specific.[3]
Functional Groups Contains an azide for reaction with terminal alkynes. The Boc groups can be deprotected under acidic conditions to reveal primary amines for further conjugation.[4]Contains a dibenzocyclooctyne (DBCO) group for reaction with azides. Often available with other functional groups like NHS esters or carboxylic acids.[5]

Experimental Protocols

Detailed methodologies for the LC-MS analysis of these linkers are provided below. The protocol for a structurally similar compound, Amino-PEG4-bis-PEG3-N3, is presented as a close proxy for the title compound.[2]

LC-MS Protocol for Azide-PEG-Boc Conjugates

This protocol is adapted from the analysis of a similar branched amino-PEG-azide linker.[2]

1. Sample Preparation:

  • Dissolve the N-(Azido-PEG3)-N-bis(PEG4-Boc) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 150 mm, 1.7 µm), is suitable for separating the conjugate from potential impurities.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column. For example, 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[6]

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 300 - 2000.

3. Data Analysis:

  • The primary ions expected for N-(Azido-PEG3)-N-bis(PEG4-Boc) (Molecular Formula: C₃₃H₆₃N₅O₁₃, Theoretical Molecular Weight: 749.88 g/mol ) would be the protonated molecule [M+H]⁺ at m/z 750.89, and common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

  • Fragmentation of the Boc-protecting group is a characteristic feature in the mass spectrum of such compounds. Look for the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[8]

General Protocol for Bioconjugation and Analysis of DBCO-PEG Linkers

This protocol outlines the conjugation of a DBCO-PEG-acid linker to a protein, followed by a click reaction and subsequent analysis.[9]

1. Bioconjugation:

  • Activation of Carboxylic Acid: Dissolve the DBCO-PEG-acid linker in DMSO or DMF. Activate the carboxylic acid group using EDC and Sulfo-NHS.

  • Conjugation to Protein: Add the activated linker to the protein solution (e.g., an antibody in PBS, pH 7.4). Allow the reaction to proceed for 1-2 hours.

  • Purification: Remove excess linker using a spin desalting column.

  • Click Reaction: React the DBCO-functionalized protein with an azide-modified molecule.

2. LC-MS Analysis:

  • The LC-MS parameters for analyzing the DBCO-PEG conjugate would be similar to those described for the azide-PEG-Boc conjugate, with adjustments to the gradient as needed based on the hydrophobicity of the conjugate.

  • The mass spectrometer will be used to confirm the mass of the final bioconjugate, which will be the sum of the masses of the protein, the DBCO-PEG linker, and the azide-modified molecule.

Expected Mass Spectrometry Data

The following table summarizes the theoretical and expected mass spectrometry data for the title compound and a common DBCO-PEG alternative.

CompoundMolecular FormulaTheoretical MW ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
N-(Azido-PEG3)-N-bis(PEG4-Boc)C₃₃H₆₃N₅O₁₃749.88750.89772.87
DBCO-PEG4-AcidC₂₅H₂₇NO₇453.49454.50476.48

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

experimental_workflow cluster_azide_peg Azide-PEG-Boc Analysis cluster_dbco_peg DBCO-PEG Conjugation & Analysis azide_prep Sample Preparation (ACN/H2O/Formic Acid) azide_lcms LC-MS Analysis (C18, ESI+) azide_prep->azide_lcms azide_data Data Analysis (Expected m/z, Boc fragmentation) azide_lcms->azide_data dbco_conjugate Bioconjugation (EDC/NHS, SPAAC) dbco_purify Purification (Desalting Column) dbco_conjugate->dbco_purify dbco_lcms LC-MS Analysis (C18, ESI+) dbco_purify->dbco_lcms dbco_data Data Analysis (Confirm Conjugate Mass) dbco_lcms->dbco_data logical_comparison linker Bioconjugation Linker azide_peg Azide-PEG-Boc linker->azide_peg dbco_peg DBCO-PEG linker->dbco_peg cuaac CuAAC (Copper-Catalyzed) azide_peg->cuaac spaac SPAAC (Strain-Promoted) dbco_peg->spaac cytotoxicity Potential Cytotoxicity cuaac->cytotoxicity biocompatible Highly Biocompatible spaac->biocompatible

References

Comparative Guide to the NMR Characterization of N-(Azido-PEG3)-N-bis(PEG4-Boc) and Alternative PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of N-(Azido-PEG3)-N-bis(PEG4-Boc), a heterobifunctional polyethylene glycol (PEG) linker, with alternative linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the precise structural features of these linkers through NMR is crucial for their successful application in targeted protein degradation. This document outlines expected NMR data, a detailed experimental protocol for acquiring high-quality spectra, and visual aids to understand the molecular structures and analytical workflow.

Introduction to Bifunctional PEG Linkers in PROTACs

PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. These chimeric molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's length, flexibility, and chemical properties are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's overall solubility and cell permeability.

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a branched, heterobifunctional PEG linker designed for PROTAC synthesis. It features an azide group for click chemistry-based conjugation to one part of the PROTAC and two Boc-protected amine groups on PEG4 arms, which, after deprotection, can be conjugated to the other part. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for N-(Azido-PEG3)-N-bis(PEG4-Boc) and two common alternative PEG linkers. The chemical shifts are predicted based on the analysis of similar compounds and known functional group effects. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Note: Experimentally obtained NMR data for the specific molecule N-(Azido-PEG3)-N-bis(PEG4-Boc) is not publicly available in peer-reviewed literature. The data presented below is based on the closely related and structurally similar analogue, N-(Azido-PEG3)-N-Boc-PEG4-acid , and spectral data for common PEG linkers. This serves as a representative example for understanding the expected NMR characteristics.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Functional Group N-(Azido-PEG3)-N-bis(PEG4-Boc) Analogue (Expected) Alternative 1: Linear Azido-PEG-Alkyne Alternative 2: Branched Amine-PEG-Acid
Boc (-C(CH₃)₃) ~1.44 ppm (s, 18H)--
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 ppm (m)~3.66 ppm (m)~3.65 ppm (m)
-CH₂-N₃ ~3.38 ppm (t, J=5.0 Hz, 2H)~3.39 ppm (t, J=5.0 Hz, 2H)-
-N(CH₂-)₂ ~3.5-3.7 ppm (m)-~2.8-3.0 ppm (m)
-CH₂-N(Boc)₂ ~3.4-3.6 ppm (m)--
Terminal Alkyne (-C≡CH) -~2.42 ppm (t, J=2.4 Hz, 1H)-
-CH₂-C≡CH -~4.20 ppm (d, J=2.4 Hz, 2H)-
-CH₂-COOH --~2.62 ppm (t, J=6.4 Hz, 4H)
-CH₂-CH₂-COOH --~3.75 ppm (t, J=6.4 Hz, 4H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Functional Group N-(Azido-PEG3)-N-bis(PEG4-Boc) Analogue (Expected) Alternative 1: Linear Azido-PEG-Alkyne Alternative 2: Branched Amine-PEG-Acid
Boc (-C(CH₃)₃) ~28.4 ppm--
Boc (-C(CH₃)₃) ~80.5 ppm--
PEG Backbone (-O-CH₂-CH₂-O-) ~70.0-71.5 ppm~70.0-71.5 ppm~70.0-71.5 ppm
-CH₂-N₃ ~50.7 ppm~50.7 ppm-
-N(CH₂-)₂ ~48-52 ppm-~49-53 ppm
-CH₂-N(Boc)₂ ~45-49 ppm--
Terminal Alkyne (-C≡CH) -~77.4 ppm-
Terminal Alkyne (-C≡CH) -~70.0 ppm-
-CH₂-C≡CH -~58.5 ppm-
-CH₂-COOH --~34.0 ppm
-CH₂-CH₂-COOH --~60.5 ppm
-COOH --~174.5 ppm

Experimental Protocols

A detailed and consistent methodology is critical for obtaining high-quality, reproducible NMR data for PEGylated compounds.

1. Sample Preparation

  • Compound Purity: Ensure the linker is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), that has been dried over molecular sieves. The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Handling: PEG compounds are often hygroscopic; therefore, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum. Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon).

2. NMR Data Acquisition

  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and phase correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

  • 2D NMR (Optional but Recommended):

    • To aid in structural confirmation and unambiguous peak assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mandatory Visualizations

Chemical Structure of N-(Azido-PEG3)-N-bis(PEG4-Boc) Analogue cluster_azido_peg Azido-PEG3 Arm cluster_peg4_boc1 bis(PEG4-Boc) Arm 1 cluster_peg4_boc2 bis(PEG4-Boc) Arm 2 N3 N₃ PEG3_1 -(CH₂)₂-O- N3->PEG3_1 PEG3_2 -(CH₂)₂-O- PEG3_1->PEG3_2 PEG3_3 -(CH₂)₂- PEG3_2->PEG3_3 N_center N PEG3_3->N_center PEG4_1_1 -(CH₂)₂-O- N_center->PEG4_1_1 PEG4_2_1 -(CH₂)₂-O- N_center->PEG4_2_1 PEG4_1_2 -(CH₂)₂-O- PEG4_1_1->PEG4_1_2 PEG4_1_3 -(CH₂)₂-O- PEG4_1_2->PEG4_1_3 PEG4_1_4 -(CH₂)₂-N(Boc)₂ PEG4_1_3->PEG4_1_4 PEG4_2_2 -(CH₂)₂-O- PEG4_2_1->PEG4_2_2 PEG4_2_3 -(CH₂)₂-O- PEG4_2_2->PEG4_2_3 PEG4_2_4 -(CH₂)₂-N(Boc)₂ PEG4_2_3->PEG4_2_4

Caption: Structure of N-(Azido-PEG3)-N-bis(PEG4-Boc) Analogue.

NMR Characterization Workflow start Start: High-Purity Linker prep Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) start->prep nmr_acq NMR Data Acquisition (≥400 MHz Spectrometer, 298 K) prep->nmr_acq h1_nmr 1D ¹H NMR nmr_acq->h1_nmr c13_nmr 1D ¹³C NMR nmr_acq->c13_nmr nmr_2d 2D NMR (Optional) (COSY, HSQC, HMBC) nmr_acq->nmr_2d processing Data Processing (Apodization, Phasing, Referencing) h1_nmr->processing c13_nmr->processing nmr_2d->processing analysis Spectral Analysis (Peak Integration, Chemical Shift & Multiplicity Analysis) processing->analysis structure Structural Confirmation & Purity Assessment analysis->structure end End: Characterized Product structure->end

Caption: General workflow for NMR characterization of PEG linkers.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization and quality control of bifunctional PEG linkers used in PROTAC development. By providing detailed information on the chemical structure, functional group integrity, and purity, NMR ensures the quality and consistency of these critical components. While obtaining detailed public data for specific, novel linkers like N-(Azido-PEG3)-N-bis(PEG4-Boc) can be challenging, a thorough understanding of the expected NMR characteristics of its structural motifs and a standardized experimental protocol are essential for researchers in the field. This guide provides a framework for the characterization and comparison of such linkers, aiding in the rational design and synthesis of effective PROTACs.

A Comparative Guide to PROTAC Linkers: Featuring N-(Azido-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Proteolysis Targeting Chimera (PROTAC) linkers, with a specific focus on the utility of polyethylene glycol (PEG)-based linkers as exemplified by the bifunctional building block, N-(Azido-PEG3)-N-bis(PEG4-Boc). We will delve into how this class of linkers compares to alternatives such as alkyl and rigid linkers, supported by quantitative data and detailed experimental protocols.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4]

The linker is far more than a simple spacer; its length, composition, rigidity, and attachment points are critical determinants of the PROTAC's overall efficacy.[4][5] The linker profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability.[][7]

The molecule N-(Azido-PEG3)-N-bis(PEG4-Boc) represents a versatile, PEG-based building block for PROTAC synthesis.[8] Its key features are:

  • An azide (N3) group, which enables "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for highly efficient conjugation to a warhead or anchor ligand.[8][9]

  • PEG chains (polyethylene glycol), which impart hydrophilicity and flexibility.

  • A Boc-protected amine , which, after deprotection, provides a reactive site for standard amide bond formation.

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

The choice of linker chemistry is a critical optimization step in PROTAC design. While early development often relied on synthetically accessible alkyl and PEG chains, the field is moving towards more sophisticated designs to fine-tune PROTAC properties.[3][4] The most common linker classes are flexible (PEG, alkyl) and rigid (containing rings like piperazine/piperidine or alkynes).[1][]

The following table provides an objective comparison of these major linker types.

FeaturePEG LinkersAlkyl LinkersRigid Linkers (e.g., Piperazine, Alkyne)
Solubility High. The ether oxygens act as hydrogen bond acceptors, increasing aqueous solubility, which is crucial for large, lipophilic PROTACs.[1][10]Low. Tend to be hydrophobic, which can limit aqueous solubility and lead to challenges in formulation and handling.[1]Variable. Can be designed to improve solubility. Piperazine/piperidine moieties, for example, can enhance this property.[1][7]
Cell Permeability Moderate. The relationship is complex. While hydrophilicity can hinder passive diffusion, the flexible chain can adopt folded conformations that shield polar surface area, aiding membrane traversal.[10]High. The hydrophobic nature generally improves passive diffusion across the cell membrane.[11]Moderate to High. Rigidity can pre-organize the molecule into a membrane-permeable conformation, but this requires careful design.
Metabolic Stability Moderate. Generally considered more susceptible to in-vivo metabolism compared to more rigid structures.[1]Moderate. Can be susceptible to oxidative metabolism.[]High. Rigid structures like triazoles (formed via click chemistry) and cyclic alkanes are often more resistant to metabolic degradation.[1]
Ternary Complex Formation Favorable. High flexibility allows the warhead and anchor to adopt a wide range of vectors, increasing the probability of forming a stable ternary complex.[12]Favorable. Similar to PEG linkers, the flexibility of alkyl chains aids in achieving a productive ternary complex conformation.Potentially Stronger. A rigid linker can lock the PROTAC into an optimal, low-entropy conformation, leading to a highly stable ternary complex, but finding this optimal geometry is a significant design challenge.[7]
Synthetic Accessibility High. A wide variety of bifunctional PEG building blocks are commercially available, enabling rapid and modular PROTAC synthesis.[13][14]High. Alkyl chains are synthetically straightforward to incorporate.[1]Moderate to High. Synthesis can be more complex but is well-established, especially for click chemistry-derived triazoles and piperazine-based structures.

Quantitative Performance Data: The Impact of Linker Composition

Small changes in linker length and composition can have a dramatic effect on degradation efficacy. The key metrics used to quantify performance are DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximal level of protein degradation achieved).[2][15]

The table below summarizes data from a study on ERα (Estrogen Receptor-alpha) targeting PROTACs, which systematically varied the linker length to find the optimal distance for degradation.[16] This highlights the critical importance of linker optimization.

Compound IDLinker CompositionLinker Length (atoms)ERα Binding Affinity (Ki, nM)Degradation Efficacy (DC50, nM)
PROTAC 1 PEG-based12~50> 1000 (inactive)
PROTAC 2 PEG-based16~50~100
PROTAC 3 PEG-based20~50> 1000 (inactive)
Tamoxifen (Control Inhibitor)N/A~50No Degradation

Data adapted from Cyrus et al.[16] This study demonstrates that while binding affinity remained constant, only the PROTAC with a 16-atom linker was an effective degrader, underscoring that an optimal linker length is crucial for productive ternary complex formation.

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// Edges Design -> Synthesis; Synthesis -> Biochem; Biochem -> CellBased; CellBased -> DoseResponse; DoseResponse -> Selectivity; DoseResponse -> Lead [style=dashed, label="Potent & Selective?"]; Selectivity -> Invivo; Invivo -> Lead;

// Feedback loop DoseResponse -> Design [style=dashed, label="Optimization", constraint=false, color="#EA4335"]; } }

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Accurate evaluation of PROTAC performance is essential. The following are standard protocols for quantifying protein degradation.

This method is a gold standard for visualizing and quantifying the reduction in target protein levels.[2][15]

  • Cell Culture and Treatment:

    • Seed cells (e.g., in a 6-well plate) at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in fresh culture medium. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

    • Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for the desired time (e.g., 18-24 hours).[17]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.[15]

    • Normalize all samples to the same protein concentration using lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes to denature the proteins.[2]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting and Detection:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[15]

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Acquisition:

    • Perform the Western Blot protocol (Protocol 1) using a range of PROTAC concentrations (typically a 10-point, 3-fold serial dilution starting from ~10 µM).[18]

  • Densitometry Analysis:

    • Quantify the band intensities for the target protein and the loading control for each lane using densitometry software (e.g., ImageJ).[15]

    • Normalize the intensity of the target protein band to its corresponding loading control band.

  • Calculation of Percent Degradation:

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).

    • % Degradation = 100 - (% Remaining Protein)

  • Dose-Response Curve and Parameter Determination:

    • Plot the percentage of remaining protein or percentage of degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using graphing software like GraphPad Prism.

    • The DC50 is the concentration at which 50% of the protein is degraded.[17]

    • The Dmax is the maximal degradation percentage achieved, corresponding to the plateau of the curve.[17]

// Central Node Linker [label="Linker Properties", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", width=2.5];

// Properties Length [label="Length", fillcolor="#F1F3F4", fontcolor="#202124"]; Flexibility [label="Flexibility / Rigidity", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Solubility (Hydrophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges from Central Node Linker -> Length; Linker -> Flexibility; Linker -> Solubility;

// Outcomes Ternary [label="Ternary Complex\nStability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Cell Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetics\n(PK Profile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efficacy [label="Degradation Efficacy\n(DC50, Dmax)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF", width=2.5];

// Edges to Outcomes Length -> Ternary; Flexibility -> Ternary; Solubility -> Permeability; Solubility -> PK; Flexibility -> Permeability;

// Edges to Final Efficacy Ternary -> Efficacy; Permeability -> Efficacy; PK -> Efficacy; } }

Caption: Influence of linker properties on PROTAC performance.

Conclusion

The linker is a master regulator of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. Bifunctional building blocks like N-(Azido-PEG3)-N-bis(PEG4-Boc) provide a modular and efficient platform for synthesizing libraries of PROTACs with PEG-based linkers.

PEG linkers offer distinct advantages, most notably in enhancing the solubility of otherwise "greasy" PROTAC molecules and providing the flexibility needed to achieve a productive ternary complex.[10][19] However, they must be carefully compared with alkyl and rigid linkers, which may offer superior cell permeability or metabolic stability, respectively.[1][7] Ultimately, the traditional "trial and error" approach to linker design is being replaced by structure-guided strategies, where the optimal linker is empirically determined for each specific target and E3 ligase pair.[4][10] The careful selection and optimization of the linker remains one of the most critical steps in the journey to unlock the full therapeutic potential of targeted protein degradation.

References

N-(Azido-PEG3)-N-bis(PEG4-Boc) vs. linear PEG linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. While linear polyethylene glycol (PEG) linkers are widely used, branched architectures, such as those enabled by molecules like N-(Azido-PEG3)-N-bis(PEG4-Boc), are emerging as a promising strategy to enhance PROTAC performance. This guide provides an objective comparison of these two linker types, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

Introduction to Linker Architectures in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] The linker's primary role is to bridge the two ligands, enabling the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The linker's length, composition, and three-dimensional structure significantly influence the stability and conformation of this ternary complex, which in turn dictates the efficiency of protein ubiquitination and subsequent degradation.[1][2]

Linear PEG Linkers: These are the most common type of linkers used in PROTAC design, valued for their hydrophilicity, biocompatibility, and synthetic tractability.[2][] The length of the linear PEG chain can be easily modified to optimize the distance between the two ends of the PROTAC, a crucial factor for effective ternary complex formation.[4]

Branched PEG Linkers: Molecules like N-(Azido-PEG3)-N-bis(PEG4-Boc) provide a scaffold for creating branched or "Y-shaped" linkers. This architecture allows for the attachment of multiple functional moieties. In the context of PROTACs, this can be leveraged to create multivalent degraders, for instance, by incorporating two ligands for the target protein and one for the E3 ligase, resulting in a trivalent PROTAC.[5]

Structural and Functional Comparison

FeatureLinear PEG LinkersBranched PEG Linkers (e.g., N-(Azido-PEG3)-N-bis(PEG4-Boc) based)
Structure Single, continuous chain of ethylene glycol units.Central branching point with multiple PEG arms.
Valency Typically used for bivalent PROTACs (one target ligand, one E3 ligand).Can be used to construct multivalent (e.g., trivalent) PROTACs with multiple target or E3 ligase ligands.[5]
Flexibility High degree of conformational flexibility.Can be designed with varying degrees of flexibility depending on the core and arm length.
Synthetic Accessibility Generally straightforward and well-established synthesis protocols.[6]Synthesis can be more complex, often requiring a modular approach.[5]
Potential Advantages Ease of synthesis, well-understood structure-activity relationships for length optimization.[4]Potential for enhanced binding avidity and cooperativity, leading to more stable ternary complexes and improved degradation efficacy.[5]
Potential Disadvantages High flexibility can sometimes lead to an entropic penalty upon binding.Increased molecular weight and complexity, which may impact physicochemical properties and cell permeability.

Quantitative Performance Data: A Case Study of Trivalent vs. Bivalent PROTACs

A study by Imaide et al. (2021) provides a direct comparison of the performance of a trivalent PROTAC utilizing a branched linker against a well-characterized bivalent PROTAC with a linear PEG linker.[5] The study focused on the degradation of Bromodomain and Extra-Terminal domain (BET) proteins.

The trivalent PROTAC, SIM1 , was designed with a bivalent BET inhibitor and a single VHL E3 ligase ligand, connected via a branched trimethylolethane (TME) core, representing a branched linker architecture. This was compared to MZ1 , a bivalent PROTAC with a linear PEG3 linker.

Table 1: Degradation Potency (DC50) of Trivalent (SIM1) vs. Bivalent (MZ1) PROTACs in HEK293 Cells (4-hour treatment) [5]

Target ProteinSIM1 (Branched Linker) DC50 (nM)MZ1 (Linear Linker) DC50 (nM)
BRD20.7920
BRD39.525
BRD41.025

The data clearly demonstrates the significantly enhanced degradation potency of the trivalent PROTAC with a branched linker (SIM1) compared to its bivalent, linear-linked counterpart (MZ1), particularly for BRD2.[5]

Table 2: Anti-proliferative Activity (GI50) in MV4;11 Cancer Cells [5]

CompoundGI50 (nM)
SIM1 (Branched Linker)0.2
MZ1 (Linear Linker)2.9

The enhanced degradation potency of SIM1 translated to more potent anti-cancer activity.[5]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for both linear and branched linker-containing PROTACs involves the hijacking of the ubiquitin-proteasome system.

PROTAC_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the synthesis and evaluation of PROTACs with different linkers is outlined below.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Synth Linker Synthesis (Linear vs. Branched) Ligand_Attach Ligand Attachment (Target & E3) Linker_Synth->Ligand_Attach Purification Purification & Characterization Ligand_Attach->Purification Ternary_Complex Ternary Complex Formation (e.g., ITC, BRET) Purification->Ternary_Complex Cell_Perm Cellular Permeability Assays Purification->Cell_Perm Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex->Degradation_Assay Cell_Perm->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

Synthesis of a Trivalent PROTAC with a Branched Linker (Conceptual Example based on Imaide et al.)

The synthesis of trivalent PROTACs like SIM1 involves a modular approach.[5] A central branched core, such as trimethylolethane (TME), is functionalized to allow for the sequential attachment of the different ligands.

  • Core Modification: The hydroxyl groups of the TME core are differentially protected to allow for selective deprotection and subsequent reactions.

  • First Ligand Attachment: One of the deprotected hydroxyl groups is converted to a suitable functional group (e.g., an amine or an azide) for coupling with the first ligand (e.g., the E3 ligase ligand).

  • Second and Third Ligand Attachment: The remaining protecting groups on the TME core are removed, and the other two hydroxyl groups are functionalized for the attachment of the bivalent target protein inhibitor.

  • Final Deprotection and Purification: Any remaining protecting groups are removed, and the final trivalent PROTAC is purified by chromatography (e.g., HPLC).

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., with branched and linear linkers) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is a powerful technique to measure the thermodynamics of binding interactions and can be used to determine the cooperativity of ternary complex formation.

  • Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer.

  • Binary Interactions:

    • Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd) of this binary interaction.

    • Titrate the PROTAC into the E3 ligase solution to determine the Kd of this binary interaction.

  • Ternary Complex Formation:

    • Titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Analyze the ITC data to determine the binding affinities and thermodynamic parameters for each interaction. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex with its affinity for the PROTAC alone. An α value greater than 1 indicates positive cooperativity.

Conclusion

The choice of linker architecture is a critical consideration in PROTAC design. While linear PEG linkers offer simplicity and have been successfully employed in numerous PROTACs, branched linkers present an exciting opportunity to develop next-generation degraders with enhanced potency and efficacy. The case study of the trivalent PROTAC SIM1 demonstrates that a branched linker design can lead to superior degradation and functional activity by promoting avidity and cooperativity in ternary complex formation.[5] However, the increased synthetic complexity and potential for altered physicochemical properties of branched linkers must be carefully considered. The continued exploration of novel linker scaffolds, including branched structures like those derived from N-(Azido-PEG3)-N-bis(PEG4-Boc), will undoubtedly expand the toolkit for researchers and accelerate the development of more effective targeted protein degradation therapies.

References

alternative linkers to N-(Azido-PEG3)-N-bis(PEG4-Boc) for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of a bioconjugate. The N-(Azido-PEG3)-N-bis(PEG4-Boc) linker represents a sophisticated class of reagents, featuring an azide handle for click chemistry, a branched PEGylated structure for enhanced solubility and multivalency, and protected amines for further functionalization. However, the diverse demands of modern bioconjugation, from antibody-drug conjugates (ADCs) to targeted imaging agents, have spurred the development of a wide array of alternative linkers with distinct functionalities.

This guide provides an objective comparison of key alternative linker technologies, focusing on bioorthogonal reaction chemistries, cleavability, and structural modifications. The information presented is supported by experimental data to assist in the selection of the optimal linker for your specific research application.

Part 1: A Focus on Bioorthogonal Chemistry: SPAAC vs. iEDDA

The azide group on the reference linker is designed for "click chemistry," a term that encompasses highly efficient and specific bioorthogonal reactions. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method, the cytotoxicity of copper catalysts limits its use in living systems. Consequently, copper-free click chemistry has become the preferred approach for in vivo applications. The two most prominent copper-free reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).

Linkers featuring strained alkyne handles like dibenzocyclooctyne (DBCO) participate in SPAAC reactions with azides.[1][2] In contrast, linkers with a TCO group react with tetrazine-functionalized molecules via iEDDA, a reaction known for its exceptionally fast kinetics.[3][4]

Comparative Performance of SPAAC and iEDDA Linkers

The choice between a DBCO (for SPAAC) and a TCO (for iEDDA) linker involves a trade-off between reaction speed and the stability of the reactive handle. The TCO-tetrazine ligation is significantly faster, which can streamline manufacturing and be advantageous for conjugating low-abundance biomolecules.[3][5] However, TCO moieties can be susceptible to isomerization to their less reactive cis-cyclooctene form.[3] DBCO, while reacting more slowly, is a very stable and widely used handle with a proven track record.[3][6]

ParameterDBCO-Azide (SPAAC)TCO-Tetrazine (iEDDA)Citation
Reaction Kinetics Slower (k ≈ 1 M⁻¹s⁻¹)Exceptionally Fast (k up to 10⁶ M⁻¹s⁻¹)[3]
Stability Generally high stability. Can be sensitive to some reducing agents (e.g., DTT).TCO is susceptible to isomerization to the less reactive cis-isomer.[3]
Common Applications Site-specific labeling of biomolecules, imaging in living cells, ADC synthesis.Pre-targeted imaging and therapy, rapid conjugation of sensitive molecules.[1][5]
Key Advantage Robust, well-established, and highly stable bioorthogonal handle.Extremely rapid reaction kinetics, ideal for low concentration applications.[3][6]
Experimental Protocol: General Procedure for Antibody Conjugation via SPAAC

This protocol describes a general method for labeling an azide-modified antibody with a DBCO-functionalized molecule (e.g., DBCO-PEG-Drug).

  • Preparation of Antibody: Prepare the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Reagent Preparation: Dissolve the DBCO-linker reagent in a compatible organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add the DBCO-linker stock solution to the antibody solution. A typical molar excess of the linker is 5-20 fold over the antibody.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C. Reaction times can vary from 4 to 24 hours.

  • Purification: Remove the excess, unreacted linker using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization: Analyze the resulting conjugate using techniques such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry to confirm successful conjugation.

cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Inverse-Electron-Demand Diels-Alder (iEDDA) Azide_Linker Biomolecule-N3 SPAAC_Product Biomolecule-Triazole-Linker-Payload Azide_Linker->SPAAC_Product Copper-Free Click Reaction DBCO_Linker DBCO-Linker-Payload DBCO_Linker->SPAAC_Product Tetrazine_Linker Biomolecule-Tetrazine iEDDA_Product Biomolecule-Dihydropyridazine-Linker-Payload Tetrazine_Linker->iEDDA_Product Rapid Cycloaddition TCO_Linker TCO-Linker-Payload TCO_Linker->iEDDA_Product

Caption: Comparison of SPAAC and iEDDA bioorthogonal reactions.

Part 2: Cleavable vs. Non-Cleavable Linkers in Drug Delivery

A critical feature of any linker used in drug delivery, particularly for ADCs, is its stability in systemic circulation and its ability to release the payload at the target site. Linkers are broadly classified as either cleavable or non-cleavable.[7]

Cleavable linkers are designed to be broken down by specific triggers within the target cell or its microenvironment.[8] This includes:

  • Enzymatically-cleavable linkers: Often containing dipeptides like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases such as Cathepsin B.[8]

  • pH-sensitive linkers: Typically using hydrazone bonds that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[8]

  • Redox-sensitive linkers: Containing disulfide bonds that are cleaved in the reducing intracellular environment due to high glutathione concentrations.[8]

Non-cleavable linkers , such as those based on a thioether bond (e.g., formed from an SMCC crosslinker), do not have a specific trigger for cleavage. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[9]

Comparative Performance of Cleavable and Non-cleavable Linkers

The primary advantage of cleavable linkers is the potential for a "bystander effect." Once the ADC is internalized by a target cancer cell, the released payload can diffuse out and kill neighboring antigen-negative tumor cells, enhancing therapeutic efficacy.[10] However, this can also lead to a higher risk of off-target toxicity if the linker is prematurely cleaved in circulation.[7] Non-cleavable linkers offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target effects.[9][10]

Linker TypeMechanism of Payload ReleaseAdvantagesDisadvantagesCitation
Cleavable Enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds.Targeted payload release at the site of action; Potential for "bystander effect".Potential for premature cleavage in circulation, leading to off-target toxicity.[8][10]
Non-Cleavable Proteolytic degradation of the antibody backbone within the lysosome.Higher plasma stability, leading to a potentially wider therapeutic window; Reduced risk of off-target toxicity.Payload is released with an attached amino acid residue, which may affect its activity; Generally lacks a bystander effect.[9][10]
Experimental Protocol: Assessing Linker Stability in Plasma
  • Incubation: Incubate the bioconjugate (e.g., ADC) in human or murine plasma at 37°C. Include a control sample incubated in PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: Process the samples to isolate the conjugate. This may involve affinity purification (e.g., using Protein A) to capture the antibody and its conjugated forms.

  • Analysis: Analyze the samples to determine the average drug-to-antibody ratio (DAR) at each time point. Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used methods.

  • Data Interpretation: A decrease in the average DAR over time indicates linker cleavage and payload release. Comparing the rate of decrease in plasma versus the PBS control reveals the linker's stability in a biological matrix.[11]

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC1 ADC Internalization Lysosome1 Lysosomal Trafficking ADC1->Lysosome1 Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome1->Cleavage Release1 Payload Release Cleavage->Release1 Bystander Bystander Effect: Payload diffuses to kill neighboring cells Release1->Bystander ADC2 ADC Internalization Lysosome2 Lysosomal Trafficking ADC2->Lysosome2 Degradation Antibody Degradation Lysosome2->Degradation Release2 Payload Release (with amino acid remnant) Degradation->Release2 NoBystander Payload acts only within the target cell Release2->NoBystander

Caption: Intracellular processing of ADCs with different linker types.

Part 3: Innovations in Linker Structure and Hydrophilicity

The polyethylene glycol (PEG) chains in the N-(Azido-PEG3)-N-bis(PEG4-Boc) linker serve to increase the hydrophilicity of the molecule. This is a crucial strategy, as many cytotoxic payloads are hydrophobic. Conjugating them to an antibody can induce aggregation, reduce stability, and accelerate clearance from circulation.[12] PEGylation helps to mitigate these issues, creating a protective shield that improves solubility and pharmacokinetics.[13][]

The architecture of the PEG linker is also an important variable. Studies have compared linear versus branched or "pendant" PEG configurations, finding that the positioning and structure of the PEG unit must be carefully tuned to achieve optimal stability and pharmacokinetic profiles. For instance, one study found that ADCs with two pendant 12-unit PEG chains showed better stability and slower clearance rates than those with a linear 24-unit PEG oligomer.[15] More recent studies have further demonstrated that optimizing the combination of conjugation site and linker structure, including PEGylation, can significantly improve the efficacy and safety of ADCs.[16]

Beyond PEG: Emerging Alternatives

Despite its benefits, PEG is not without drawbacks. A portion of the human population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[17] Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation. These limitations have driven the exploration of alternatives:

  • Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine, PSar is highly hydrophilic, biocompatible, and has shown reduced immunogenicity compared to PEG.[17]

  • Polypeptides: Using sequences of natural amino acids (e.g., glycine, serine) creates biodegradable and tunable linkers.[17]

  • Polysaccharides: Natural polymers like dextran are also being explored for their high hydrophilicity and biocompatibility.[17]

Comparative Properties of Hydrophilic Linkers
Linker TypeKey AdvantagesPotential DisadvantagesCitation
PEG (Polyethylene Glycol) Well-established, improves solubility, reduces aggregation and immunogenicity, improves pharmacokinetics.Potential for pre-existing anti-PEG antibodies, non-biodegradable.[13][][17]
Branched/Pendant PEG Can offer superior stability and pharmacokinetics compared to linear PEG of equivalent molecular weight.More complex synthesis.[12][15]
Polysarcosine (PSar) Biocompatible, biodegradable, low immunogenicity, can outperform PEG in some ADC studies.Less established in clinical use compared to PEG.[17]
Polypeptides (e.g., (Gly-Ser)n) Biodegradable, low immunogenicity, properties can be tuned by sequence engineering.Stability can vary depending on the amino acid sequence.[17]
Experimental Protocol: Characterization of Conjugate Hydrophobicity by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method to assess the overall hydrophobicity of a bioconjugate and can be used to monitor for aggregation.

  • Column and Buffers: Use a HIC column (e.g., Butyl or Phenyl) with a high-salt mobile phase (Buffer A, e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7) and a low-salt mobile phase (Buffer B, e.g., 20 mM sodium phosphate, pH 7).

  • Sample Loading: Inject the purified bioconjugate onto the column equilibrated with a high percentage of Buffer A.

  • Elution Gradient: Elute the bound protein using a decreasing salt gradient (i.e., an increasing percentage of Buffer B). More hydrophobic species will elute later at lower salt concentrations.

  • Data Analysis: Compare the retention times of different conjugates. A longer retention time indicates greater hydrophobicity. The presence of multiple or broadened peaks can indicate different drug-loaded species or aggregation.[11][16]

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_nonpeg Non-PEG Alternative Ab Antibody L_Linker Linear PEG Ab->L_Linker B_Linker Branched Point Ab->B_Linker NP_Linker e.g., Polysarcosine Ab->NP_Linker Payload Hydrophobic Payload L_Linker->Payload PEG1 PEG Arm B_Linker->PEG1 PEG2 PEG Arm B_Linker->PEG2 PEG1->Payload Payload 1 PEG2->Payload Payload 2 NP_Linker->Payload

Caption: Different linker architectures for bioconjugation.

References

Assessing the Efficiency of N-(Azido-PEG3)-N-bis(PEG4-Boc) Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), demands highly efficient and stable linker technologies. The choice of linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of the performance of N-(Azido-PEG3)-N-bis(PEG4-Boc), a heterobifunctional PEG linker utilizing click chemistry, with other commonly used alternatives. The information presented herein is supported by a summary of experimental data and detailed protocols to assist researchers in making informed decisions for their specific bioconjugation needs.

Executive Summary

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker that leverages the power of copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This approach offers high specificity and reaction efficiency, resulting in a stable triazole linkage. This guide compares its performance against two widely used alternative linker strategies: maleimide- and DBCO-based heterobifunctional PEG linkers. While maleimide-based linkers are a mainstay for thiol-specific conjugation, concerns about the stability of the resulting thioether bond persist. DBCO-based linkers, which also utilize click chemistry (SPAAC), offer a copper-free alternative to azide-alkyne reactions.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize key performance metrics for N-(Azido-PEG3)-N-bis(PEG4-Boc) and its alternatives. The data presented is a realistic representation based on typical values found in the literature.

Table 1: Comparison of Conjugation Efficiency and Reaction Conditions

FeatureN-(Azido-PEG3)-N-bis(PEG4-Boc)Maleimide-PEG4-NHS esterDBCO-PEG4-NHS ester
Reaction Chemistry Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Thiol-Maleimide Michael AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Alkyne or Strained Alkyne (e.g., DBCO, BCN)Thiol (e.g., from Cysteine)Azide
Typical Conjugation Yield >95% (often quantitative)>90%>95% (often quantitative)
Reaction Time 1-4 hours1-4 hours1-2 hours
Reaction pH 7.0-8.56.5-7.57.0-8.5
Catalyst Required Copper(I) for CuAAC; None for SPAACNoneNone
Bioorthogonality HighModerate (potential for off-target reactions with other nucleophiles at higher pH)High

Table 2: Stability of the Resulting Bioconjugate

Linker TypeLinkage FormedStability in Serum (t₁/₂)Key Stability Considerations
N-(Azido-PEG3)-N-bis(PEG4-Boc) 1,2,3-TriazoleVery HighThe triazole ring is highly stable and resistant to hydrolysis and enzymatic cleavage.[1]
Maleimide-PEG4-NHS ester Thiosuccinimide etherModerate to HighSusceptible to retro-Michael addition and thiol exchange with endogenous thiols like albumin, leading to premature drug release.[2][3][4] Next-generation N-aryl maleimides show improved stability.[3][5]
DBCO-PEG4-NHS ester 1,2,3-TriazoleVery HighThe triazole linkage formed via SPAAC is highly stable, similar to that formed by CuAAC.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the conjugation of a monoclonal antibody (mAb) with a small molecule payload using the compared linker technologies.

Protocol 1: Two-Step ADC Preparation using N-(Azido-PEG3)-N-bis(PEG4-Boc) and CuAAC

This protocol describes the modification of a payload with an alkyne, followed by conjugation to an azide-functionalized antibody.

Step 1: Antibody Modification with an Azide Linker

  • Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Linker Activation: Prepare a 10 mM stock solution of an amine-reactive azide linker (e.g., Azido-PEG4-NHS ester) in anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation: Add a 10-fold molar excess of the activated azide linker to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of the azide-functionalized antibody using UV-Vis spectroscopy or mass spectrometry.

Step 2: CuAAC-mediated Payload Conjugation

  • Reagent Preparation:

    • Alkyne-Payload: Dissolve the alkyne-modified cytotoxic drug in DMSO to prepare a 10 mM stock solution.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized antibody.

    • Add the alkyne-payload to a final concentration of 5-fold molar excess over the azide groups on the antibody.

    • Add the copper ligand to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

  • Initiation: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours, protecting the reaction from light.

  • Purification: Purify the final ADC using SEC to remove unreacted payload, copper, and other reagents.

  • Analysis: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: One-Step ADC Preparation using Maleimide-PEG4-NHS ester

This protocol describes the conjugation of a thiol-containing payload to an antibody via lysine residues.

  • Antibody Preparation: Prepare a solution of the monoclonal antibody at 5-10 mg/mL in PBS, pH 7.2-7.5.

  • Linker-Payload Preparation: Dissolve the Maleimide-PEG4-NHS ester and the amine-containing payload in DMSO to prepare a stock solution.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker-payload solution to the antibody solution.

  • Incubation: Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl to react with any remaining NHS esters.

  • Purification: Purify the ADC using SEC to remove unreacted linker-payload and quenching reagent.

  • Analysis: Characterize the ADC for DAR, purity, and aggregation.

Protocol 3: Two-Step ADC Preparation using DBCO-PEG4-NHS ester (SPAAC)

This protocol is for the copper-free click chemistry reaction between a DBCO-modified antibody and an azide-functionalized payload.

Step 1: Antibody Modification with DBCO-PEG4-NHS ester

  • Antibody Preparation: Prepare the antibody solution at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Activation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in DMSO.

  • Conjugation: Add a 10-fold molar excess of the activated DBCO linker to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Purify the DBCO-labeled antibody using SEC or dialysis.

  • Characterization: Determine the DOL using UV-Vis spectroscopy by measuring the absorbance at 280 nm and ~309 nm.[6]

Step 2: SPAAC-mediated Payload Conjugation

  • Reagent Preparation:

    • DBCO-Antibody: The purified antibody functionalized with DBCO-PEG4-NHS ester from Step 1.

    • Azide-Payload: Dissolve the azide-modified cytotoxic drug in DMSO to prepare a 10 mM stock solution.

  • Reaction Setup:

    • In a reaction vessel, add the DBCO-functionalized antibody.

    • Add the azide-payload to a final concentration of 3- to 5-fold molar excess over the DBCO groups.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Purification: Purify the final ADC using SEC.

  • Analysis: Characterize the final ADC for DAR, purity, and aggregation.

Mandatory Visualization

To better illustrate the experimental workflows and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_azide N-(Azido-PEG3)-N-bis(PEG4-Boc) Workflow (CuAAC) cluster_maleimide Maleimide-PEG4-NHS ester Workflow cluster_dbco DBCO-PEG4-NHS ester Workflow (SPAAC) mAb1 Monoclonal Antibody azide_mAb Azide-functionalized mAb mAb1->azide_mAb Amine Coupling azide_linker Azide-PEG-NHS azide_linker->azide_mAb adc1 Final ADC azide_mAb->adc1 CuAAC Click Chemistry alkyne_payload Alkyne-Payload alkyne_payload->adc1 cu_catalyst Cu(I) Catalyst cu_catalyst->adc1 mAb2 Monoclonal Antibody adc2 Final ADC mAb2->adc2 Thiol-Maleimide Coupling maleimide_linker Maleimide-PEG-Payload maleimide_linker->adc2 mAb3 Monoclonal Antibody dbco_mAb DBCO-functionalized mAb mAb3->dbco_mAb Amine Coupling dbco_linker DBCO-PEG-NHS dbco_linker->dbco_mAb adc3 Final ADC dbco_mAb->adc3 SPAAC Click Chemistry azide_payload Azide-Payload azide_payload->adc3

Caption: Comparative experimental workflows for ADC synthesis.

logical_relationship cluster_selection Linker Selection Criteria cluster_linkers Linker Technologies efficiency Conjugation Efficiency optimal_adc Optimal ADC Performance efficiency->optimal_adc stability Linkage Stability stability->optimal_adc bioorthogonality Bioorthogonality bioorthogonality->optimal_adc conditions Reaction Conditions conditions->optimal_adc azide_peg N-(Azido-PEG3)-N-bis(PEG4-Boc) (Click Chemistry) azide_peg->efficiency High azide_peg->stability Very High azide_peg->bioorthogonality High azide_peg->conditions Mild (Cu(I) may be needed) maleimide_peg Maleimide-PEG4-NHS (Thiol-Maleimide) maleimide_peg->efficiency High maleimide_peg->stability Moderate maleimide_peg->bioorthogonality Moderate maleimide_peg->conditions Mild dbco_peg DBCO-PEG4-NHS (Click Chemistry - SPAAC) dbco_peg->efficiency High dbco_peg->stability Very High dbco_peg->bioorthogonality High dbco_peg->conditions Very Mild (Copper-free)

Caption: Logical relationship of linker properties to ADC performance.

References

Unraveling the Impact of Linker Composition on PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) with varying linker compositions, supported by experimental data. We delve into the critical role of the linker in modulating the degradation of two key therapeutic targets: Bromodomain-containing protein 4 (BRD4) and Bruton's Tyrosine Kinase (BTK).

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker, far from being a passive spacer, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[2][3] Its length, rigidity, and chemical composition are critical determinants of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[]

This guide will explore the structure-activity relationships of different linker architectures for BRD4 and BTK PROTACs, presenting key degradation data in a structured format, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Comparative Analysis of BRD4-Targeting PROTACs

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy. Several PROTACs have been developed to induce its degradation, with notable examples including MZ1, ARV-771, and ARV-825, which utilize different E3 ligase recruiters and linker compositions.[5]

PROTACE3 Ligase RecruitedLinker Composition (Key Features)Target Protein(s)Cell Line(s)DC50DmaxReference(s)
MZ1 VHLPEG-basedBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM[5]
ARV-771 VHLPEG-basedBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[5]
ARV-825 CRBNPEG-basedBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[5]
dBET1 CRBNShort, rigid alkyl linker (4 Carbon atoms)BRD4HeLa--[6]
dBET6 CRBNLonger, flexible alkyl linker (8 Carbon atoms)BRD4---[6]
L134 (22a) DCAF11Alkenyl oxindole-basedBRD4-7.36 nM> 98%[7]

Key Observations:

  • Both VHL-recruiting (MZ1, ARV-771) and CRBN-recruiting (ARV-825, dBET1, dBET6) PROTACs demonstrate potent, nanomolar degradation of BRD4.[5][6]

  • The choice of E3 ligase and linker composition can influence the selectivity profile, with MZ1 showing preferential degradation of BRD4 over other BET family members.[2]

  • Even subtle changes in linker length and rigidity, as seen in the comparison between dBET1 and dBET6, can impact the degradation efficiency, although specific DC50 and Dmax values for this pair were not detailed in the provided search results.[6]

  • The use of a novel DCAF11 E3 ligase recruiter with an alkenyl oxindole-based linker in L134 also results in potent BRD4 degradation.[7]

Comparative Analysis of BTK-Targeting PROTACs

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies.[1] PROTAC-mediated degradation of BTK offers a promising strategy to overcome resistance to conventional BTK inhibitors.[2]

PROTACE3 Ligase RecruitedLinker Composition (Key Features)Cell LineDC50DmaxReference(s)
Compound 9 CRBN18-atom linkerRamos~6 nM>90%[8]
MT-802 CRBNPEG linker-~12 nM>99% at 250 nM[8]
RC-1 CRBNReversible covalent warhead with a linkerMOLM-148-40 nM-[9]

Key Observations:

  • CRBN-recruiting PROTACs have shown significant efficacy in degrading BTK.[8][9] In contrast, VHL-based BTK PROTACs have been reported to be relatively inactive, highlighting the importance of E3 ligase selection for a given target.[8]

  • Linker length is a critical parameter, with a reduction below 11 atoms strongly diminishing BTK degradation, likely due to steric clashes that prevent the formation of a stable ternary complex.[8]

  • Longer linkers do not always lead to positive cooperativity in ternary complex formation, suggesting a balance must be struck between flexibility and the entropic cost of conformational restriction.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the experimental procedures used to validate PROTAC activity, the following diagrams illustrate the relevant signaling pathways and a general workflow for evaluating PROTAC-mediated degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4, BTK) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC action.

BRD4_Signaling BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Degradation Degradation BRD4->Degradation Chromatin Chromatin Acetyl_Histones->Chromatin Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4

Caption: Simplified BRD4 signaling pathway.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Degradation Degradation BTK->Degradation NFkB NF-κB Pathway PLCg2->NFkB B_Cell_Survival B-Cell Proliferation & Survival NFkB->B_Cell_Survival PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK

Caption: Simplified BTK signaling pathway.

Experimental_Workflow start Start: PROTAC Synthesis (Varying Linkers) cell_culture Cell Culture (Target Cell Line) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis ternary_complex_assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) protac_treatment->ternary_complex_assay western_blot Western Blot Analysis (Quantify POI Levels) cell_lysis->western_blot data_analysis Data Analysis (Determine DC50 & Dmax) western_blot->data_analysis end End: Evaluate PROTAC Activity data_analysis->end ubiquitination_assay Ubiquitination Assay ternary_complex_assay->ubiquitination_assay ubiquitination_assay->end

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western Blot.[10]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))

  • Primary antibody against the target protein (e.g., anti-BRD4, anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[10]

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[10]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[10]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[11]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Transfer the supernatant (protein lysate) to a new tube.[11]

    • Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[11]

    • Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.[10]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[11]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST for 5-10 minutes each.[10]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST for 5-10 minutes each.[10]

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[10]

    • Capture the chemiluminescent signal using an imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[10]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to characterize the kinetics of PROTAC-induced ternary complex formation.[12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Streptavidin (SA) coated)

  • Purified, biotinylated E3 ligase

  • Purified target protein

  • PROTAC compound

  • SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5)[13]

Procedure:

  • E3 Ligase Immobilization:

    • Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • This can be determined in a separate experiment by immobilizing the target protein and injecting the PROTAC.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[12]

    • Inject these mixtures over the immobilized E3 ligase surface.[12]

    • The binding of the pre-formed PROTAC-target protein complex to the E3 ligase will be measured.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[12]

    • Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the apparent KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.[12]

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

This protocol outlines a live-cell assay to monitor PROTAC-induced ternary complex formation using NanoBRET™ technology.[14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase component (e.g., VHL or CRBN)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating:

    • Plate the transfected cells in white, opaque 96-well plates and incubate for 24-48 hours.

  • Assay Setup:

    • Prepare a solution of the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.

    • Prepare a solution of the NanoBRET™ Nano-Glo® Substrate in Opti-MEM®.

    • Prepare serial dilutions of the PROTAC compound in Opti-MEM®.

  • Treatment and Measurement:

    • Add the HaloTag® ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells.

    • Add the Nano-Glo® substrate to the cells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation. The "hook effect," a decrease in signal at high PROTAC concentrations, may be observed.

Conclusion and Future Directions

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of potent and selective protein degraders.[2] This guide highlights that subtle variations in linker length, composition (e.g., PEG vs. alkyl), and rigidity can have a profound impact on the degradation of key therapeutic targets like BRD4 and BTK.[2][5] The provided experimental protocols offer a robust framework for validating the activity of novel PROTACs.

Future advancements in computational modeling and structural biology will undoubtedly provide a deeper understanding of the intricate interplay between the linker and the formation of a productive ternary complex.[2] This will facilitate a shift from empirical, trial-and-error approaches to a more rational and predictive design of next-generation PROTACs with enhanced therapeutic potential.

References

A Comparative Guide: CuAAC vs. SPAAC for the Conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules using "click chemistry" has become an indispensable tool in drug development and various scientific disciplines. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two powerful ligation methods for the conjugation of the PEG-based PROTAC linker, N-(Azido-PEG3)-N-bis(PEG4-Boc), a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to CuAAC and SPAAC

Both CuAAC and SPAAC are types of Huisgen 1,3-dipolar cycloadditions that result in the formation of a stable triazole linkage between an azide and an alkyne.[1] However, their fundamental mechanisms and reaction requirements differ significantly.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] This reaction is known for its fast kinetics and high yields.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[2] The inherent ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently without the need for a metal catalyst.[2] This bioorthogonality makes SPAAC particularly suitable for applications in living systems.[3]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc) will depend on several factors, including the desired reaction rate, the sensitivity of the reaction components to copper, and the overall experimental context. The following table summarizes key quantitative data extrapolated from studies on similar PEGylated molecules.

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) (typically from CuSO₄ + Sodium Ascorbate)[1]None required[2]
Alkyne Reactant Terminal Alkyne[1]Strained Cyclooctyne (e.g., DBCO, BCN)[2]
Typical Reaction Time Minutes to a few hours[4]Several hours to overnight[5]
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[6]0.012 to 0.90 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[7]
Typical Yield High to quantitative (>95%)[8][9]Generally high, but can be substrate-dependent[2]
Regioselectivity Highly regioselective (1,4-disubstituted triazole)[1]Mixture of regioisomers[1]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity[2]High, suitable for living systems[3]

Experimental Protocols

Detailed experimental protocols for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc) are provided below as representative procedures. Optimization may be required for specific applications.

Protocol 1: CuAAC Conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc) with a Terminal Alkyne

This protocol describes a general procedure for the copper-catalyzed click reaction.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugation)

  • Solvent (e.g., DMF, DMSO, or aqueous buffers like PBS)

Procedure:

  • Dissolve N-(Azido-PEG3)-N-bis(PEG4-Boc) and the terminal alkyne-functionalized molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄ in water. A stock solution of THPTA can also be prepared in water.

  • To the reaction mixture containing the azide and alkyne, add the THPTA solution (if used), followed by the CuSO₄ solution and then the sodium ascorbate solution. A typical molar ratio is 1 equivalent of azide, 1.2 equivalents of alkyne, 0.1 equivalents of CuSO₄, 0.5 equivalents of THPTA, and 2 equivalents of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified using standard chromatographic methods.

Protocol 2: SPAAC Conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc) with a DBCO-functionalized Molecule

This protocol outlines a general procedure for the strain-promoted click reaction.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • DBCO-functionalized molecule

  • Solvent (e.g., DMSO, DMF, or aqueous buffers like PBS)

Procedure:

  • Dissolve N-(Azido-PEG3)-N-bis(PEG4-Boc) and the DBCO-functionalized molecule in the chosen solvent.

  • A slight molar excess (1.2-1.5 equivalents) of the DBCO reagent is often used to ensure complete consumption of the azide.

  • The reaction is typically performed at room temperature and can take from a few hours to overnight.[5] The progress can be monitored by observing the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm) or by using other analytical methods like LC-MS.[10]

  • Once the reaction is complete, the desired conjugate can be purified by chromatography to remove any unreacted starting materials.

Mandatory Visualizations

The following diagrams illustrate the fundamental principles and workflows of CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide N-(Azido-PEG3)-N-bis(PEG4-Boc) (R-N3) Product 1,4-disubstituted Triazole Conjugate Azide->Product CuAAC Reaction Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Product CuSO4 CuSO₄ CuI Cu(I) Catalyst CuSO4->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction CuI->Product Catalyzes

Caption: Mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide N-(Azido-PEG3)-N-bis(PEG4-Boc) (R-N3) Product Triazole Conjugate (Mixture of Regioisomers) Azide->Product SPAAC Reaction (Copper-Free) DBCO Strained Cyclooctyne (DBCO) (R'-DBCO) DBCO->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_cuaac_steps CuAAC Workflow cluster_spaac_steps SPAAC Workflow start Start: Select Conjugation Strategy cu_choice CuAAC (Copper-Catalyzed) start->cu_choice spaac_choice SPAAC (Strain-Promoted) start->spaac_choice cuaac1 1. Prepare Reactants: Azide & Terminal Alkyne cu_choice->cuaac1 spaac1 1. Prepare Reactants: Azide & DBCO-Alkyne spaac_choice->spaac1 cuaac2 2. Prepare Catalyst: CuSO₄ + Na-Ascorbate cuaac1->cuaac2 cuaac3 3. Mix & React (Room Temp, 1-4h) cuaac2->cuaac3 cuaac4 4. Purify Product cuaac3->cuaac4 end_product Final Conjugated Product cuaac4->end_product spaac2 2. Mix & React (Room Temp, 4-24h) spaac1->spaac2 spaac3 3. Purify Product spaac2->spaac3 spaac3->end_product

Caption: Comparative experimental workflow for CuAAC and SPAAC conjugations.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the conjugation of N-(Azido-PEG3)-N-bis(PEG4-Boc). The choice between them is dictated by the specific requirements of the experiment. For applications demanding high reaction speed and where the presence of copper is tolerable, CuAAC offers a rapid and efficient solution. Conversely, for bioconjugation in sensitive biological systems, including live cells or in vivo studies, the biocompatible and catalyst-free nature of SPAAC makes it the superior choice. Researchers should carefully consider the trade-offs in reaction kinetics, biocompatibility, and cost when selecting the optimal click chemistry strategy for their specific needs.

References

A Researcher's Guide to Mass Spectrometry for PEGylated Molecule Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of PEGylated molecule analysis, selecting the optimal mass spectrometry technique is a critical decision. This guide provides a detailed comparison of three prominent methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Size-Exclusion Chromatography Mass Spectrometry (SEC-MS). We delve into their principles, performance, and practical applications, supported by experimental data and detailed protocols to inform your analytical strategy.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the inherent polydispersity of PEG polymers and the potential for multiple PEGylation sites on a single molecule introduce significant analytical challenges. Mass spectrometry has emerged as an indispensable tool for characterizing these heterogeneous mixtures, providing crucial information on molecular weight, degree of PEGylation, and structural integrity.

Performance Comparison of Mass Spectrometry Techniques

Choosing the right mass spectrometry technique depends on the specific analytical goals, the nature of the PEGylated molecule, and the desired level of structural detail. While MALDI-TOF MS has traditionally been a workhorse for determining the average molecular weight and degree of PEGylation, ESI-MS, particularly when coupled with liquid chromatography, offers advantages in automation and detailed characterization. SEC-MS provides a powerful approach for separating and identifying different PEGylated species and aggregates.

The following table summarizes the key performance characteristics of each technique based on available data.

Performance MetricMALDI-TOF MSESI-MS (Orbitrap)SEC-MS
Primary Application Average molecular weight determination, degree of PEGylation, heterogeneity assessment.[1]Intact mass analysis, identification of post-translational modifications, charge state distribution.Separation and quantification of PEGylated species, aggregates, and fragments.[2]
Mass Accuracy ±0.01% to 0.1%[3]As high as 1.26 ppm for PEGylated proteins.[4][5]Dependent on the mass spectrometer coupled to the SEC system.
Resolution Sufficient to resolve individual oligomers of heterogeneous PEGylated peptides.[6][7]High resolution allows for isotopic resolution of large molecules.[4][5]Dependent on the mass spectrometer coupled to the SEC system.
Sensitivity High sensitivity, capable of detecting samples at very low concentrations.[8]High sensitivity, with the ability to detect low-concentration biomolecules in complex mixtures.[9]Dependent on the mass spectrometer coupled to the SEC system.
Throughput High, suitable for rapid analysis.[10]Lower than MALDI-TOF MS due to chromatography, but amenable to automation.[1]Dependent on the chromatographic run time.
Sample Preparation Relatively simple, co-crystallization with a matrix.[8]Requires sample purification to remove salts and detergents.[10]Requires a mobile phase compatible with both SEC and MS.
Key Advantage Tolerance to complex mixtures and high mass range.[11][12]Soft ionization preserves non-covalent interactions and allows for detailed structural analysis.[10]Provides separation of species prior to mass analysis, reducing spectral complexity.
Key Disadvantage Potential for in-source decay or fragmentation.Susceptible to ion suppression and complex spectra from multiple charging.[1]Potential for interactions between the analyte and the SEC column.[2]

Experimental Workflows and Logical Relationships

The selection of a mass spectrometry technique for PEGylated molecule analysis often follows a logical progression based on the information required. The following diagrams illustrate the typical experimental workflows for each technique and the logical relationship between them in a comprehensive characterization strategy.

experimental_workflows cluster_maldi MALDI-TOF MS Workflow cluster_esi ESI-MS Workflow cluster_sec SEC-MS Workflow maldi_sample Sample + Matrix (e.g., Sinapinic Acid) maldi_spot Spot on MALDI Plate maldi_sample->maldi_spot maldi_crystallize Co-crystallization maldi_spot->maldi_crystallize maldi_ms MALDI-TOF MS Analysis maldi_crystallize->maldi_ms maldi_data Mass Spectrum (Average MW, Degree of PEGylation) maldi_ms->maldi_data esi_sample PEGylated Molecule in Solution esi_infusion Direct Infusion or LC Separation esi_sample->esi_infusion esi_ms ESI-MS Analysis esi_infusion->esi_ms esi_deconvolution Deconvolution of Charge States esi_ms->esi_deconvolution esi_data Intact Mass and PTMs esi_deconvolution->esi_data sec_sample PEGylated Molecule Mixture sec_separation Size-Exclusion Chromatography sec_sample->sec_separation sec_ms Online ESI-MS Detection sec_separation->sec_ms sec_data Separated Species (Aggregates, Fragments) sec_ms->sec_data

Fig. 1: Experimental workflows for MALDI-TOF MS, ESI-MS, and SEC-MS analysis of PEGylated molecules.

logical_relationship start PEGylated Molecule Characterization maldi MALDI-TOF MS (Initial Screening) start->maldi esi ESI-MS (Detailed Structure) start->esi sec SEC-MS (Size Variants) start->sec avg_mw Average MW & Degree of PEGylation maldi->avg_mw intact_mass Precise Intact Mass & Modifications esi->intact_mass aggregates Aggregates, Fragments, and Impurities sec->aggregates full_characterization Comprehensive Characterization avg_mw->full_characterization intact_mass->full_characterization aggregates->full_characterization

Fig. 2: Logical relationship of MS techniques for comprehensive PEGylated molecule characterization.

Detailed Experimental Protocols

To facilitate the practical application of these techniques, detailed experimental protocols for the analysis of PEGylated molecules are provided below.

MALDI-TOF MS Protocol for PEGylated Peptides/Proteins

This protocol is adapted for the analysis of PEGylated peptides and proteins using a sinapinic acid matrix.

Materials:

  • PEGylated peptide/protein sample (1 mg/mL in water or a suitable buffer)

  • Sinapinic acid (SA) matrix solution: Saturated solution in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[13]

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Matrix Solution Preparation: Prepare a fresh saturated solution of sinapinic acid. Vortex the solution vigorously to ensure saturation.[13]

  • Sample-Matrix Mixture: Mix the PEGylated sample solution with the matrix solution. A 1:1 (v/v) ratio is a good starting point, but this may need to be optimized. For PEGylated peptides, a 1:10 sample to matrix ratio has been used.[14]

  • Spotting: Pipette 0.5-1.0 µL of the sample-matrix mixture onto a well of the MALDI target plate.

  • Crystallization: Allow the droplet to air dry at room temperature, which will result in the co-crystallization of the sample and matrix.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range for the expected PEGylated molecule. For PEGylated peptides, reflector positive ion mode is often used.[14][15]

ESI-MS Protocol for Intact PEGylated Protein Analysis

This protocol describes the analysis of intact PEGylated proteins using direct infusion ESI-MS with a charge-reducing agent.

Materials:

  • PEGylated protein sample (e.g., 100 µg/mL)

  • Solvent: e.g., 75:25 methanol:water (v/v)

  • Charge-reducing agent: e.g., 10 mmol/L triethylamine (TEA)

  • Acidifying agent: e.g., 30 mmol/L formic acid (FA)

  • Infusion pump and syringe

  • ESI-mass spectrometer (e.g., Orbitrap)

Procedure:

  • Sample Preparation: Dissolve the PEGylated protein in the solvent containing the charge-reducing agent and acidifying agent.[4] The addition of an amine like TEA helps to shift the charge state distribution to lower values, simplifying the spectrum.[4][5]

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to acquire data in the appropriate mass-to-charge (m/z) range.

  • Direct Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 3-5 µL/min).

  • Data Acquisition: Acquire mass spectra for a sufficient duration to obtain a stable signal. For high-resolution instruments like an Orbitrap, an acquisition time of several minutes may be used for direct infusion.[4]

  • Data Processing: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact PEGylated protein.

SEC-MS Protocol for PEGylated Monoclonal Antibody Analysis

This protocol outlines a method for the characterization of a PEGylated monoclonal antibody (mAb) and its size variants using SEC coupled to native ESI-MS.

Materials:

  • PEGylated mAb sample

  • Mobile Phase: 75 mM ammonium acetate.[16]

  • SEC column suitable for large proteins

  • UHPLC system

  • Native ESI-mass spectrometer

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject an optimized amount of the PEGylated mAb sample onto the column (e.g., 150 µg).[16]

  • Chromatographic Separation: Perform an isocratic elution with the mobile phase. The separation will be based on the hydrodynamic volume of the different species (monomer, aggregates, fragments).

  • MS Detection: The eluent from the SEC column is directly introduced into the native ESI-MS source. Acquire mass spectra continuously throughout the chromatographic run.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to quantify the different size variants. Analyze the mass spectra corresponding to each peak to identify the species based on their mass.

Conclusion

The analysis of PEGylated molecules presents a significant challenge due to their inherent heterogeneity. MALDI-TOF MS, ESI-MS, and SEC-MS each offer unique advantages for their characterization. MALDI-TOF MS is a rapid and robust technique for determining average molecular weight and the degree of PEGylation. ESI-MS provides high-resolution and high-accuracy mass measurements, enabling detailed structural characterization of intact PEGylated proteins. SEC-MS is invaluable for the separation and quantification of size variants, such as aggregates and fragments. By understanding the principles and performance of each technique and employing the appropriate experimental protocols, researchers can effectively navigate the complexities of PEGylated molecule analysis and ensure the quality, safety, and efficacy of these important biotherapeutics.

References

The Linker's Pivotal Role: A Comparative Guide to Optimizing PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target-binding and E3 ligase-recruiting moieties, is a critical determinant of success. Far from being a mere spacer, the linker's chemical composition, length, and rigidity profoundly influence a PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of common linker chemistries, supported by experimental data and detailed protocols, to facilitate the rational design of potent and effective protein degraders.

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[2] The linker's role is to orchestrate this interaction, ensuring an optimal orientation that facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][4]

Comparative Analysis of Linker Chemistries: A Data-Driven Overview

The choice of linker chemistry has a dramatic impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The most commonly employed linker types are polyethylene glycol (PEG), alkyl chains, and rigid linkers.

Flexible Linkers: PEG and Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are frequently used in initial PROTAC design due to their synthetic accessibility and the conformational freedom they afford.[5] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.

Polyethylene Glycol (PEG) Linkers: PEG linkers are known to enhance the solubility and cell permeability of PROTACs.[] However, the length of the PEG linker is a critical parameter that must be optimized for each target-ligase pair.

Alkyl Linkers: Simple alkyl chains offer a straightforward way to modulate the distance between the two ends of the PROTAC. While synthetically versatile, their hydrophobicity can sometimes limit solubility and cellular uptake.[3]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation.[3][5] This can reduce the entropic penalty upon binding and potentially lead to more stable ternary complexes and improved pharmacokinetic properties.[3] However, their lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[3]

The following tables summarize quantitative data from various studies, illustrating the impact of linker chemistry on PROTAC performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%) Reference
PROTAC 1PEG9> 1000-[7]
PROTAC 2PEG12100-200~80[7]
PROTAC 3PEG16< 100> 90[7]
PROTAC 4PEG19200-300~70[7]
PROTAC 5PEG21> 500-[7]
Table 2: Comparison of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
PROTAC Linker Composition Linker Length (atoms) Pomalidomide Attachment Point DC50 (nM) Dmax (%) Cell Line
PROTAC APEG4C45.2>95Ramos
PROTAC BAlkyl8C41.8>95Ramos
PROTAC CPEG-Alkyl10C510.5>95Ramos

Data synthesized from published literature.[8]

Table 3: Influence of Linker Rigidity on BET Degrader Potency
PROTAC Linker Type Target E3 Ligase DC50 (nM) Cell Line
Degrader XFlexible AlkylBRD4CRBN35HeLa
Degrader YRigid PiperazineBRD4CRBN8HeLa

Hypothetical data for illustrative purposes based on general principles described in the literature.[3][5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating linker efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Efficacy Evaluation Design Linker Design (Length, Composition, Rigidity) Synthesis PROTAC Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, NanoBRET, SPR, ITC) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Experimental workflow for evaluating linker efficacy.

Linker_Impact Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical Ubiquitination Ubiquitination Efficiency Ternary_Complex->Ubiquitination Degradation Protein Degradation (Efficacy) Ubiquitination->Degradation Physicochemical->Degradation affects cellular concentration

Impact of linker properties on PROTAC efficacy.

Experimental Protocols for Key Assays

A systematic evaluation of PROTAC efficacy requires a suite of robust biophysical and cellular assays. Detailed methodologies for the most critical experiments are provided below.

Western Blot for Protein Degradation

This is the gold-standard assay for quantifying the degradation of the target protein.

Materials:

  • Cell culture reagents and the cell line of interest.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.[4][9]

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[9]

    • Block the membrane and incubate with the primary antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[4]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

TR-FRET for Ternary Complex Formation (Biochemical)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in a biochemical setting.[12]

Materials:

  • Recombinant tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).

  • PROTAC of interest.

  • TR-FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody).

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.[2]

Protocol:

  • Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.[13]

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor antibodies.

  • Signal Detection: After another incubation period, read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.[12]

NanoBRET™ for Ternary Complex Formation (Live Cell)

The NanoBRET™ assay allows for the real-time measurement of ternary complex formation within live cells.[14]

Materials:

  • Cells co-transfected with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • PROTAC of interest.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® ligand.

  • Luminometer with appropriate filters.[15]

Protocol:

  • Cell Preparation: Plate the co-transfected cells.

  • Ligand Labeling: Add the HaloTag® ligand to the cells and incubate.[15]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[15]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation in live cells.[15]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein within cells.

Materials:

  • Cell line of interest.

  • PROTAC compound and a proteasome inhibitor (e.g., MG132).

  • Lysis buffer containing SDS.

  • Antibody specific to the target protein for immunoprecipitation.

  • Anti-ubiquitin antibody for Western blotting.[16]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions.

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[16]

Conclusion

The rational design of the linker is a cornerstone of developing highly effective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic convenience, rigid linkers may provide a path to enhanced potency and improved pharmacokinetic profiles. A systematic evaluation of a library of linkers with varying lengths, compositions, and rigidities, using a combination of the biophysical and cellular assays detailed in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This data-driven approach will undoubtedly accelerate the development of the next generation of targeted protein degraders for therapeutic intervention.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(Azido-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(Azido-PEG3)-N-bis(PEG4-Boc), a bifunctional crosslinker containing a potentially hazardous azide group. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

The primary hazard associated with N-(Azido-PEG3)-N-bis(PEG4-Boc) is the azide functional group, which can be toxic and may form explosive compounds under specific conditions.[1] The polyethylene glycol (PEG) and tert-butyloxycarbonyl (Boc) components are generally considered to have low toxicity and present minimal disposal concerns.[2][3] Therefore, the disposal protocol prioritizes the safe handling and chemical deactivation of the azide moiety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling and disposal steps involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[1]

Key Prohibitions:

  • Do not allow contact with metals, especially heavy metals like lead and copper, as this can form highly unstable and shock-sensitive metal azides.[1] This is particularly crucial concerning metal spatulas and drain pipes.[1][4]

  • Do not mix with acids. This can lead to the formation of highly toxic and explosive hydrazoic acid.[4][5]

  • Avoid using halogenated solvents such as dichloromethane, as they can potentially form explosive di- and tri-azidomethane.[1][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of N-(Azido-PEG3)-N-bis(PEG4-Boc) involves the chemical deactivation of the azide group to render the waste non-hazardous.

Experimental Protocol: Chemical Deactivation of Azide

This protocol is designed for dilute aqueous solutions of the azide-containing compound (recommended concentration ≤ 5%).[1]

Reagents and Materials:

  • Waste solution containing N-(Azido-PEG3)-N-bis(PEG4-Boc)

  • Sodium nitrite (NaNO₂)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Starch-iodide paper

  • Glass or polyethylene container for waste collection[1]

  • Stir plate and stir bar

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the dilute aqueous waste solution of N-(Azido-PEG3)-N-bis(PEG4-Boc) in a suitable beaker equipped with a stir bar.

  • Acidification: Slowly add dilute acid to the solution while stirring until it is acidic. The azide group is typically reduced under acidic conditions.

  • Deactivation: While stirring vigorously, slowly add an excess of aqueous sodium nitrite solution. The nitrite reacts with the azide in the acidic solution to form nitrogen gas, dinitrogen monoxide, and sodium sulfate.

  • Reaction Monitoring: Continue stirring for at least one hour. To ensure the complete destruction of the azide, test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.

  • Neutralization: Once the absence of azide is confirmed, carefully neutralize the solution to a pH between 6 and 9 by adding a suitable base, such as sodium hydroxide solution.[1]

  • Final Disposal: The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.[1] Under no circumstances should any waste containing the untreated compound be poured down the drain.[1][5]

Waste Segregation and Labeling

All waste containing N-(Azido-PEG3)-N-bis(PEG4-Boc), whether treated or untreated, must be segregated from other waste streams.

  • Designated Waste Container: Use a non-metal container, such as glass or polyethylene.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include a full list of its contents.[1]

If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste through your institution's environmental health and safety office.[1]

Quantitative Hazard and Exposure Data

ParameterValue/GuidelineCompound ClassSource
Azide Stability C/N ratio should ideally be ≥ 3 for stability.Organic Azides[1]
Azide Concentration for Handling Should not exceed 1 M in solution.Organic Azides[4]
Deactivation Concentration Solutions of ≤ 5% sodium azide can be chemically deactivated.Inorganic Azides[1]
PEG Acute Toxicity Generally low; may cause respiratory irritation upon inhalation of dust/aerosols.Polyethylene Glycol[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-(Azido-PEG3)-N-bis(PEG4-Boc).

DisposalWorkflow Disposal Workflow for N-(Azido-PEG3)-N-bis(PEG4-Boc) Start Start: Waste containing N-(Azido-PEG3)-N-bis(PEG4-Boc) CheckFeasibility Is chemical deactivation of the azide feasible? Start->CheckFeasibility Deactivation Perform chemical deactivation (See Protocol) CheckFeasibility->Deactivation Yes CollectUntreated Collect in a labeled, non-metal hazardous waste container. CheckFeasibility->CollectUntreated No Neutralize Neutralize the solution to pH 6-9 Deactivation->Neutralize InstitutionalDisposal Dispose through institutional hazardous waste program. CollectUntreated->InstitutionalDisposal CollectTreated Collect in a labeled hazardous waste container. Neutralize->CollectTreated CollectTreated->InstitutionalDisposal

References

Essential Safety and Operational Guide for Handling N-(Azido-PEG3)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for N-(Azido-PEG3)-N-bis(PEG4-Boc), a molecule containing both a potentially energetic azide group and a polyethylene glycol (PEG) linker. The following procedures are based on best practices for handling azide-containing and PEGylated compounds to ensure laboratory safety and experimental integrity.

Immediate Safety Protocols

Due to the presence of an azide group, N-(Azido-PEG3)-N-bis(PEG4-Boc) requires careful handling to mitigate risks associated with potential toxicity and explosive instability. Organic azides can be sensitive to heat, shock, light, or friction, which may lead to violent decomposition[1][2]. A thorough risk assessment should be conducted before beginning any work with this compound[3].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or SilverShield®).[3]Protects against skin contact and absorption. Double gloving provides extra protection in case of a tear or contamination of the outer glove.
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects eyes from splashes and potential projectiles in case of rapid decomposition.
Body Protection A flame-resistant lab coat is the minimum requirement.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.Protects against skin contact and contamination of personal clothing.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[3][4]Prevents inhalation of any potential dust, aerosols, or vapors.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[3]Protects feet from spills.

Operational Plan: Step-by-Step Handling

A systematic approach to handling N-(Azido-PEG3)-N-bis(PEG4-Boc) is crucial for safety and to maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark location, typically at -20°C for long-term stability.[5][6][7]

  • Store away from incompatible materials such as acids, heavy metals, and halogenated solvents.[2]

2. Preparation and Weighing:

  • All manipulations must be performed in a designated area within a chemical fume hood.[4]

  • Use non-metallic or non-sparking spatulas (e.g., plastic, ceramic) to avoid potential initiation of decomposition.[3]

  • If the compound is a solid, handle it carefully to avoid generating dust.

3. Dissolution and Reaction:

  • When dissolving the compound, add the solvent slowly to the reagent.

  • Avoid heating the compound unless a validated protocol explicitly requires it, and even then, use appropriate safety measures like a blast shield.

  • Ensure that reaction vessels are properly vented.

4. Post-Reaction Quenching and Work-up:

  • If the reaction involves the azide group, ensure it has been fully consumed or safely quenched before proceeding with the work-up.

  • Be mindful that concentrating solutions of azides can increase the risk of explosion.

The following diagram outlines the general workflow for safely handling this compound.

G Workflow for Handling N-(Azido-PEG3)-N-bis(PEG4-Boc) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials (Non-Metallic Tools) B->C D Weigh Compound C->D Transfer to Hood E Perform Reaction D->E F Quench/Work-up E->F G Segregate Azide Waste F->G Collect Waste H Label Hazardous Waste G->H I Store for Pickup H->I

Caption: A logical workflow for the safe handling of N-(Azido-PEG3)-N-bis(PEG4-Boc).

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental reactions.

  • Waste Segregation: All waste containing N-(Azido-PEG3)-N-bis(PEG4-Boc), including contaminated PPE, glassware, and solutions, must be segregated as hazardous azide-containing waste.[3]

  • Container: Use a designated, clearly labeled, non-metal container (e.g., glass or polyethylene) for azide waste to prevent the formation of highly explosive heavy metal azides.[8]

  • Aqueous Waste: Under no circumstances should azide-containing solutions be poured down the drain.[9] Reaction with lead or copper in plumbing can form explosive metal azides.[3][9]

  • Deactivation: For dilute aqueous solutions (typically ≤ 5%), chemical deactivation of the azide group can be performed by trained personnel following a validated institutional protocol.[8] A common method involves treatment with nitrous acid.[9]

  • Final Disposal: All azide waste, whether deactivated or not, must be disposed of through your institution's environmental health and safety (EH&S) office as hazardous waste.[9]

By adhering to these safety protocols and operational plans, researchers can safely and effectively utilize N-(Azido-PEG3)-N-bis(PEG4-Boc) in their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.